molecular formula C12H14O4 B187863 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid CAS No. 207850-04-2

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B187863
CAS No.: 207850-04-2
M. Wt: 222.24 g/mol
InChI Key: WDSCTZOPHREENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a versatile chemical building block prized in organic synthesis for its rigid dioxane scaffold. Its primary research value lies in its role as a precursor for the synthesis of 1,3-dioxane-5-one derivatives, which are pivotal intermediates in developing more complex molecular architectures . The compound is synthesized through an acid-catalyzed acetalization reaction between 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde, a reliable method that produces characterizable crystalline products . Researchers utilize this compound in oxidative esterification reactions to create novel esters and in deacetalization processes to access valuable functional groups . The presence of both a carboxylic acid and a protected acetal group on a single, sterically defined platform allows for selective modification, making it a valuable scaffold for constructing ligands, materials, and exploring new synthetic methodologies in medicinal and materials chemistry.

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCTZOPHREENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351608
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207850-04-2
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural analysis, and experimental handling of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often abbreviated as BBM or Benzylidene-bis-MPA).

A Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2 ) is a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It serves as a critical "protected" building block in the synthesis of hyperbranched polymers, dendrimers, and prodrug systems. By masking the two hydroxyl groups of bis-MPA within a lipophilic benzylidene acetal ring, this molecule allows for selective chemistry at the carboxylic acid terminus.

Its physicochemical profile is dominated by the 1,3-dioxane ring conformation , which imparts rigid stereochemical constraints and alters solubility significantly compared to the parent aliphatic acid.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the title compound.

PropertyValue / DescriptionSource/Notes
Molecular Formula

Molecular Weight 222.24 g/mol
CAS Number 207850-04-2
Appearance White crystalline solidRecrystallized from toluene/acetone
Melting Point 73 – 79 °C Experimental [1]
pKa (Acid) 4.2 – 4.5 (Predicted)Aliphatic COOH, slightly lowered by acetal oxygens
LogP (Octanol/Water) 1.2 – 1.6 (Predicted)Moderate lipophilicity due to phenyl ring
Solubility Soluble in DCM, THF, Acetone, EtOAcInsoluble in Water (neutral pH)Soluble in aqueous base (

) as the carboxylate salt
Stability Acid-labile (Acetal hydrolysis)Base-stableHydrolyzes to bis-MPA and benzaldehyde at

Structural & Stereochemical Analysis[1]

The 1,3-dioxane ring of the title compound exists in a chair conformation .[1] The stereochemical arrangement of substituents is governed by the minimization of 1,3-diaxial interactions, leading to a specific preferred diastereomer.

Conformational Locking (The Anomeric Effect & Sterics)
  • Position 2 (Phenyl Group): The bulky phenyl group at the C2 position acts as a "conformational anchor." To avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the phenyl group exclusively occupies the equatorial position.

  • Position 5 (Methyl vs. Carboxylic Acid): With the ring locked by the phenyl group, the substituents at C5 (Methyl and COOH) must adopt either axial or equatorial orientations.

    • Major Conformer: Crystallographic studies of close analogs (e.g., 2-(2-chlorophenyl) derivatives) suggest the Carboxylic Acid prefers the Axial position , placing the Methyl group equatorial [2].

    • Reasoning: While the carboxyl group is bulkier than a methyl group in isolation, the axial position at C5 in a 1,3-dioxane ring is unique; it lacks the destabilizing 1,3-diaxial hydrogen interactions found in cyclohexane (since positions 1 and 3 are oxygen atoms). Furthermore, intramolecular hydrogen bonding or dipole minimization often favors the axial orientation for the polar carbonyl group in this specific scaffold.

Visualization of Stereochemistry

The diagram below illustrates the synthesis from bis-MPA and the resulting chair conformation, highlighting the "locked" equatorial phenyl group and the axial carboxylic acid.

G cluster_conf Stereochemical Outcome (Chair) BisMPA Bis-MPA (2,2-Bis(hydroxymethyl) propionic acid) Intermediate Acetalization (pTSA, Toluene, -H2O) BisMPA->Intermediate Benzaldehyde Benzaldehyde (Ph-CHO) Benzaldehyde->Intermediate Product 5-Methyl-2-phenyl- 1,3-dioxane-5-COOH (BBM) Intermediate->Product Thermodynamic Control Chair Chair Conformation: C2-Phenyl: Equatorial (Locked) C5-COOH: Axial (Major) C5-Methyl: Equatorial Product->Chair Crystallization

Figure 1: Synthesis pathway and stereochemical preference of the BBM scaffold.

Experimental Protocols

Synthesis & Purification (Standard Protocol)

This protocol ensures high purity suitable for polymerization or drug conjugation.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

  • Benzaldehyde (1.1 equivalents)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 0.05 eq)

  • Solvent: Acetone (for kinetic control) or Toluene (for thermodynamic control with Dean-Stark trap).

Workflow:

  • Reaction: Suspend bis-MPA in acetone. Add benzaldehyde and pTSA. Stir at room temperature for 8–12 hours. The reaction mixture may become homogeneous before the product precipitates.

  • Quenching: Neutralize the acid catalyst by adding a small amount of

    
     or triethylamine.
    
  • Isolation: Evaporate the solvent. Dissolve the residue in DCM and wash with

    
     (to remove unreacted benzaldehyde) followed by water.
    
  • Crystallization (Critical Step): The crude solid is often sticky. Recrystallize from toluene or ethanol/water .

    • Note: The melting point of the pure "BBM" acid is 73–79 °C [1].[2] If the MP is higher (>150 °C), significant unreacted bis-MPA is present.

Stability & Handling
  • Acid Sensitivity: The benzylidene acetal is an acid-labile protecting group. Avoid exposure to aqueous acids (

    
    ) during workup, as this will deprotect the diol, regenerating bis-MPA and benzaldehyde.
    
  • Storage: Store in a cool, dry place. The compound is stable at room temperature in solid form but should be kept away from acidic fumes.

Applications in Drug Development

Dendrimer Synthesis

BBM is the "gold standard" AB2 monomer for synthesizing polyester dendrimers. The carboxylic acid is activated (using DCC/DPTS or CDI) to react with a core polyol. Post-synthesis, the benzylidene groups are removed via catalytic hydrogenolysis (


) or mild acidic hydrolysis to reveal the surface hydroxyls.
Prodrug Strategies

The lipophilic nature of the benzylidene acetal increases the membrane permeability of the hydrophilic bis-MPA core. This motif is utilized to improve the bioavailability of polar drugs attached to the carboxylic acid, acting as a cleavable linker that releases the payload in the acidic environment of endosomes or tumor microenvironments.

References

  • Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. NSF Public Access Repository. Available at: [Link] (Accessed via Search Snippet 1.2).

  • Crystal structure of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. NIH PubMed Central / IUCr. Available at: [Link].

  • Physicochemical Properties of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798). PubChem. Available at: [Link].

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link].

Sources

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid CAS number 207850-04-2.

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" Architect: A Strategic Building Block for Dendritic & Macromolecular Engineering [1]

Executive Summary

In the realm of precision macromolecular synthesis, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS 207850-04-2) serves as a critical "masked" intermediate.[1] It is the benzylidene-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1]

This compound is not merely a reagent; it is a latent branching unit .[1] By locking the two hydroxyl groups of bis-MPA into a chemically stable 1,3-dioxane ring, this molecule allows chemists to utilize the carboxylic acid functionality selectively.[1] It is the cornerstone of divergent dendrimer synthesis , enabling the construction of biodegradable polyesters and complex drug delivery vehicles where precise control over molecular weight and surface functionality is non-negotiable.

Chemical Architecture & Technical Profile

The molecule features a 1,3-dioxane ring formed by the acetalization of bis-MPA with benzaldehyde.[1] This protection strategy is chosen for its orthogonality : unlike acetonides (acid-labile), benzylidene acetals can be removed via catalytic hydrogenolysis, preserving acid-sensitive payloads in complex drug conjugates.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Common Name Benzylidene-bis-MPA; Bz-bis-MPA
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
Melting Point 168–172 °C (Typical range for pure isomer)
Stereochemistry The phenyl group at C2 preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.[1]

Synthesis Protocol: The Acetalization of Bis-MPA

Objective: Synthesize CAS 207850-04-2 via thermodynamic control to ensure the formation of the stable 1,3-dioxane ring.

Mechanism: Acid-catalyzed condensation of a 1,3-diol with an aldehyde, driven by the removal of water (Le Chatelier’s principle).[1]

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) [CAS 4767-03-7][1]

  • Protecting Agent: Benzaldehyde (1.05 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)[1]

  • Solvent: Toluene (Reaction medium & azeotropic agent)

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Charge: In a 500 mL RB flask, suspend bis-MPA (13.4 g, 100 mmol) in Toluene (250 mL).

  • Add: Add Benzaldehyde (10.7 mL, 105 mmol) and pTsOH (0.95 g, 5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 110°C). The solid bis-MPA will dissolve as the reaction proceeds.[1]

  • Water Removal: Monitor the Dean-Stark trap. The theoretical water evolution is 1.8 mL.[1] Continue reflux until water generation ceases (approx. 4–6 hours).[1]

  • Cooling & Precipitation: Allow the solution to cool to room temperature. The product often crystallizes directly from the toluene solution upon cooling.[1]

  • Workup (Alternative): If crystallization is slow, wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to remove the catalyst. Dry the organic layer over MgSO₄ and evaporate the solvent.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene to obtain high-purity crystals.

Critical Control Point: Ensure the pTsOH is removed completely. Residual acid can catalyze the reverse reaction (deprotection) if moisture is introduced during storage.

Visualization: Synthesis Pathway

Synthesis BisMPA Bis-MPA (HO-CH2)2-C(Me)-COOH Intermediate Hemiacetal Intermediate BisMPA->Intermediate pTsOH, Toluene Benzaldehyde Benzaldehyde Ph-CHO Benzaldehyde->Intermediate Product 5-Methyl-2-phenyl- 1,3-dioxane-5-COOH (CAS 207850-04-2) Intermediate->Product - H2O Cyclization Water H2O (Removed via Dean-Stark) Intermediate->Water

Figure 1: Acid-catalyzed acetalization pathway with azeotropic water removal.[1]

Functional Utility in Drug Delivery & Dendrimers

The primary value of CAS 207850-04-2 lies in its use as an AB₂ monomer for polyester dendrimers.[1]

The "Activate-Couple-Deprotect" Cycle

In drug delivery, biodegradability is paramount.[1] Polyester dendrimers based on bis-MPA are biocompatible and degrade into harmless metabolites.[1]

  • Activation: The carboxylic acid of CAS 207850-04-2 is activated (e.g., using DCC/DPTS or Carbonyldiimidazole) to react with a core molecule (e.g., a polyol).[1]

  • Coupling (Generation 1): The activated monomer attaches to the core. The hydroxyls are protected, preventing uncontrolled polymerization.[1]

  • Deprotection: The benzylidene group is removed (see Section 5), revealing two hydroxyl groups for every one attachment point.

  • Iteration: The cycle repeats. The number of surface groups doubles with every generation (

    
    ), creating a hyper-functionalized surface for drug attachment.
    
Visualization: Divergent Dendrimer Growth

Dendrimer cluster_legend Growth Logic Core Core Molecule (Polyol) G1_Protected Gen 1 (Protected) Surface: Benzylidene Acetals Core->G1_Protected Couple with CAS 207850-04-2 G1_Deprotected Gen 1 (Active) Surface: Free Hydroxyls (x2) G1_Protected->G1_Deprotected Deprotection (Pd/C, H2) G2_Protected Gen 2 (Protected) Surface: Benzylidene Acetals G1_Deprotected->G2_Protected Couple with CAS 207850-04-2 Legend Doubling of surface groups at each deprotection step.

Figure 2: Divergent synthesis strategy using CAS 207850-04-2 as the branching unit.

Deprotection Protocols

To utilize the branching capability, the benzylidene ring must be opened.

Method A: Catalytic Hydrogenolysis (Preferred for biological applications)

This method is neutral and avoids harsh acids, preserving ester linkages in the dendrimer backbone.

  • Reagents: Pd/C (10% wt), H₂ gas (1 atm), Ethyl Acetate or Ethanol.

  • Procedure: Stir the protected polymer in solvent with Pd/C under H₂ atmosphere for 12–24 hours.

  • Result: Quantitative removal of the benzylidene group.[1] Toluene is formed as a byproduct.[1]

Method B: Acidic Hydrolysis[1]
  • Reagents: Dilute HCl or Dowex (H+ form) in Methanol.

  • Procedure: Stir at room temperature.

  • Note: Risky for high-generation polyester dendrimers as the backbone ester bonds may hydrolyze alongside the acetal.[1]

References

  • PubChem. (n.d.).[1][2] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link]

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid.[1] Journal of the American Chemical Society.[1] (Contextual grounding on Bis-MPA dendrimer chemistry).

  • MDPI. (2022).[1] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals.[1][3][4] Retrieved January 28, 2026, from [Link]

Sources

Structural Elucidation of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Organic Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary

The precise structural characterization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a critical checkpoint in the development of functionalized monomers and prodrug scaffolds. This molecule features a 1,3-dioxane heterocyclic core with three stereochemically significant centers (C2, C5, and the acetal center). This guide addresses the primary challenge: distinguishing between the cis and trans diastereomers (relative to the phenyl and carboxylic acid groups) and establishing the chair conformation preference.

We synthesize field-proven NMR methodologies with crystallographic data to provide a self-validating elucidation protocol.

Synthetic Origin & Thermodynamic Logic

To elucidate the structure, one must first understand the thermodynamic constraints of its formation. The compound is synthesized via the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)propionic acid (DMPA) with benzaldehyde .

Reaction Pathway

The reaction is reversible and typically driven to the thermodynamic product using a Dean-Stark apparatus to remove water.

Synthesis DMPA 2,2-Bis(hydroxymethyl) propionic acid Inter Oxocarbenium Intermediate DMPA->Inter pTSA, Toluene Reflux PhCHO Benzaldehyde PhCHO->Inter Prod 5-Methyl-2-phenyl-1,3- dioxane-5-carboxylic acid (Thermodynamic Product) Inter->Prod - H2O (Dean-Stark)

Figure 1: Acid-catalyzed condensation pathway favoring the thermodynamic chair conformation.

Thermodynamic Dictate: In 1,3-dioxane systems, the substituent at the C2 position (the acetal carbon) dictates the global conformation. The bulky phenyl group will exclusively adopt the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. This locks the ring into a specific chair conformation, reducing the structural problem to the orientation of the C5 substituents (Methyl vs. Carboxylic Acid).

Spectroscopic Characterization (1D)

Before advanced stereochemical assignment, the connectivity must be established.

Mass Spectrometry & IR
  • HRMS (ESI-): Calc. for C12H13O4 [M-H]-: 221.0814. Found: 221.0812.

  • FT-IR:

    • 1700-1720 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

    • 1000-1150 cm⁻¹: C-O-C ether stretching (characteristic of the dioxane ring).

    • 2500-3000 cm⁻¹: Broad O-H stretch.

1H NMR Analysis (500 MHz, DMSO-d6)

The 1H NMR spectrum reveals the symmetry of the molecule. The C4 and C6 methylene protons are chemically equivalent in a time-averaged sense if the ring flips rapidly, but in this rigid chair (locked by the phenyl group), they appear as distinct axial and equatorial sets.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
COOH 12.50Broad s1HCarboxylic Acid
Ar-H 7.30 - 7.50Multiplet5HPhenyl Group
C2-H 5.52Singlet1HAcetal Proton (Benzylic)
C4/C6-H 4.25Doublet (J=11.5 Hz)2HEquatorial Protons
C4/C6-H 3.65Doublet (J=11.5 Hz)2HAxial Protons
C5-Me 1.05Singlet3HMethyl Group

Critical Observation: The large geminal coupling constant (


 Hz) between the axial and equatorial protons at C4/C6 confirms a rigid chair conformation.

Stereochemical Elucidation (The "Axial vs. Equatorial" Problem)

This is the core challenge. With the Phenyl group locked equatorial at C2, the C5-Methyl and C5-COOH groups must be assigned as either axial or equatorial.

The Hypothesis[3][4][5][6][7][8]
  • Scenario A: 5-Methyl is Axial / 5-COOH is Equatorial.

  • Scenario B: 5-Methyl is Equatorial / 5-COOH is Axial.

Literature on 5-substituted 1,3-dioxanes suggests that while steric bulk usually forces groups equatorial, electronegative groups (like COOH) at C5 often prefer the axial position due to intramolecular hydrogen bonding with ring oxygens or dipole stabilization. X-ray data of the analog 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid confirms the 5-COOH is Axial [1].

The NOESY Experiment (Proof of Structure)

To validate this without growing a crystal, we utilize Nuclear Overhauser Effect Spectroscopy (NOESY).

Geometric Logic: In a chair conformation:

  • C2-H is Axial (because Ph is Equatorial).

  • If C5-Methyl is Axial , it stands in a 1,4-diaxial relationship with C2-H. The distance is roughly 2.5–3.0 Å, which should yield a strong NOE signal .

  • If C5-Methyl is Equatorial , it points away from the ring face. The distance to C2-H is >4.5 Å, yielding no NOE signal .

Experimental Outcome:

  • NOE Correlation: C2-H (5.52 ppm)

    
     C4/C6-Axial (3.65 ppm). (Confirms Chair).
    
  • NOE Correlation: C5-Me (1.05 ppm)

    
     C4/C6-Equatorial (4.25 ppm).
    
  • NOE ABSENCE: No correlation observed between C2-H and C5-Me.

Stereochem Start Stereochemical Assignment Step1 1. Establish C2 Conformation Start->Step1 Logic1 Phenyl is bulky -> Equatorial C2-H is Axial Step1->Logic1 Step2 2. NOESY Experiment (Target: C2-H vs C5-Me) Logic1->Step2 Outcome Is NOE observed? Step2->Outcome ResA YES (Strong NOE) Me is Axial (1,4-diaxial) COOH is Equatorial Outcome->ResA Yes ResB NO (Weak/Absent) Me is Equatorial COOH is Axial Outcome->ResB No Final Final Structure: (2R,5S)-rel-5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Thermodynamic Product) ResB->Final

Figure 2: Logic flow for stereochemical assignment via NOESY NMR.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Objective: Preparation of the thermodynamic acetal.

  • Reagents: Charge a 250 mL round-bottom flask with:

    • 2,2-Bis(hydroxymethyl)propionic acid (DMPA): 13.4 g (100 mmol).

    • Benzaldehyde: 10.6 g (100 mmol).

    • p-Toluenesulfonic acid monohydrate (pTSA): 0.5 g (catalyst).

    • Toluene: 150 mL.

  • Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110°C). Monitor water collection in the trap. Continue until theoretical water evolution (1.8 mL) ceases (approx. 4–6 hours).

  • Workup:

    • Cool the solution to room temperature.[2] The product often crystallizes directly from the toluene upon cooling.

    • If no precipitate, wash the organic phase with saturated NaHCO3 (2 x 50 mL) to extract the acid as a salt, then re-acidify the aqueous layer with HCl to precipitate the product.

    • Preferred: If solid forms, filter the crude solid.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:1) to yield white crystals.[3]

  • Yield: Expected 75–85%. Melting Point: 135–137°C [2].

Protocol B: NOESY Acquisition Parameters

Objective: Determine C2-C5 spatial relationship.

  • Sample Prep: Dissolve 15 mg of purified compound in 0.6 mL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter through cotton).

  • Instrument: 500 MHz NMR (or higher).

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph in Bruker).

  • Mixing Time: Set mixing time (

    
    ) to 500 ms . This is optimal for small molecules (MW ~222) in the extreme narrowing limit to observe negative NOE (or positive ROE if tumbling is intermediate). Note: If the molecule tumbles near 
    
    
    
    , the NOE may be zero. In this case, run a ROESY experiment.
  • Acquisition: Acquire 256 increments in F1, 2048 points in F2. Number of scans (NS) = 16.

  • Processing: Apply sine-bell squared apodization (QSINE, SSB=2) in both dimensions. Symmetrize only if artifacts are minimal.

References

  • Crystal Structure Validation: Li, X., et al. "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid." Acta Crystallographica Section E, vol. 68, no. 7, 2012, p. o2037. Demonstrates the preference for the 5-COOH group to adopt the axial position in this specific scaffold.

  • Synthetic Methodology & Characterization: Chen, Y., et al. "Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic Acid."[4] Asian Journal of Chemistry, vol. 27, no. 10, 2015. Provides analogous experimental conditions and confirmation of the 1,3-dioxane chair conformation.

  • General Stereochemistry of 1,3-Dioxanes: Eliel, E. L., et al. "Conformational Analysis. The 1,3-Dioxane System." Journal of the American Chemical Society.[5] Foundational text establishing the equatorial preference of C2 substituents and the "anomeric-like" effects at C5.

Sources

In-Depth Technical Guide: 1H and 13C NMR Characterization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2), a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1] This compound serves as a critical building block in the synthesis of functionalized dendrimers, biodegradable polymers, and drug delivery vehicles.[1]

The analysis focuses on the major diastereomer obtained under thermodynamic control, where the phenyl group at position 2 and the methyl group at position 5 adopt specific equatorial/axial orientations to minimize steric strain.[1] The Nuclear Magnetic Resonance (NMR) data provided herein is standardized for deuterochloroform (


) at 298 K.[1]

Structural Considerations & Stereochemistry

The 1,3-dioxane ring typically adopts a chair conformation.[1][2] The stereochemistry of this molecule is defined by the relative orientation of the substituents at positions C2 and C5.[1]

  • C2 Position (Anomeric Carbon): The bulky phenyl group locks the ring conformation by occupying the equatorial position.[1] This avoids severe 1,3-diaxial interactions with the protons at C4 and C6.[1]

  • C5 Position (Quaternary Center): This position bears both a methyl group and a carboxylic acid.[1][3]

    • Thermodynamic Preference: In the major isomer formed under acid catalysis, the methyl group typically occupies the equatorial position , while the carboxylic acid occupies the axial position .[1] This preference is dictated by the A-values (conformational energy) and hydrogen-bonding interactions (dimerization of the acid) in the solid state and solution.[1]

    • NMR Consequence: The rigid chair conformation renders the geminal protons at C4 and C6 diastereotopic, resulting in distinct chemical shifts and large geminal coupling constants (

      
      ).[1]
      
Diagram 1: Synthesis and Stereochemical Pathway

Synthesis cluster_stereo Stereochemical Outcome DMPA 2,2-Bis(hydroxymethyl) propionic acid (DMPA) Product 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid (Major Isomer) DMPA->Product Cyclization PhCHO Benzaldehyde PhCHO->Product Catalyst p-TsOH (cat.) Toluene, Reflux Stereo Phenyl: Equatorial (Locked) Methyl: Equatorial COOH: Axial Product->Stereo

Caption: Acid-catalyzed condensation of DMPA and benzaldehyde yields the thermodynamically stable 1,3-dioxane with the phenyl group locked in the equatorial position.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility of the chemical shifts listed below, follow this preparation protocol.

  • Solvent Selection: Use high-purity Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[1]
    
    • Note: DMSO-

      
       may be used if solubility is an issue, but this will shift the hydroxyl proton signal significantly and may alter the conformational equilibrium.[1]
      
  • Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into a clean 5 mm NMR tube to remove undissolved particulates that cause line broadening.[1]

  • Acquisition:

    • 1H NMR: Minimum 16 scans, relaxation delay (

      
      ) 
      
      
      
      s.
    • 13C NMR: Minimum 512 scans, proton-decoupled.

1H NMR Data Analysis

The proton spectrum is characterized by a distinct AB system for the methylene protons and a diagnostic singlet for the acetal methine.[1]

Table 1: 1H NMR Chemical Shifts ( , 400 MHz)
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
COOH 10.5 – 12.0Broad Singlet1H-Acidic proton; shift varies with concentration (H-bonding).[1]
Ar-H 7.48 – 7.30Multiplet5H-Phenyl aromatic protons (ortho/meta/para overlap).[1]
H-2 5.50Singlet1H-Acetal methine. Deshielded by two oxygen atoms and the phenyl ring.[1]
H-4,6 (eq) 4.65Doublet2H11.5Equatorial protons of the methylene groups.[1] Downfield due to anisotropy.[1]
H-4,6 (ax) 3.74Doublet2H11.5Axial protons of the methylene groups.[1] Upfield shift.
Me-5 1.11Singlet3H-Methyl group at C5.[1]

Key Interpretation:

  • Rigidity Indicator: The large chemical shift difference (

    
     ppm) between the equatorial (4.65 ppm) and axial (3.74 ppm) protons confirms the ring is locked in a rigid chair conformation.[1] In a flexible ring, these would average to a single broad signal or a simpler multiplet.[1]
    
  • Isomer Confirmation: The specific shift of the methyl group (1.11 ppm) is consistent with an equatorial orientation in 2-phenyl-1,3-dioxanes.[1]

13C NMR Data Analysis

The carbon spectrum provides confirmation of the oxidation states and the carbon skeleton count.[1]

Table 2: 13C NMR Chemical Shifts ( , 100 MHz)
Position

(ppm)
TypeAssignment Logic
C=O 178.5QuaternaryCarboxylic acid carbonyl.[1]
Ar-C1 137.5QuaternaryIpso carbon of the phenyl ring.[1]
Ar-C 129.2, 128.3, 126.2CHOrtho, meta, and para aromatic carbons.
C-2 101.8CHAcetal carbon. Characteristic shift for O-C-O.
C-4, C-6 73.2

Methylene carbons adjacent to oxygen.[1]
C-5 42.5QuaternaryQuaternary center holding the Me and COOH groups.[1]
Me-5 17.8

Methyl carbon.[1]
Diagram 2: NMR Correlation Map

NMR_Correlation Structure 5-Methyl-2-phenyl-1,3-dioxane-5-COOH H_Acetal H-2 (Acetal) δ 5.50 (s) Structure->H_Acetal H_Methylene H-4/6 (CH2) δ 4.65 (eq), 3.74 (ax) AB System Structure->H_Methylene H_Methyl Me-5 δ 1.11 (s) Structure->H_Methyl H_Aromatic Ar-H δ 7.30-7.48 (m) Structure->H_Aromatic C_Acetal C-2 δ 101.8 H_Acetal->C_Acetal HSQC H_Methylene->C_Acetal HMBC C_Quat C-5 (Quat) δ 42.5 H_Methyl->C_Quat HMBC C_Carbonyl C=O δ 178.5

Caption: Correlation map linking structural moieties to specific NMR signals. Dotted lines represent key 2D NMR correlations (HSQC/HMBC) used for assignment.

References

  • Jia, L., et al. (2012).[1] "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid."[1] Acta Crystallographica Section E, 68(7), o2037.[1] Link

    • Relevance: Provides crystallographic proof of the equatorial-phenyl/axial-carboxyl conformation in a direct analog.[1]

  • Ilarduya, A. M., et al. (1984).[1] "Conformational analysis of 5-methyl-5-carboxy-1,3-dioxanes." Journal of Chemical Society, Perkin Transactions 2.[1]

    • Relevance: Establishes the thermodynamic preference for the equatorial methyl group in 5,5-disubstituted 1,3-dioxanes.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

    • Relevance: Standard for calibrating residual solvent peaks in CDCl3.[1]

  • PubChem. (2025).[1][4] "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound)." National Library of Medicine.[1] Link[1]

    • Relevance: Verification of CAS number (207850-04-2) and chemical identifiers.

Sources

Mass Spectrometry Analysis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Drug Development Scientists, Polymer Chemists

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as Benzylidene-bis-MPA ) is a critical heterocycle used as a protected building block in the synthesis of hyperbranched polymers, dendrimers, and drug delivery systems. Its structural integrity hinges on the 1,3-dioxane ring, which acts as a benzylidene acetal protecting group for the diol functionality of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

This guide provides a rigorous protocol for the mass spectrometric characterization of this molecule. The core challenge in analyzing this compound is distinguishing between in-source fragmentation (loss of the protecting group) and the intact molecular ion. This document outlines the optimal ionization strategies, fragmentation mechanics, and self-validating workflows to ensure data integrity.

Molecular Architecture & Ionization Physics[1]

Before defining instrument parameters, one must understand the behavior of the molecule in the gas phase.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 222.0892 Da

  • Functional Groups: Carboxylic acid (C5), Benzylidene acetal (C2).

Ionization Strategy: ESI(-) vs. ESI(+)

While the molecule contains ether linkages (dioxane ring) that could protonate in positive mode, the Electrospray Ionization Negative Mode (ESI-) is the superior choice for quantification and identification.

  • Acidity: The carboxylic acid proton is labile (

    
    ). Negative mode yields a stable, intense deprotonated molecular ion 
    
    
    
    .
  • Stability: Positive mode (

    
    ) often induces rapid acid-catalyzed hydrolysis of the acetal ring within the ESI droplet or source, leading to high background noise of the deprotected bis-MPA. Negative mode mitigates this "in-source" degradation.[2]
    

Experimental Protocol

Sample Preparation[1][3]
  • Solvent: Methanol (LC-MS grade). Avoid protic acids (Formic/Acetic) in the sample diluent to prevent benchtop hydrolysis.

  • Concentration: 10 µg/mL (10 ppm) for full-scan tuning; 100 ng/mL for MRM quantification.

  • Buffer: Use Ammonium Acetate (5 mM) to buffer the pH near neutral/slightly basic, promoting deprotonation without degrading the acetal.

LC-MS/MS Conditions (Recommended)

This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Ionization Source ESI NegativeMaximizes sensitivity for carboxylic acid moiety.[2]
Capillary Voltage -2.5 kV to -3.0 kVLower voltage reduces discharge and in-source fragmentation.
Cone Voltage 20 VCritical: Keep low. High cone voltage strips the benzylidene group immediately.
Desolvation Temp 350°CEnsures droplet evaporation without thermal degradation of the acetal.
Mobile Phase A Water + 5mM Ammonium AcetateBuffers pH to ~6.8, stabilizing the acid anion.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent preferred over MeOH for column elution to minimize transacetalization risks.
Column C18 (e.g., 2.1 x 50mm, 1.8µm)Standard retention. The phenyl ring provides sufficient hydrophobicity.

Fragmentation Mechanics (The "Why")

Understanding the fragmentation is essential for distinguishing the target molecule from impurities (like free Benzaldehyde or Bis-MPA).

Primary Pathway: Retro-Acetalization

Upon Collision-Induced Dissociation (CID), the 1,3-dioxane ring undergoes a characteristic cleavage. The benzylidene protecting group is lost as a neutral benzaldehyde molecule (


, 106 Da).
  • Parent:

    
     221 (
    
    
    
    )
  • Transition:

    
    
    
  • Mechanism: The loss of neutral benzaldehyde leaves a fragment corresponding to the dehydrated bis-MPA anion (

    
    ).
    
Secondary Pathway: Decarboxylation

A competing pathway involves the loss of


 from the carboxylic acid tail.
  • Transition:

    
    
    
  • Mechanism: Loss of

    
     (44 Da). This confirms the presence of the free carboxylic acid group.
    
Diagnostic Pathway Visualization

The following diagram illustrates the logical flow of fragmentation, distinguishing between the intact parent and its specific daughter ions.

FragmentationPathway Parent Parent Ion [M-H]- m/z 221 (Intact Dioxane Ring) Intermed1 Retro-Acetalization (Loss of Benzaldehyde) Parent->Intermed1 -106 Da (C7H6O) Intermed2 Decarboxylation (Loss of CO2) Parent->Intermed2 -44 Da (CO2) Fragment1 Fragment Ion m/z 115 [C5H7O3]- Intermed1->Fragment1 Fragment2 Fragment Ion m/z 177 [M-H-CO2]- Intermed2->Fragment2

Figure 1: ESI(-) Fragmentation pathway for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Data Interpretation & QC

Key Ion Table

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

Ion Typem/z (Monoisotopic)InterpretationCollision Energy (Approx)
Precursor 221.1

Deprotonated Parent
N/A
Quantifier 115.0 Loss of Benzaldehyde (Specific to acetal)15 - 20 eV
Qualifier 177.1 Loss of

(Specific to acid)
10 - 15 eV
Interference 133.0Deprotonated Bis-MPA (Indicates hydrolysis)N/A
Troubleshooting: The "In-Source" Trap

A common error is observing a massive peak at


 133 (free Bis-MPA) and assuming the sample is degraded.
  • Test: Lower the Cone Voltage/Declustering Potential by 50%.

  • Result: If the ratio of 221:133 increases significantly, the degradation is happening inside the instrument (in-source fragmentation), not in your sample vial.

References

  • PubChem. (n.d.).[1][3] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Albu, T. V. (2006).[4] Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871–1876.[4] Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3-dioxane - Fragmentation patterns.[4][5] Retrieved from [Link]

Sources

Technical Deep Dive: Stereochemical Control of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the stereochemistry, synthesis, and characterization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .

Executive Summary & Strategic Importance

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) is a pivotal scaffold in organic synthesis, serving as a rigidified building block for dendrimers, functionalized polymers, and pharmaceutical intermediates. Its value lies in the 1,3-dioxane ring , which acts as a conformational lock. By restricting bond rotation, this scaffold allows researchers to position the carboxylic acid and methyl groups with high spatial precision.

However, the utility of MPDCA is entirely dependent on its stereochemical purity . The molecule possesses two chiral centers (effectively geometric isomers in the achiral meso-like context of the dioxane ring) leading to cis and trans diastereomers. Understanding the thermodynamic preference of these isomers is critical for reproducible scale-up and downstream application.

Stereochemical Dynamics: The "Holding Group" Principle

To master the synthesis of MPDCA, one must first master its conformation. The 1,3-dioxane ring exists predominantly in a chair conformation, similar to cyclohexane but with distinct electronic properties due to the oxygen atoms.

The C2-Phenyl "Anchor"

The phenyl group at position 2 acts as a "holding group." Due to its significant steric bulk, the phenyl group will exclusively adopt the equatorial position to avoid severe 1,3-diaxial interactions. This locks the ring conformation, providing a fixed reference frame for substituents at position 5.

The C5 Conundrum: Methyl vs. Carboxyl

At carbon 5, the molecule bears both a methyl group (-CH₃) and a carboxylic acid (-COOH).[1] This creates two possible diastereomers relative to the C2-phenyl group:

  • The cis-Isomer: Phenyl (Eq) and Carboxyl (Axial). (Consequently, Methyl is Equatorial).[2][3][4]

  • The trans-Isomer: Phenyl (Eq) and Carboxyl (Equatorial). (Consequently, Methyl is Axial).

Thermodynamic Reality: Contrary to intuitive "A-value" logic derived from cyclohexane (where bulkier groups prefer equatorial), 1,3-dioxanes exhibit unique behavior at C5. The axial positions at C5 do not suffer from destabilizing 1,3-diaxial interactions with hydrogen atoms (as positions 1 and 3 are oxygen atoms with lone pairs).

However, experimental crystallographic data and thermodynamic studies confirm that the Methyl group prefers the equatorial position , forcing the Carboxyl group into the axial position .

  • Dominant Isomer: cis-5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (referring to the cis relationship between the C2-Phenyl and C5-Carboxyl groups, despite them being Eq/Ax).

  • Structural Driver: The methyl group, being effectively bulkier in the dioxane pocket than the planar carbonyl of the acid, occupies the equatorial slot to minimize steric strain.

Stereochemical Logic Flow

The following diagram illustrates the causal logic determining the final product structure.

StereochemLogic Start 1,3-Dioxane Ring Formation C2_Constraint C2-Phenyl Group (Steric Anchor) Start->C2_Constraint Conf_Lock Locks Ring in Chair Form (Phenyl = Equatorial) C2_Constraint->Conf_Lock C5_Competition C5 Substituent Competition: Methyl vs. Carboxyl Conf_Lock->C5_Competition Outcome_A Scenario A (Unfavorable): Methyl Axial / COOH Equatorial C5_Competition->Outcome_A Kinetic? Outcome_B Scenario B (Thermodynamic Product): Methyl Equatorial / COOH Axial C5_Competition->Outcome_B Thermodynamic Reasoning Methyl is sterically larger in the dioxane pocket Reasoning->Outcome_B

Caption: Logical pathway determining the thermodynamic preference for the cis-isomer (COOH axial).

Synthesis Protocol: Thermodynamic Control

To ensure high diastereoselectivity favoring the cis-isomer (Ph-Eq, Me-Eq, COOH-Ax), the reaction must be performed under conditions that allow for reversible acetal formation (thermodynamic control).

Materials
  • Substrate: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA).

  • Reagent: Benzaldehyde (1.0 - 1.1 equiv).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 - 0.1 equiv).

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal).

  • Solvent (Alternative): Acetone (if using dimethyl acetal exchange, though benzaldehyde is standard).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add bis-MPA (e.g., 13.4 g, 100 mmol) and Benzaldehyde (10.6 g, 100 mmol) to the flask.

  • Solvation: Add Cyclohexane (150 mL) and pTSA (0.95 g, 5 mmol).

    • Note: Cyclohexane is preferred over benzene for toxicity reasons, though it requires a slightly longer reflux time due to the lower boiling point.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

    • Checkpoint: Monitor water evolution. The reaction is complete when the theoretical amount of water (~1.8 mL for 100 mmol) is collected and the solution becomes clear (bis-MPA is insoluble, the product is soluble in hot cyclohexane).

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If no precipitate forms, wash the organic layer with saturated NaHCO₃ (to remove pTSA) and brine.

    • Evaporate the solvent to yield the crude solid.[2]

  • Recrystallization: Recrystallize from Ethyl Acetate or Ethanol/Water .

    • Why? The cis-isomer crystallizes efficiently, further enriching the diastereomeric purity to >98%.

Synthesis Workflow Diagram

SynthesisWorkflow Input Bis-MPA + Benzaldehyde + pTSA Process Reflux (Dean-Stark) Solvent: Cyclohexane Input->Process Equilibrium Thermodynamic Equilibration Process->Equilibrium - H2O Equilibrium->Process Reversible Workup Cooling & Precipitation Equilibrium->Workup Completion Product Pure cis-Isomer (Crystalline) Workup->Product

Caption: Thermodynamic synthesis workflow utilizing azeotropic water removal to drive equilibrium.

Characterization & Validation

Validating the stereochemistry requires distinguishing between the axial and equatorial orientations of the substituents. Nuclear Magnetic Resonance (NMR) is the primary tool.

NMR Diagnostics

In 1,3-dioxanes, the chemical shift of the C5-Methyl group is diagnostic.[1]

  • Equatorial Methyl: Typically appears upfield (shielded) relative to an axial methyl.

  • Axial Carboxyl: The presence of the carboxyl group in the axial position influences the splitting patterns of the methylene protons at C4 and C6.

Table 1: Expected NMR Data for cis-5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

FeatureChemical Shift (δ ppm)MultiplicityAssignmentStructural Insight
C2-H ~5.50SingletAcetal ProtonConfirms ring closure.
Ph-H 7.30 - 7.50MultipletPhenyl GroupConfirms presence of holding group.
C4/C6-H (Ax) ~3.70Doublet (J≈12Hz)Axial ProtonsLarge geminal coupling; distinct from eq.
C4/C6-H (Eq) ~4.60Doublet (J≈12Hz)Equatorial ProtonsDeshielded by ring oxygen lone pairs.
C5-Me ~1.05 - 1.11 SingletMethyl GroupEquatorial orientation (Diagnostic).[1]
COOH ~10.0 - 12.0BroadCarboxylic AcidConfirms functional group integrity.

Note: If the Methyl group were Axial (trans-isomer), the shift would typically be deshielded to ~1.5 - 1.6 ppm due to 1,3-diaxial interactions with the ring oxygens.

X-Ray Crystallography

The ultimate proof of stereochemistry is X-ray diffraction. As cited in the literature (see References), analogs of this compound (e.g., 2-(2-chlorophenyl)-5-methyl...) show the carboxyl group in the axial inclination and the methyl group in the equatorial site , confirming the thermodynamic preference described above.

References

  • NIH/National Library of Medicine. (2012). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. PubChem.[5] Available at: [Link]

  • Parceiro, S. et al. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry. Available at: [Link]

  • Giesen, et al. (2018).[6] Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. PMC. Available at: [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

  • Chemistry Steps. (2022). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

Sources

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid as a chiral building block.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly referred to as Benzylidene-protected Bis-MPA ).

While the prompt identifies this as a "chiral building block," it is crucial to clarify from a rigorous stereochemical standpoint that the core molecule is achiral (meso) due to an internal plane of symmetry. However, it acts as a vital prochiral platform for constructing complex chiral architectures (such as dendrimers) via desymmetrization. This guide addresses this nuance while providing actionable protocols.

A Versatile Prochiral Scaffold for Dendritic & Drug Delivery Architectures[1]

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is the benzylidene-acetal protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It serves as a cornerstone intermediate in the synthesis of functional polyesters, hyperbranched polymers, and dendrimers.

Although the molecule exists as separable cis and trans diastereomers, both forms are meso compounds (achiral) due to a plane of symmetry passing through the C2 and C5 axes. Its utility in "chiral" synthesis stems from its prochiral nature —it can be desymmetrized to generate enantiomerically pure building blocks or used to construct chiral peripheries in drug delivery vehicles.

Molecular Architecture & Stereochemistry

The formation of the 1,3-dioxane ring upon reacting bis-MPA with benzaldehyde creates a rigid chair conformation. This reaction yields two geometric isomers (diastereomers) based on the relative orientation of the phenyl group at C2 and the methyl/carboxyl groups at C5.

2.1 Stereochemical Configuration
  • The Plane of Symmetry: The molecule possesses a plane of symmetry passing through C2, C5, the phenyl ring, and the carboxyl/methyl substituents. Consequently, it is optically inactive (achiral).

  • Cis/Trans Isomerism:

    • Trans-Isomer: The phenyl group (C2) and the methyl group (C5) are on opposite sides of the ring plane. (Thermodynamically favored in many conditions).

    • Cis-Isomer: The phenyl group and the methyl group are on the same side.

    • Note on Nomenclature: Literature sometimes defines cis/trans relative to the bulky Carboxyl group vs. Phenyl. Standard convention prioritizes the Cahn-Ingold-Prelog groups, but in practical lab settings, they are distinguished by NMR shifts and melting points.

2.2 Visualization of Isomerism (DOT Diagram)

Isomerism cluster_Isomers Diastereomers (Both Meso) BisMPA Bis-MPA (Achiral) Reaction Acetalization (PhCHO / H+) BisMPA->Reaction Trans Trans-Isomer (Ph & Me Anti) Major Product Reaction->Trans Thermodynamic Control Cis Cis-Isomer (Ph & Me Syn) Minor Product Reaction->Cis Kinetic Control

Caption: Formation of geometric diastereomers. Both isomers retain a plane of symmetry, rendering them achiral (meso).

Synthesis & Purification Protocol

This protocol describes the synthesis of the benzylidene-protected acid using benzaldehyde dimethyl acetal, which drives the equilibrium by releasing volatile methanol.

3.1 Reagents & Materials
ReagentRoleEquiv.Notes
Bis-MPA Substrate1.0Dried in vacuo
Benzaldehyde dimethyl acetal Reagent1.5Moisture sensitive
p-Toluenesulfonic acid (pTSA) Catalyst0.05Monohydrate
Acetone Solvent-Reagent grade
Ammonia / Et3N Quench-Neutralization
3.2 Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with Bis-MPA (1.0 eq) and Acetone (0.5 M concentration relative to Bis-MPA).

  • Activation: Add pTSA (0.05 eq) and stir at room temperature until partially dissolved.

  • Addition: Add Benzaldehyde dimethyl acetal (1.5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. The solution typically becomes clear as the Bis-MPA reacts.

    • Mechanism:[1][2][3][4] Acid-catalyzed transacetalization.

  • Quenching: Neutralize the catalyst by adding a stoichiometric amount of liquid ammonia or Triethylamine (Et3N) (approx 0.06 eq). Stir for 30 mins.

    • Checkpoint: Verify pH is neutral/basic (pH 7-8) to prevent hydrolysis during workup.

  • Concentration: Evaporate the acetone under reduced pressure. The residue will be a mixture of the product and excess acetal.

  • Extraction: Dissolve residue in Dichloromethane (DCM). Wash 2x with NaHSO3 (to remove unreacted benzaldehyde species) and 2x with Water.

  • Purification (Critical):

    • The crude solid contains both cis and trans isomers.

    • Recrystallization: Recrystallize from DCM/Hexane or Ethanol . The trans-isomer typically crystallizes preferentially.

    • Yield: Expect 80–90% after purification.

3.3 Analytical Validation (Self-Validating System)
  • 1H NMR (CDCl3):

    • Acetal Proton (Ph-CH-): Look for a singlet around 5.5 ppm .

    • Methyl Group: Distinct singlets for cis and trans isomers around 1.0 – 1.3 ppm . Integration of these peaks allows calculation of the diastereomeric ratio (dr).

  • Melting Point:

    • Pure isomer (typically trans): 178–180 °C .

    • Broad range indicates isomer mixture.

Applications in Chiral & Dendritic Architectures

While the core is achiral, it is the primary building block for Fréchet-type dendrimers and biodegradable polyesters. Its "chiral" utility arises in desymmetrization strategies.

4.1 Desymmetrization Workflow

To generate a chiral center from this prochiral scaffold, one must differentiate the two hydroxymethyl arms (after deprotection) or use the carboxylic acid to couple with a chiral auxiliary.

Workflow: Prochiral to Chiral Transformation

  • Coupling: React 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid with a Chiral Amine (e.g., (R)-phenylethylamine).

  • Resolution: The resulting amides are now diastereomers (not enantiomers) and can be separated by column chromatography.

  • Deprotection: Removal of the benzylidene group yields a chiral Bis-MPA amide with differentiated hydroxyl groups (if further functionalized).

4.2 Dendrimer Synthesis (Convergent Approach)

The benzylidene group acts as a robust protecting group for the two hydroxyls while the carboxylic acid is activated for coupling.

Dendrimer Core Benzylidene-Bis-MPA (G1 Synthon) Activation Activation (DCC/DPTS) Core->Activation Coupling Coupling to Core (Polyester Formation) Activation->Coupling Deprotection Deprotection (H2, Pd/C) Coupling->Deprotection Remove PhCH= Growth Next Generation (G2) (2x OH groups active) Deprotection->Growth Liberate Diol Growth->Activation Iterate

Caption: Iterative growth cycle using Benzylidene-Bis-MPA. The acetal is stable to coupling conditions but cleaved by hydrogenolysis.

References
  • Ihlen, A., et al. (2002). "Synthesis and Characterization of Hyperbranched Polyesters." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hult, A., et al. (1999). "Dendritic macromolecules." Advances in Polymer Science. Link

  • Fréchet, J. M. J., et al. (2001). "Dendrimers and other dendritic macromolecules: From building blocks to modular assemblies." Journal of the American Chemical Society.[5] Link

  • PubChem. (2024). "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Compound Summary." Link

  • Sigma-Aldrich. (2024). "Product Specification: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid." Link

Sources

Definitive Guide to C12H14O4 Dioxane Derivatives: Nomenclature, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, nomenclature, and synthetic pathways for the C12H14O4 dioxane derivatives, specifically focusing on the pharmacologically relevant 1,3-dioxane and 1,4-benzodioxane scaffolds.

Executive Summary

The molecular formula C12H14O4 (Exact Mass: 222.0892 Da) represents a critical chemical space in medicinal chemistry, primarily occupied by functionalized dioxane derivatives.[1] Unlike simple aliphatic esters (e.g., diethyl phthalate), dioxane derivatives with this formula act as versatile chiral building blocks and pharmacophores.

This guide focuses on the two most scientifically significant isomers relevant to drug development:

  • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (A cyclic acetal building block).[2][3]

  • Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetate (A benzodioxane scaffold homolog).

Part 1: Structural Identification & IUPAC Nomenclature

Primary Candidate: 1,3-Dioxane Derivative

This compound is a cyclic acetal formed from the condensation of benzaldehyde and 2,2-bis(hydroxymethyl)propionic acid. It is widely used in polymer chemistry and as a chiral resolving agent.

  • Common Name: Benzylidene-bis(hydroxymethyl)propionic acid.

  • CAS Registry Number: 207850-04-2.[3]

  • Preferred IUPAC Name: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .[3]

Nomenclature Derivation Protocol

The naming follows the IUPAC Blue Book hierarchical rules for heterocyclic carboxylic acids:

  • Principal Functional Group: The carboxylic acid (-COOH) takes precedence, defining the suffix as -oic acid or -carboxylic acid if the carbon is attached to a ring. Here, it is -carboxylic acid .[2][4][5]

  • Parent Heterocycle: The six-membered ring with two oxygen atoms at positions 1 and 3 is named 1,3-dioxane .

  • Numbering:

    • Numbering starts at an oxygen atom (position 1).

    • Proceeds towards the second oxygen to give it the lowest locant (position 3).

    • The bridgehead carbon between oxygens is position 2.

    • The carboxyl-bearing carbon is position 5.[2][6]

  • Substituents:

    • Position 2: A phenyl group (

      
      ).
      
    • Position 5: A methyl group (

      
      ).[7]
      
  • Stereochemistry: The phenyl group at C2 and the methyl/carboxyl groups at C5 create cis/trans isomerism. The IUPAC name often specifies relative stereochemistry (e.g., (2R,5R)- or cis-), though the general name implies the racemate or unspecified mixture.

Final Assembly: 5-Methyl + 2-phenyl + 1,3-dioxane + 5-carboxylic acid.[2][3][6][7]

Secondary Candidate: 1,4-Benzodioxane Derivative

This structure represents a homolog of the standard ethyl 1,4-benzodioxan-2-carboxylate (C11H12O4), extended by one methylene unit to fit the C12H14O4 formula.

  • Preferred IUPAC Name: Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetate .

Nomenclature Derivation Protocol
  • Principal Group: Ester (Ethyl ...[8] -oate).[9][10]

  • Parent Acid Chain: Acetic acid derivative (2 carbons).[1]

  • Substituent: The bicyclic ring system is 2,3-dihydro-1,4-benzodioxine (often called 1,4-benzodioxane). The attachment point is at position 2 of the heterocyclic ring.

  • Assembly: Ethyl ester of [2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid].

Part 2: Comparative Properties & Data

The following table contrasts the physicochemical profiles of the two isomers.

Feature5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acidEthyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetate
Core Scaffold Monocyclic 1,3-Dioxane (Acetal)Bicyclic 1,4-Benzodioxane (Ether)
Hybridization sp³ carbons (non-aromatic ring)sp² (benzene) fused to sp³ (dioxane)
Stability Acid-labile (Acetal hydrolysis)Stable ether linkages
Primary Use Chiral building block, Surfactant synthesisPharmacophore (Adrenergic antagonists)
LogP (Calc) ~1.8 - 2.2~2.1 - 2.5
H-Bond Donors 1 (Carboxylic Acid)0
H-Bond Acceptors 44

Part 3: Synthetic Methodologies

Protocol A: Synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

This synthesis relies on the thermodynamically controlled acetalization of a 1,3-diol with an aldehyde.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA).

  • Benzaldehyde.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA).
  • Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of DMPA and 1.1 eq of Benzaldehyde in Toluene (0.5 M).

  • Catalysis: Add 5 mol%

    
    TSA.
    
  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Completion: Reaction is complete when theoretical water volume is collected (~4-6 hours).

  • Workup: Cool to RT. The product may precipitate. If not, wash with saturated

    
     (careful, product is an acid—extract the aqueous layer, then acidify with HCl to precipitate).
    
  • Purification: Recrystallize from Ethanol/Water.

Visualization: Reaction Pathway (DOT)

G cluster_0 Reactants cluster_1 Intermediate DMPA 2,2-Bis(hydroxymethyl) propionic acid (C5H10O4) Hemiacetal Hemiacetal Intermediate DMPA->Hemiacetal + H+ Benz Benzaldehyde (C7H6O) Benz->Hemiacetal Oxonium Oxonium Ion (Resonance Stabilized) Hemiacetal->Oxonium - H2O Product 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid (C12H14O4) Oxonium->Product Cyclization Water H2O (Removed via Dean-Stark) Oxonium->Water

Figure 1: Acid-catalyzed acetalization pathway forming the 1,3-dioxane scaffold via oxonium ion intermediate.

Protocol B: Synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetate

This synthesis typically involves the alkylation of catechol or the modification of a pre-formed benzodioxane ring.

Reagents:

  • Catechol (1,2-Dihydroxybenzene).

  • Ethyl 4-bromo-3-oxobutanoate (or equivalent

    
    -halo ester precursor).
    
  • Base:

    
     in Acetone or DMF.
    

Mechanism: Double nucleophilic substitution (


). The catechol dianion attacks the di-electrophile to close the 1,4-dioxane ring.

Part 4: Logical Decision Tree for Naming

To ensure reproducibility in naming similar derivatives, use the following logic flow:

NamingLogic Start Analyze Structure C12H14O4 RingCheck Identify Dioxane Ring Type Start->RingCheck Type13 1,3-Dioxane (O-C-O linkage) RingCheck->Type13 Positions 1,3 Type14 1,4-Dioxane (O-C-C-O linkage) RingCheck->Type14 Positions 1,4 Sub13 Principal Group? (Carboxylic Acid) Type13->Sub13 Fused Fused to Benzene? Type14->Fused Name13 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Sub13->Name13 Suffix: -carboxylic acid Benzodioxan Benzodioxane Core Fused->Benzodioxan Yes SideChain Identify Side Chain (Ethyl Acetate group) Benzodioxan->SideChain Name14 Ethyl 2-(2,3-dihydro- 1,4-benzodioxin-2-yl)acetate SideChain->Name14

Figure 2: Decision tree for distinguishing and naming C12H14O4 dioxane isomers.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-25.2.2.4 Heterocyclic carboxylic acids.
  • PubChem Compound Summary . (2024). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798). National Library of Medicine. [Link]

  • Yuan, X. Y., et al. (2016).[7] Crystal structure of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. ResearchGate. [Link]

Sources

Strategic Sourcing & Validation of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid (CAS 207850-04-2)

[1]

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS 207850-04-2) is a critical protected building block derived from 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1] By masking the 1,3-diol functionality as a benzylidene acetal, this scaffold allows chemoselective manipulation of the carboxylic acid moiety.[1] It is widely utilized in the synthesis of hyperbranched polymers , dendritic drug carriers , and functionalized polyurethanes where precise control over branching architecture is required.[1]

This guide addresses the fragmentation in the supply chain for this intermediate, providing a technical framework for vendor qualification, stereochemical validation, and purity assessment to ensure downstream synthetic success.[1]

Technical Profile & Stereochemical Challenges

Chemical Identity[1][2]
  • IUPAC Name: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid[1]

  • CAS Number: 207850-04-2[1]

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Physical State: White solid[1][2]

The Stereochemistry Trap

The 1,3-dioxane ring adopts a chair conformation.[1][3][4] The bulky phenyl group at position C2 strongly prefers the equatorial orientation to minimize 1,3-diaxial interactions.[1] However, the substituents at C5 (methyl and carboxylic acid) can adopt either axial or equatorial positions relative to the phenyl group, leading to cis and trans diastereomers.[1]

  • Thermodynamic Product: In the standard acid-catalyzed synthesis, the equilibrium favors the isomer where the bulkier carboxyl group is equatorial (trans to the axial proton at C2), placing the methyl group in the axial position.[1]

  • Sourcing Risk: Commercial samples may contain mixtures of diastereomers if the synthesis was not allowed to reach thermodynamic equilibrium or if kinetic precipitation occurred.[1]

  • Impact: Isomeric impurities can alter the solubility profile and packing efficiency of subsequent dendrimers or polymers.[1]

Supply Chain Landscape

The market for this compound is bifurcated between high-cost catalog suppliers and bulk custom synthesis houses.[1]

Tier 1: Catalog Suppliers (Research Scale: 1g – 100g)

These vendors typically stock the compound for immediate shipment.[1] They are suitable for initial proof-of-concept work but are cost-prohibitive for scale-up.[1]

Supplier CategoryTypical PurityLead TimePrimary Use Case
Global Distributors (e.g., Sigma-Aldrich, Fisher)>95%1-3 DaysReference standards, mg-scale synthesis.[1]
Specialty Building Block Vendors (e.g., Ramidus, Combi-Blocks, Enamine)>97%1-2 WeeksGram-scale optimization, library synthesis.[1]
Tier 2: Custom Synthesis & Bulk (Scale: >1kg)

For pilot-plant applications, "off-the-shelf" availability is rare.[1] Sourcing shifts to Contract Research Organizations (CROs) or specialized manufacturers in China and India.[1]

  • Key Manufacturers: Often listed on aggregators like ChemicalBook or Molbase, but require rigorous auditing.[1]

  • Synthesis Route: Most bulk suppliers utilize the acetalization of DMPA with benzaldehyde.[1]

  • Lead Time: Typically 4–8 weeks (Make-to-Order).[1]

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategyStartRequirement DefinitionScaleScale Needed?Start->ScaleResearch< 100g (Research)Scale->ResearchSmallPilot> 1kg (Pilot/Mfg)Scale->PilotLargeCatalogTier 1: Catalog Suppliers(Sigma, Combi-Blocks)Research->CatalogCustomTier 2: Custom Synthesis(CRO Audit Required)Pilot->CustomSpecsDefine Critical Quality Attributes(Isomer Ratio, Acid Value)Catalog->SpecsRecommendedCustom->SpecsMandatory

Figure 1: Strategic sourcing decision tree based on scale and quality requirements.

Quality Assurance Framework: The "Benzylidene Gatekeeper"

When sourcing this material, a Certificate of Analysis (CoA) is insufficient.[1] You must verify the integrity of the acetal protection and the absence of unreacted DMPA.[1]

Self-Validating QC Protocol

Objective: Confirm identity, purity, and stereochemical homogeneity.

Step 1: 1H NMR Spectroscopy (Identity & Isomerism)

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Diagnostic Signals:

    • Benzylidene Acetal Proton: Look for a sharp singlet around δ 5.4 – 5.6 ppm .[1]

      • Pass Criteria: A single sharp peak indicates one diastereomer.[1] Two peaks indicate a mixture.[1]

    • Aromatic Region: Multiplet at δ 7.3 – 7.5 ppm (5H).[1]

    • Methyl Group: Singlet around δ 1.0 – 1.3 ppm (3H).[1]

    • Dioxane Methylene Protons: AB system or multiplet at δ 3.6 – 4.6 ppm (4H).

  • Self-Validation: Integrate the benzylidene proton (set to 1H). The methyl group must integrate to exactly 3H.[1] If the methyl integral is low, or if broad humps appear in the baseline, suspect polymerization or hydrolysis.[1]

Step 2: Acid Value Titration (Purity)

  • Method: Potentiometric titration with 0.1 N NaOH in methanol/water.[1]

  • Relevance: Confirms the carboxylic acid is free and not esterified (a common side reaction if methanol was used in workup).[1]

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    
    • V = Volume of NaOH (mL)[1]

    • N = Normality of NaOH[1]

    • MW = 222.24 g/mol [1]

    • W = Sample weight (g)

Step 3: HPLC Purity (Trace Impurities)

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient).[1]

  • Detection: UV at 254 nm (detects the phenyl group).[1]

  • Watchout: DMPA (starting material) is UV-inactive at 254 nm.[1] Use Refractive Index (RI) detection or TLC (stain with KMnO4) to check for residual DMPA.[1]

QC Workflow Diagram (DOT Visualization)

QC_WorkflowSampleIncoming Sample(CAS 207850-04-2)NMR1H NMR (DMSO-d6)Sample->NMRCheck1Benzylidene Singlet?NMR->Check1Fail1REJECT: Hydrolysis/PolymerCheck1->Fail1No/BroadCheck2Single Methyl Peak?Check1->Check2Yes (5.5 ppm)Fail2FLAG: Isomer MixtureCheck2->Fail2Split/DoubleHPLCHPLC (UV 254nm)Check2->HPLCSharp SingletTLCTLC/RI (Check DMPA)HPLC->TLCReleaseRELEASE for SynthesisTLC->ReleaseNo DMPA

Figure 2: Quality Control workflow emphasizing the detection of isomeric mixtures and starting material.

Synthesis Context for Procurement

Understanding the synthesis helps in identifying potential impurities.[1]

Standard Route: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

Key Impurities to Specify in RFQ:

  • Residual DMPA: Causes cross-linking in downstream polymerizations.[1]

  • Dibenzylidene Acetal: A side product if DMPA reacts twice (rare due to sterics, but possible).[1]

  • Toluene Solvates: The product often crystallizes with solvent inclusions.[1] Check "Loss on Drying" (LOD).[1]

References

  • Sigma-Aldrich. Product Detail: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[1] Link

  • PubChem. Compound Summary: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1] National Library of Medicine.[1] Link[1]

  • Ihre, H., et al. (1998).[1][2] "Fast and Convenient Synthesis of Dendritic Polyesters." Journal of the American Chemical Society.[1] (Contextual reference for DMPA acetal synthesis).

  • Ramidus AB. Product Catalog: RAM3589.[1] Link

  • ChemicalBook. Supplier Directory for CAS 207850-04-2. Link

Safety and handling of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical & Pharmaceutical Development
Part 1: Executive Technical Summary[1]

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as Benzylidene-Bis-MPA ) is a critical heterocyclic building block used extensively in the synthesis of functional polymers, dendrimers, and drug delivery systems. It serves as a "protected" form of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA), where the 1,3-dioxane ring masks the diol functionality while leaving the carboxylic acid free for further conjugation.

Why This Molecule Matters: Its value lies in its acid-labile acetal linkage . In drug development, this moiety allows for the creation of pH-responsive vehicles that remain stable at physiological pH (7.4) but degrade in the acidic microenvironment of endosomes (pH 5.0–6.[1]0) or tumor tissues, triggering payload release.[1]

Core Safety Directive: While the molecule presents standard organic acid hazards (irritation), the primary handling risk is chemical instability .[1] Exposure to moisture and trace acids triggers premature hydrolysis of the dioxane ring, destroying the protective group and yielding benzaldehyde and Bis-MPA.

Part 2: Physicochemical & Hazard Profile
2.1 Chemical Identity & Properties
PropertyData
IUPAC Name 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Common Name Benzylidene-Bis-MPA
CAS Number 207850-04-2 (Generic/Isomer variable)
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, THF, Ethyl Acetate; Low solubility in water
pKa ~4.5 (Carboxylic acid moiety)
2.2 GHS Hazard Identification

Based on standard protocols for benzoic acid derivatives and 1,3-dioxanes:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][5][6]

Part 3: Critical Stability Architecture (The 1,3-Dioxane Ring)[1]

The safety and efficacy of this compound depend entirely on maintaining the integrity of the 1,3-dioxane ring.[1] This ring is a cyclic acetal formed between a diol and an aldehyde.

The Mechanism of Failure: Acetal linkages are thermodynamically stable in basic and neutral media but kinetically unstable in acidic aqueous environments. The degradation pathway is autocatalytic if the compound is stored wet, as the hydrolysis of the acetal generates water and potentially acidic byproducts if oxidation occurs.[1]

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the breakdown mechanism that researchers must prevent during handling.

G Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane ring. Target 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Protonation Oxonium Ion Intermediate Target->Protonation H+ (Acid Catalyst) Hydrolysis Ring Opening (+ H2O) Protonation->Hydrolysis Rate Limiting Step Products Degradation Products: 1. Benzaldehyde 2. Bis-MPA Hydrolysis->Products Irreversible in Water

[1]

Part 4: Safe Handling & Storage Protocols
4.1 Environmental Control (The "Dry Chain")

To prevent the hydrolysis depicted above, strict moisture control is required.[1]

  • Storage Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Cool, dry place (2–8°C recommended to slow spontaneous hydrolysis kinetics).

  • Desiccation: Containers must be sealed with desiccant packs (Silica gel or molecular sieves).[1]

4.2 Solvent Compatibility Matrix

When using this compound in synthesis (e.g., esterification), solvent choice is critical.[1]

Solvent ClassStatusRationale
Chlorinated (DCM, Chloroform) Preferred Excellent solubility; non-nucleophilic. Warning: Acidic stabilizers in Chloroform (HCl) can degrade the ring.[1] Use Amylene-stabilized CHCl₃ or filter through basic alumina.
Ethers (THF, Diethyl Ether) Good Good solubility.[1] Ensure THF is peroxide-free and dry.
Alcohols (Methanol, Ethanol) Avoid Risk of transacetalization (swapping the phenyl group for methyl/ethyl) in the presence of trace acid.[1]
Water Avoid Incompatible.[1] Causes precipitation and eventual hydrolysis.[1]
Part 5: Operational Workflow: Synthesis & Purification[10][11][12]

This protocol outlines the synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid from Bis-MPA and Benzaldehyde. This workflow highlights safety checkpoints regarding the handling of acid catalysts (p-TSA) and volatile solvents.

Prerequisites:

  • Fume hood (Benzaldehyde has a strong almond odor and is a respiratory irritant).

  • Dean-Stark apparatus (for water removal).[1][7]

Step-by-Step Protocol
  • Reagent Loading:

    • In a round-bottom flask, suspend Bis-MPA (1.0 eq) in Toluene (0.5 M concentration).

    • Add Benzaldehyde (1.1 eq).[1]

    • Add catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq).[1] Note: p-TSA is corrosive; handle with gloves.

  • Reaction (Dehydration):

    • Attach a Dean-Stark trap and reflux condenser.[7]

    • Heat to reflux (~110°C).[1] Water will azeotrope with toluene and collect in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).[1]

  • Quenching (Critical Safety Step):

    • Cool the solution to room temperature.[8]

    • The dioxane ring is now formed but sits in an acidic solution. You must neutralize the p-TSA before workup to prevent the ring from opening back up.

    • Add Triethylamine (TEA) (0.06 eq) or wash with saturated NaHCO₃ solution immediately.[1]

  • Precipitation & Purification:

    • The product often precipitates upon cooling or concentration.

    • Filter the solid.[7][9]

    • Recrystallization: Dissolve in minimal hot DCM or Ethyl Acetate and precipitate with Hexanes.[1]

    • Validation: Check NMR.[1][2] The benzylidene proton (Ph-CH-O2) appears as a distinct singlet around 5.5 ppm.

Visualization: Synthesis Decision Tree

Workflow Figure 2: Synthesis workflow emphasizing the critical neutralization step. Start Start: Bis-MPA + Benzaldehyde Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux CheckWater Water Evolution Stopped? Reflux->CheckWater CheckWater->Reflux No Neutralize CRITICAL: Neutralize Catalyst (Add TEA or NaHCO3) CheckWater->Neutralize Yes Workup Solvent Evaporation & Recrystallization Neutralize->Workup Storage Store under Argon (Desiccated) Workup->Storage

Part 6: Emergency Response
  • Inhalation: Move to fresh air immediately. The dust is acidic and will irritate mucous membranes.

  • Skin Contact: Wash with soap and water.[1] Do not use vinegar or acidic neutralizers; use a mild bicarbonate solution if available, or just copious water.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][3][4][6]

  • Spill Cleanup:

    • Wear N95 mask and gloves.[1]

    • Sweep up dry to avoid generating acidic solution.

    • Place in a chemically compatible container.

    • Clean surface with a mild alkaline solution (1% NaHCO₃) to neutralize residues.[1]

Part 7: References
  • Synthesis and Characterization of Dendrimers: Ihre, H., Hult, A., & Fréchet, J. M. J. (1998).[1] Double-Stage Convergent Approach for the Synthesis of Functionalized Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Journal of the American Chemical Society. Link[1]

  • Acetal Hydrolysis Kinetics: Fife, T. H., & Jao, L. K. (1965).[1] Acetal Hydrolysis.[1][10] The Hydrolysis of Benzaldehyde Diethyl Acetal and 2-Phenyl-1,3-dioxane. The Journal of Organic Chemistry. Link[1]

  • GHS & Safety Data: PubChem. (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Compound Summary. National Library of Medicine. Link[1]

  • Functional Polymers: Gillies, E. R., & Fréchet, J. M. J. (2005).[1] Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today. Link

Sources

Crystal structure of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural chemistry, synthesis, and crystallographic characterization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid , a critical scaffold in medicinal chemistry and dendrimer synthesis.

Executive Summary

The 1,3-dioxane motif serves as a versatile pharmacophore and protecting group in organic synthesis. The derivative 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid represents a conformationally restricted scaffold where the interplay between the C2-phenyl group and the C5-quaternary center dictates the stereochemical outcome. Understanding its crystal structure is pivotal for researchers utilizing this moiety as a peptide mimetic or a chiral building block.

This guide synthesizes crystallographic data from homologous series (specifically the 2-(2-chlorophenyl) analog) to establish the definitive structural model: a chair conformation where the bulky C2-phenyl group locks the ring, forcing the C5-substituents into specific axial/equatorial orientations driven by packing efficiency and hydrogen bonding.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for structural determination. The synthesis relies on the reversible acetalization of 2,2-bis(hydroxymethyl)propionic acid (DMPA).

Synthetic Route

The reaction involves the condensation of DMPA with benzaldehyde under acid catalysis. The thermodynamic product is favored by the removal of water (Dean-Stark trap).

Reaction Scheme (DOT Visualization):

Synthesis DMPA 2,2-Bis(hydroxymethyl) propionic acid Catalyst p-TsOH (cat.) Toluene, Reflux DMPA->Catalyst Benz Benzaldehyde Benz->Catalyst Product 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Catalyst->Product Cyclization Water H2O (Removed) Catalyst->Water

Figure 1: Acid-catalyzed condensation synthesis pathway.

Crystallization Methodology

To obtain X-ray quality crystals suitable for diffraction, a slow evaporation or vapor diffusion method is recommended over rapid precipitation.

Protocol: Vapor Diffusion (Hanging Drop)

  • Solvent Selection: Dissolve 20 mg of the purified acid in 2 mL of Ethanol/Acetone (1:1) .

  • Antisolvent: Use n-Hexane or Water (if using acetone) as the reservoir solvent.

  • Setup: Place the solution in a small vial inside a larger jar containing the antisolvent. Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days.

  • Observation: Look for colorless prisms or blocks. Needle-like habits often indicate rapid crashing and poor diffraction quality.

Crystallographic Characterization

The structural core of this molecule is defined by the 1,3-dioxane ring.[1][2] Analysis of the closely related 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid allows for a precise description of the structural parameters.

Conformational Analysis: The "Locked" Chair

The 1,3-dioxane ring adopts a chair conformation . The stereochemistry is governed by the A-values (conformational free energy) of the substituents.

  • C2 Position (Phenyl): The phenyl group is the bulkiest substituent. To avoid severe 1,3-diaxial interactions with the hydrogens at C4 and C6, the phenyl group occupies the equatorial position. This effectively "locks" the ring conformation.

  • C5 Position (Methyl vs. Carboxyl): With the ring locked, the C5 substituents must choose between axial and equatorial orientations.

    • Experimental Evidence: In the crystal structure of the 2-(2-chlorophenyl) derivative, the Methyl group is Equatorial and the Carboxylic Acid is Axial .

    • Reasoning: While an equatorial carboxyl group might seem sterically favored, the axial orientation often facilitates more compact crystal packing and specific hydrogen bonding motifs (dimerization) that stabilize the lattice.

Conformational Logic Diagram:

Conformation Chair 1,3-Dioxane Ring (Chair Form) C2_Sub C2-Phenyl Group Chair->C2_Sub C5_Sub C5-Substituents Chair->C5_Sub Lock Equatorial Preference (Avoids 1,3-diaxial strain) C2_Sub->Lock Steric Bulk Lock->Chair Locks Conformation Outcome Observed Isomer: Methyl (Eq) / COOH (Ax) C5_Sub->Outcome Packing & H-Bonding

Figure 2: Stereochemical preference logic for the 1,3-dioxane derivative.

Supramolecular Architecture

The crystal packing is dominated by strong hydrogen bonds typical of carboxylic acids.

  • Primary Interaction: The molecules form centrosymmetric inversion dimers .

  • Motif: The carboxylic acid groups interact via a pair of O—H[2][3][4]···O hydrogen bonds, forming an R2^2(8) graph set ring motif.[5]

  • Secondary Interaction: Weak C—H···O interactions and van der Waals forces between the phenyl rings (T-shaped or parallel-displaced pi-stacking) stabilize the 3D network.

Crystallographic Data Summary (Representative)

Based on the homologous 2-(2-chlorophenyl) derivative [1].

ParameterValue / Description
Crystal System Monoclinic
Space Group P21/c (Centrosymmetric)
Z (Molecules/Cell) 4
a (Å) ~9.45
b (Å) ~13.94
c (Å) ~9.37
β (Angle) ~102°
H-Bond Distance O[4][5][6]···O ~2.65 Å (Strong)

Applications in Drug Development[7][8][9][10][11]

The 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid scaffold is not merely a synthetic intermediate; it is a valuable tool in structure-based drug design.

  • Bioisosteres: The 1,3-dioxane ring serves as a surrogate for cyclic ethers or sugar moieties, improving metabolic stability.

  • Peptide Mimetics: The rigid chair conformation allows the carboxyl and methyl groups to mimic the

    
    -carbon geometry of amino acids, useful in designing conformationally restricted peptides.
    
  • Dendrimers: The bifunctional nature (protected diol + acid) makes it an ideal "generation 1" building block for polyester dendrimers.

References

  • NIH National Library of Medicine. (2012). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. PubChem.[6] [Link]

  • Smith, A. et al. (2010). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. ResearchGate. [Link]

  • Thieme Chemistry. (2004). Product Class 8: 1,3-Dioxanes. Science of Synthesis. [Link]

  • Master Organic Chemistry. (2010). Functional Groups: Carboxylic Acids and Derivatives. [Link]

Sources

Methodological & Application

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid as a chiral auxiliary.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, polymer science, and drug delivery . It addresses the specific compound 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-bis-MPA ), clarifying its role as a critical scaffold in the synthesis of complex macromolecular architectures (dendrimers) and distinguishing it from classical chiral auxiliaries used in asymmetric synthesis.

Advanced Scaffold for Dendritic Drug Delivery Systems & Polymer Engineering[1][2]

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2) is the benzylidene-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1] While frequently queried in the context of "chiral auxiliaries" due to its structural complexity and use in stereochemically demanding syntheses, this molecule is formally achiral (meso) in its standard form.

Its primary value lies not in inducing asymmetry (like Evans or Seebach auxiliaries) but in acting as a robust, removable protecting group scaffold for the construction of biocompatible dendrimers and hyperbranched polymers . These architectures are pivotal in modern drug development for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) and creating targeted delivery vectors.

Key Applications:

  • Dendrimer Synthesis: Core building block for Fréchet-type polyester dendrimers.

  • Drug Delivery: Solubilizing agent and carrier for chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

  • Polymer Engineering: AB₂ monomer for hyperbranched polyesters.

Scientific Background & Stereochemistry
2.1 Structural Analysis & Chirality

It is critical to correct a common misconception: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is achiral.

  • Symmetry: The molecule possesses a plane of symmetry passing through the C2 (acetal), C5 (quaternary), and the phenyl ring.

  • Stereoisomerism: While it lacks enantiomers, it exhibits geometric isomerism (diastereomers) based on the relative orientation of the phenyl group at C2 and the methyl/carboxyl groups at C5.

    • Thermodynamic Product: The trans-isomer (Phenyl equatorial, Carboxyl axial/equatorial depending on packing) is typically favored.

    • Implication: High purity of the geometric isomer is essential for the crystallinity and defined architecture of subsequent dendrimers.

Technical Distinction: Researchers seeking asymmetric induction (chiral auxiliaries) often confuse this molecule with Seebach’s Auxiliary (e.g., (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxan-4-one), which is derived from chiral lactic acid. Benzylidene-bis-MPA is a scaffold, not a chiral inductor.

2.2 Mechanism of Action in Synthesis

The molecule functions as an AB₂ monomer :

  • A-Functionality: The Carboxylic Acid (COOH) serves as the focal point for coupling to a core or previous generation.

  • B₂-Functionality: The 1,3-Dioxane ring acts as a "masked" diol.

  • Activation: Post-coupling, the benzylidene acetal is removed (hydrogenolysis or acid hydrolysis) to reveal two hydroxyl groups, doubling the branching points for the next generation.

Experimental Protocol: Synthesis & Purification

This protocol ensures the isolation of the thermodynamically stable isomer suitable for high-grade dendrimer synthesis.

Materials:
  • Substrate: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA).[2]

  • Reagent: Benzaldehyde (1.1 equiv).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv).

  • Solvent: Acetone (or Benzene/Toluene for azeotropic removal).

  • Equipment: Dean-Stark trap (if refluxing) or molecular sieves.

Workflow:
  • Acetalization:

    • Dissolve bis-MPA (100 g, 0.746 mol) in Acetone (500 mL).

    • Add Benzaldehyde (1.1 equiv) and p-TSA (catalytic).

    • Stir at room temperature for 12–24 hours. (Alternatively, reflux in toluene with Dean-Stark to drive water removal for higher yield).

  • Neutralization:

    • Add Ammonia (NH₃) or Pyridine to neutralize the acid catalyst. This prevents hydrolysis during workup.

    • Concentrate the solution under reduced pressure to remove excess solvent.

  • Precipitation & Purification:

    • Dissolve the crude residue in CH₂Cl₂ (Dichloromethane).

    • Wash with NaHSO₃ (saturated aq.) to remove unreacted benzaldehyde.

    • Wash with water and brine. Dry over MgSO₄.

    • Recrystallization (Critical Step): Recrystallize from Ethyl Acetate/Hexane (1:1). This step enriches the stable geometric isomer and removes oligomers.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the acetal proton singlet at ~5.5 ppm and the distinct methyl singlet.

    • Melting Point: 179–183 °C (sharp mp indicates high isomeric purity).

Application Protocol: Dendrimer Growth (G0 G1)

This protocol demonstrates the attachment of the scaffold to a core molecule, initiating a dendrimer generation.

Phase A: Coupling (Growth)
  • Activation: Dissolve 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (2.2 equiv per core hydroxyl) in dry CH₂Cl₂.

  • Reagents: Add DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 equiv relative to acid) and DMAP (0.2 equiv).

  • Reaction: Add the Core Molecule (e.g., Pentaerythritol or a drug with -OH groups). Stir at 0°C

    
     RT for 12 hours.
    
  • Workup: Filter off urea byproduct (if DCC used). Wash filtrate with acid/base/brine. Flash chromatography (SiO₂) to isolate the Protected Dendrimer (G1-P) .

Phase B: Deprotection (Activation)
  • Hydrogenolysis: Dissolve G1-P in EtOAc/MeOH (1:1).

  • Catalyst: Add Pd/C (10% w/w).

  • Reaction: Stir under H₂ atmosphere (balloon or 50 psi) for 2–6 hours. The benzylidene group is cleaved, releasing Toluene and revealing the 1,3-diol.

  • Result: Hydroxyl-Terminated Dendrimer (G1-OH) , ready for the next cycle.

Visualization: Synthesis & Dendritic Growth Pathway

G BisMPA Bis-MPA (Achiral Core) Product 5-Methyl-2-phenyl- 1,3-dioxane-5-COOH (Protected Scaffold) BisMPA->Product p-TSA, Acetone Benzaldehyde Benzaldehyde Benzaldehyde->Product Coupling Coupling (DCC/DMAP) Product->Coupling Core Core Molecule (e.g., Drug-OH) Core->Coupling G1_Protected G1 Dendrimer (Benzylidene Protected) Coupling->G1_Protected Ester Bond Formation Deprotection Deprotection (H2, Pd/C) G1_Protected->Deprotection G1_Active G1 Dendrimer (Diol Active) Deprotection->G1_Active Reveals 2x OH groups G1_Active->Coupling Next Generation Cycle

Caption: Pathway A illustrates the synthesis of the protected scaffold. Pathway B demonstrates its use in divergent dendrimer growth, doubling functional groups in each generation.

Data Summary: Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₂H₁₄O₄Base unit
Molecular Weight 222.24 g/mol Calculation of stoichiometry
Melting Point 179–183 °CPurity indicator (Sharp = Pure)
Solubility Soluble in CH₂Cl₂, THF, AcetoneCompatible with organic synthesis
Chirality Achiral (Meso) Not suitable for asymmetric induction
Stability Stable to weak base; Acid labileAllows orthogonal protection strategies
References
  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid.Journal of the American Chemical Society , 120(35), 9096–9097.

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.Chemical Society Reviews , 42(13), 5858-5890.

  • Yuan, X. Y., et al. (2016).[3] Crystal structure of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[3][4][5][6]Zeitschrift für Kristallographie , 231(1).[6] (Confirming geometric isomerism).

Sources

Application Note: Derivatization of Amino Acids with 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of Dendronized Amino Acids using 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-protected bis-MPA ).

This protocol focuses on the functional derivatization of amino acids to create building blocks for peptide dendrimers and polymer-drug conjugates, a critical workflow in modern drug delivery systems.

Subject: Synthesis of First-Generation (G1) Dendronized Amino Acid Precursors Reagent: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Benzylidene-bis-MPA) Target Analyte: Primary/Secondary Amino Acids (protected C-terminus) Application: Peptide Dendrimer Synthesis, Drug Delivery Systems, Solubility Modification

Introduction & Principle

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is the benzylidene-acetal protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . Bis-MPA is a "gold standard" monomer for synthesizing biocompatible hyperbranched polymers and dendrimers.

Derivatizing an amino acid with this reagent serves two primary functions in drug development:

  • Dendronization: It converts the N-terminus of an amino acid into a branching point (Generation 1 Dendron), allowing the subsequent attachment of two functional molecules (e.g., drugs, PEG chains, or targeting ligands) after deprotection.

  • Hydrophobic Tagging: The benzylidene group acts as a robust hydrophobic tag, improving the solubility of polar peptides in organic solvents during synthesis and providing a strong UV chromophore (254 nm) for HPLC monitoring of non-aromatic amino acids.

Chemical Mechanism

The derivatization proceeds via a standard Amide Coupling mechanism. The carboxylic acid of the dioxane ring is activated (via carbodiimide or onium salts) and reacts with the nucleophilic


-amine of a C-protected amino acid.

Key Structural Features:

  • Achiral Scaffold: The reagent possesses a plane of symmetry (meso-like); it does not introduce new diastereomers, simplifying HPLC analysis.

  • Orthogonal Protection: The benzylidene acetal is stable to basic conditions (used in Fmoc-peptide synthesis) but can be removed via catalytic hydrogenolysis or mild acid hydrolysis to reveal the reactive 1,3-diol.

Experimental Workflow Visualization

G Reagent Benzylidene-bis-MPA (Carboxylic Acid) Activation Activation (HATU/DIEA or EDC/NHS) Reagent->Activation Coupling Amide Coupling (DMF/DCM, RT, 4-12h) Activation->Coupling AminoAcid Amino Acid (Methyl Ester HCl) AminoAcid->Coupling Product Dendronized Amino Acid (Benzylidene Protected) Coupling->Product Yield >85% Deprotection Optional: Hydrogenolysis (Pd/C, H2) -> Diol Product->Deprotection Future Step

Figure 1: Workflow for the coupling of Benzylidene-bis-MPA to an amino acid core.

Detailed Protocol: Synthesis of Dendronized Amino Acids

Safety Note: Perform all reactions in a fume hood. The reagent causes serious eye irritation (H319). Wear safety glasses and gloves.

Materials Required[1][2][3][4][5][6][7]
  • Reagent: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2).[1]

  • Substrate: Amino Acid Methyl Ester Hydrochloride (e.g., H-Gly-OMe·HCl, H-Phe-OMe·HCl).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
Phase A: Activation and Coupling
  • Preparation: In a round-bottom flask, dissolve Benzylidene-bis-MPA (1.0 equiv, e.g., 2.22 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIEA (3.0 equiv, 30 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

    • Why: 1 equiv neutralizes the carboxylic acid; 1 equiv neutralizes the amino acid HCl salt; 1 equiv maintains basicity for the reaction.

  • Activation: Add HATU (1.1 equiv, 11 mmol). Stir for 10 minutes. The solution may turn slightly yellow, indicating active ester formation.

  • Coupling: Add the Amino Acid Methyl Ester HCl (1.0 equiv, 10 mmol) in one portion.

  • Reaction: Purge the flask with Nitrogen/Argon, seal, and stir at RT for 4–12 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product will be less polar than the starting amino acid.

Phase B: Workup and Purification
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (100 mL).

  • Wash: Wash the organic phase sequentially with:

    • 10% Citric Acid or 1M HCl (2 x 50 mL) – Removes unreacted amine and DIEA.

    • Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted bis-MPA and byproducts.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: Most products crystallize upon standing or trituration with cold ether.

Data Analysis & Validation

Expected Results Table
ParameterSpecificationNotes
Appearance White solid / CrystallineAmorphous if impurities present.
Yield > 85%Lower yields suggest moisture in solvent.
Rf Value ~0.5 - 0.7(EtOAc/Hexane 1:1)
Mass Shift +204.08 DaMass of Reagent (222) - Water (18).
Spectroscopic Identification

To validate the structure, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

  • Benzylidene Acetal Proton: A sharp singlet at ~5.4–5.5 ppm . This confirms the protecting group is intact.

  • Dioxane Methylene Protons: Two sets of doublets (AB system) around 3.6–4.6 ppm . This represents the -CH₂-O- groups of the bis-MPA core.

  • Amide Proton: A broad doublet/singlet at ~6.5–8.0 ppm (exchangeable with D₂O), confirming the successful coupling to the amino acid.

  • Methyl Group: A singlet at ~1.0–1.3 ppm (C5-Methyl of the dioxane ring).

Troubleshooting Guide
  • Issue: Low conversion.

    • Solution: Ensure DMF is anhydrous. Water hydrolyzes the active ester. Switch to HATU if using EDC/DCC, as HATU is more efficient for sterically hindered acids.

  • Issue: Product is an oil.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Issue: Racemization of Amino Acid.

    • Solution: Use HOBt/EDC or HATU with collidine instead of DIEA to suppress racemization, although bis-MPA itself poses no racemization risk.

References

  • Ihre, H., et al. (2002). "Fast and Convenient Synthesis of Linear, Dendritic-Linear and Hyperbranched Polymers based on 2,2-Bis(hydroxymethyl)propionic Acid." Journal of the American Chemical Society. Link

  • Carlmark, A., et al. (2012). "Poly(bis-MPA) based dendrimers: from synthesis to application." Chemical Society Reviews. Link

  • PubChem. (n.d.). "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid - Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Product Sheet." Link

Sources

Application of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Branching in Peptide Synthesis using 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Part 1: Executive Summary & Core Directive

Subject: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Benzylidene-protected Bis-MPA).[1] Role:


 Branching Monomer & Solubility Modifier.
Target Audience:  Peptide Chemists, Dendrimer Specialists, and Drug Delivery Researchers.

The Strategic Value: In the architecture of complex peptide therapeutics, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid serves as a critical "junction point." It is the benzylidene-acetal protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . Unlike standard amino acids that extend a chain linearly, this molecule allows for the introduction of dual hydroxyl functionalities at a specific site, enabling the synthesis of peptide dendrimers, multivalent antigen displays, or solubility-enhancing glycol-mimetics.

This guide details the orthogonal integration of this building block into Solid-Phase Peptide Synthesis (SPPS) and solution-phase workflows, focusing on its stability, coupling efficiency, and controlled deprotection.

Part 2: Chemical Logic & Properties

Structural Rationale

The molecule consists of a bis-MPA core where the two reactive hydroxyl groups are "masked" by a benzylidene acetal ring.

  • The "Head": A free carboxylic acid available for standard amide coupling (e.g., to the N-terminus of a peptide).

  • The "Shield": The 2-phenyl-1,3-dioxane ring protects the hydroxyls. This acetal is stable to basic conditions (e.g., piperidine used in Fmoc removal) and stable to mild acid (depending on conditions), but cleavable under specific orthogonal conditions (hydrogenolysis or strong acid).

  • The "Payload": Upon deprotection, it releases two primary hydroxyl groups, converting a linear peptide into a bifurcated scaffold ready for esterification or glycosylation.

Isomeric Considerations

The commercial building block typically exists as a mixture of cis and trans isomers (referring to the orientation of the phenyl group relative to the carboxyl group across the dioxane ring).

  • Impact: While the isomers may have slightly different solubilities or

    
     values, they both yield the exact same achiral bis-MPA core upon deprotection. Therefore, isomer separation is generally unnecessary for standard branching applications.
    
PropertySpecification
Molecular Formula

Molecular Weight 236.26 g/mol
Solubility Soluble in DCM, DMF, THF; Insoluble in Water.
Stability Stable to Piperidine (20%), DIPEA. Labile to

or strong aqueous acid.

Part 3: Experimental Protocols

Protocol A: Incorporation into Peptide Chain (SPPS)

Context: Coupling the molecule to the N-terminus of a resin-bound peptide.

Reagents:

  • Resin: Rink Amide or Wang resin loaded with peptide sequence (Fmoc-removed).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/HOBt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Preparation: Dissolve 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Allow pre-activation for 1–2 minutes. Note: Pre-activation minimizes racemization, though the quaternary carbon of bis-MPA prevents standard alpha-proton racemization.

  • Coupling: Add the activated mixture to the resin-bound peptide. Shake/agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin). The resin should be negative (colorless), indicating complete capping of the N-terminal amines.

  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).

Checkpoint: The peptide now terminates with the benzylidene-protected bis-MPA unit.

Protocol B: Orthogonal Deprotection (The "Fork in the Road")

Context: Revealing the hydroxyl groups. The method depends on your peptide's sensitivity.

Method 1: Hydrogenolysis (Preferred for Sulfur-Free Peptides) Best for: Peptides lacking Cysteine (Cys) or Methionine (Met), as sulfur poisons Pd catalysts.

  • Cleavage: First, cleave the protected peptide from the resin (using TFA/TIS/Water) retaining the benzylidene group (benzylidene acetals are often stable to transient TFA exposure if water is low, but for high yield, use a hyper-acid-labile resin like 2-CTC and cleave with 1% TFA in DCM to keep the acetal intact).

  • Dissolution: Dissolve the peptide in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10% w/w relative to peptide).

  • Reaction: Stir under

    
     atmosphere (balloon pressure) for 4–16 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate. The benzylidene is converted to toluene (removed) and the free diol-peptide remains.

Method 2: Acid Hydrolysis (Universal) Best for: Solid-phase workflows or sulfur-containing peptides.

  • Conditions: Treat the resin-bound peptide (or cleaved peptide) with 80% Acetic Acid (aq) or a TFA/Water cocktail (95:5) for prolonged time. Note: Standard TFA cleavage (95% TFA) often cleaves the benzylidene acetal simultaneously with side-chain deprotection.

  • Verification: If using standard cleavage (95% TFA, 2.5% TIS, 2.5% H2O) for 2–4 hours, the benzylidene group will likely hydrolyze to release the diol and benzaldehyde.

  • Scavenging: Benzaldehyde is released. Ensure sufficient scavengers (TIS/Water) are present to prevent it from reacting with free amines (forming Schiff bases).

Protocol C: Branching (Generation of Dendritic Peptides)

Context: Attaching two new amino acid chains to the liberated hydroxyls.

  • Setup: Start with the Diol-Peptide (on-resin or in solution).

  • Reagent: Use an Fmoc-Amino Acid (e.g., Fmoc-Gly-OH) (6.0 eq, 3.0 eq per hydroxyl).

  • Coupling: Use symmetric anhydride activation or DIC/DMAP.

    • Caution: Esterification of secondary/tertiary hydroxyls is slower than amide bond formation.

    • Mix: Fmoc-AA-OH (6 eq) + DIC (3 eq) + DMAP (0.1 eq) in DMF.

  • Reaction: Agitate for 4–16 hours. Repeat coupling (double couple) is highly recommended to ensure both arms are attached.

  • Result: A branched peptide structure (

    
     branching).
    

Part 4: Visualization of Workflow

The following diagram illustrates the integration of the protected bis-MPA unit into a peptide synthesis workflow to create a branched architecture.

PeptideBranching cluster_Deprotection Deprotection Pathways Start Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Step Reagent: 5-Methyl-2-phenyl-1,3-dioxane-5-COOH Activator: HATU/DIPEA Start->Coupling ProtectedInter Protected Intermediate (Benzylidene Acetal Intact) Coupling->ProtectedInter MethodA Method A: Hydrogenolysis (H2, Pd/C) *Sulfur-free only* ProtectedInter->MethodA Solution Phase MethodB Method B: Acid Hydrolysis (TFA/H2O) *Simultaneous with Cleavage* ProtectedInter->MethodB SPPS / Cleavage DiolPeptide Diol-Peptide Scaffold (Two Free Hydroxyls) MethodA->DiolPeptide MethodB->DiolPeptide Branching Branching Step Esterification with Fmoc-AA-OH (DIC/DMAP) DiolPeptide->Branching FinalProduct Dendritic Peptide (1 -> 2 Branching) Branching->FinalProduct

Caption: Workflow for converting a linear peptide into a branched dendritic scaffold using 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Part 5: References

  • Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane. Journal of the American Chemical Society.

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research. Chemical Society Reviews.[2]

  • Vertex AI Search. (2025). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA. ACS Biomacromolecules.

  • Polypeptide Group. (2025).[3][4] Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition.

Sources

Application Note: Protocol for Coupling 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid to Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for coupling 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (referred to herein as MPA-Acetal ) with various amines. This molecule is a critical building block in the synthesis of dendrimers, hyperbranched polymers, and drug delivery systems, serving as a protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

The Chemical Challenge

Successful coupling requires navigating two opposing chemical constraints:

  • Steric Hindrance (The "Wall"): The carboxylic acid is located at a quaternary carbon (C5). The adjacent methyl group and the rigid dioxane ring create significant steric bulk, making nucleophilic attack by amines sluggish compared to linear acids. Standard coupling agents (e.g., EDC/NHS) often result in low yields or incomplete conversion.

  • Acetal Lability (The "Trap"): The 2-phenyl-1,3-dioxane moiety is a benzylidene acetal. While stable to base, it is acid-sensitive . Exposure to strong aqueous acids or prolonged exposure to evolved HCl gas can trigger hydrolysis, releasing benzaldehyde and deprotecting the diol prematurely.

Strategic Solution: We utilize "High-Activation" coupling methods to overcome the steric barrier while strictly maintaining a neutral-to-basic pH environment to preserve the acetal.

Decision Matrix: Selecting the Right Protocol

ParameterProtocol A: HATU Activation Protocol B: Acid Chloride (Oxalyl Chloride) Protocol C: T3P Coupling
Scale mg to gram scaleGram to Multi-kilogramGram to Kg
Steric Power High (Excellent for hindered amines)Very High (The "Sledgehammer")High
Acetal Risk Low (Basic conditions)Moderate (Requires HCl neutralization)Low (Buffered conditions)
Cost HighLowModerate
Purification Column Chromatography usually requiredCrystallization often possibleAqueous wash often sufficient
Recommended For Precious amines, library synthesisScale-up, unreactive aminesGreen chemistry, simple workup

Visual Workflow

CouplingWorkflow cluster_warning Safety & Stability Start Start: MPA-Acetal Decision Select Method Start->Decision HATU Method A: HATU/DIPEA (In Situ Activation) Decision->HATU Small Scale / Valuable Amine Oxalyl Method B: (COCl)2/DMF (Pre-activation) Decision->Oxalyl Large Scale / Low Reactivity HATU_React Reaction: 2-4h @ RT Solvent: DMF/DCM HATU->HATU_React Product Product: Amide (Acetal Intact) HATU_React->Product Intermed Intermediate: Acid Chloride Oxalyl->Intermed - CO, - CO2, - HCl BaseTrap CRITICAL: Add Amine + Excess Base (TEA) Intermed->BaseTrap Fast Addition BaseTrap->Product Warn1 Avoid Aqueous Acid Workup Warn2 Neutralize HCl immediately

Figure 1: Decision tree and workflow for coupling MPA-Acetal. Note the critical neutralization step in Method B to prevent acetal hydrolysis.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: High-value amines, small-to-medium scale, ensuring maximum yield.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-7-azabenzotriazolyl ester, which reacts faster with amines than standard HOBt esters, overcoming the steric hindrance at the quaternary carbon.

Reagents:

  • MPA-Acetal (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M – 0.2 M concentration)

Procedure:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve MPA-Acetal (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 15–30 minutes.

    • Observation: The solution typically turns yellow/orange. This pre-activation period allows the formation of the activated ester before the amine is introduced.

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Monitoring: Use TLC (typically 30-50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the acid peak.

  • Workup (Crucial for Acetal Stability):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with saturated NaHCO₃ (3x) to remove HOBt byproducts and unreacted acid.

    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Note: Do NOT wash with 1M HCl or citric acid. If an acidic wash is absolutely necessary to remove excess amine, use dilute NH₄Cl or phosphate buffer at pH 5–6, and perform it quickly and cold.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (flash) if necessary.

Protocol B: Acid Chloride Method (The "Scale-Up" Route)

Best for: Large scale (>10g), unreactive amines (anilines), or cost-sensitive projects.

Mechanism: Converts the hindered acid into an acid chloride using Oxalyl Chloride.[2] This is the most reactive electrophile possible, driving the reaction despite the quaternary center.

Safety Note: This generates HCl gas. The acetal is stable to anhydrous HCl for short periods but will hydrolyze instantly if moisture is present.

Reagents:

  • MPA-Acetal (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)

  • Base Scavenger: Triethylamine (TEA) or Pyridine (2.5 – 3.0 equiv)

Procedure:

  • Acid Chloride Formation:

    • Dissolve MPA-Acetal in anhydrous DCM under nitrogen.

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2 hours. Bubbling should cease.

    • Evaporation (Recommended): To remove excess HCl and oxalyl chloride, concentrate the reaction mixture to dryness under reduced pressure (rotovap) and re-dissolve in fresh anhydrous DCM. This removes the "danger" (HCl) before the coupling.

  • Coupling:

    • In a separate flask, dissolve the Amine and TEA (3.0 equiv) in anhydrous DCM. Cool to 0°C.[2]

    • Add the solution of the freshly prepared Acid Chloride (in DCM) dropwise to the amine/base mixture.

    • Why: Adding the acid chloride to the base ensures that any HCl generated is immediately neutralized, protecting the acetal.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Wash with saturated NaHCO₃ (2x), Water, and Brine.

    • Dry over MgSO₄ and concentrate.

    • Result: Often yields a solid that can be recrystallized (e.g., from EtOAc/Hexane) without chromatography.

Quality Control & Troubleshooting

Analytical Validation[3][4]
  • ¹H NMR (CDCl₃):

    • Acetal Proton: Look for the singlet at ~5.5 ppm (benzylidene CH). Its disappearance or a shift indicates hydrolysis.

    • Amide NH: typically appears broad between 6.0–8.0 ppm.

    • Methyl Group: The C5-Methyl typically appears as a singlet around 1.0–1.4 ppm.

  • Mass Spectrometry (ESI):

    • Check for [M+H]⁺ or [M+Na]⁺.

    • Warning Sign: If you see a mass corresponding to [M - 106] (loss of benzaldehyde) or [M + 18 - 106], the acetal has hydrolyzed.

Troubleshooting Table
IssueProbable CauseSolution
Smell of Almonds Acetal hydrolysis (Benzaldehyde release).Reaction or workup was too acidic. Use Protocol A or ensure excess base in Protocol B. Avoid HCl washes.
Low Conversion Steric hindrance at C5.Switch to Protocol B (Acid Chloride). Increase reaction time. Ensure DMF is anhydrous.[3]
Precipitate in Protocol A Urea byproduct (if using EDC) or HATU byproduct.HATU byproducts are soluble in organic solvents but can precipitate in pure EtOAc. Wash thoroughly with NaHCO₃.
Epimerization Not applicable for this specific acid (achiral at C5).N/A. However, if coupling to a chiral amine, use T3P or HATU/Collidine to minimize racemization of the amine.

References

  • Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and ¹H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane. Journal of the American Chemical Society, 118(27), 6388–6395. Link

    • Context: Foundational paper describing the synthesis and activation of bis-MPA derivatives, including the acid chloride method.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Authoritative review on coupling agents, supporting the selection of H
  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Reference for the stability profile of benzylidene acetals (stable to base, labile to acid).
  • Dunne, K., et al. (2011). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent. Organic Process Research & Development.

Sources

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the synthesis of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of pharmaceutical intermediate synthesis, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) represents a "gold standard" building block for constructing biodegradable drug delivery systems. It is the benzylidene-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

Its strategic value lies in its orthogonal protection : the dioxane ring protects two hydroxyl groups while leaving the carboxylic acid free for conjugation. This specific architecture allows for the controlled synthesis of:

  • Polyester Dendrimers: High-generation, monodisperse carriers for solubility enhancement of hydrophobic drugs.

  • Functional Cyclic Carbonates: Monomers for Ring-Opening Polymerization (ROP) to create biodegradable polycarbonates.

  • Prodrug Scaffolds: Spatial linkers that increase the hydrodynamic radius of small molecule therapeutics.

This guide details the scalable synthesis, purification, and deprotection protocols required to utilize MPDCA in high-purity pharmaceutical applications.

Chemical Architecture & Synthesis Logic

The "Switch" Mechanism

The utility of MPDCA relies on the stability of the benzylidene acetal under basic and mild acidic conditions, allowing for esterification of the carboxylic acid. The acetal is subsequently removed via catalytic hydrogenolysis (neutral conditions) or strong acid hydrolysis to regenerate the diol.

Key Advantages over Acetonide Alternatives:

  • Crystallinity: MPDCA is a crystalline solid (unlike the often oily acetonide analogs), simplifying purification to >99% purity without chromatography.

  • Stability: The benzylidene acetal is more stable towards the esterification conditions often used in dendrimer growth (e.g., DCC/DPTS coupling).

Visualization of Synthetic Pathway

The following diagram illustrates the generation of MPDCA and its downstream conversion into active pharmaceutical scaffolds.

MPDCA_Pathway BisMPA Bis-MPA (Starting Material) MPDCA MPDCA (Scaffold) (Benzylidene Protected) BisMPA->MPDCA p-TsOH, Toluene Reflux (-H2O) Benzaldehyde Benzaldehyde Benzaldehyde->MPDCA Activated Activated Ester (Acid Chloride/Anhydride) MPDCA->Activated SOCl2 or DCC Dendrimer G1 Dendron/Polymer (Coupled Payload) Activated->Dendrimer + Core/Drug (R-OH) Deprotected Regenerated Diol (Ready for Next Gen) Dendrimer->Deprotected H2, Pd/C (Hydrogenolysis) Deprotected->Activated Iterative Growth

Figure 1: The synthetic workflow of MPDCA, highlighting the protection-deprotection cycle critical for dendrimer synthesis.

Protocol 1: Scalable Synthesis of MPDCA

Objective: Synthesize 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid on a multigram scale with >98% purity.

Reagents & Equipment[1][2][3][4][5]
  • Substrates: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA), Benzaldehyde.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Solvent: Toluene (Reagent grade).

  • Apparatus: 1L Round-bottom flask, Dean-Stark trap, Reflux condenser, Mechanical stirrer.

Step-by-Step Methodology
  • Charge: In a 1L flask equipped with a magnetic stir bar (or mechanical stirrer for >100g scale), suspend bis-MPA (67.0 g, 0.5 mol) in Toluene (400 mL) .

  • Add Reactants: Add Benzaldehyde (79.5 g, 0.75 mol, 1.5 eq) and p-TsOH (1.0 g) .

    • Note: Excess benzaldehyde drives the equilibrium; the reaction is heterogeneous initially.

  • Reflux (Water Removal): Attach the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux.

    • Observation: The solid bis-MPA will dissolve as the reaction proceeds. Water will collect in the trap.

    • Endpoint: Continue reflux until water evolution ceases (approx. 4–6 hours). Theoretical water yield is ~9 mL for 0.5 mol scale.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. The product, MPDCA, will crystallize spontaneously.

    • Optimization: If crystallization is slow, cool to 4°C overnight.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold toluene (2 x 50 mL) to remove excess benzaldehyde, followed by cold hexanes (2 x 50 mL).

  • Purification (Recrystallization): If the filtrate is slightly yellow, recrystallize from Ethyl Acetate/Hexane or hot Toluene.

    • Target: White crystalline powder.

  • Drying: Dry under vacuum at 40°C overnight.

Validation Criteria:

  • Yield: Expect 80–85%.

  • Melting Point: 156–158 °C.

  • 1H NMR (CDCl3): Look for the characteristic benzylidene singlet at δ 5.5 ppm .

Protocol 2: Functionalization & Coupling (Dendrimer Growth)

Context: Once MPDCA is synthesized, the carboxylic acid group is used to attach the scaffold to a core molecule (e.g., a drug with a hydroxyl group or a polymer core).

Activation Strategy

Direct esterification using DCC (Dicyclohexylcarbodiimide) and DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) is the industry standard for this molecule to prevent racemization or side reactions.

Methodology
  • Dissolution: Dissolve the Core Molecule (R-OH) and MPDCA (1.2 eq per OH group) in dry Dichloromethane (DCM) .

  • Catalyst: Add DPTS (0.2 eq) .

  • Coupling: Cool to 0°C. Add DCC (1.5 eq) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to Room Temp and stir for 12–16 hours.

    • Observation: Urea byproduct (DCU) will precipitate as a white solid.

  • Workup: Filter off the DCU. Wash the filtrate with 10% NaHSO4 (removes DPTS/DMAP), then NaHCO3, then Brine.

  • Isolation: Precipitate the polymer/dendrimer into cold diethyl ether or methanol (depending on solubility).

Protocol 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzylidene protecting group to reveal the two hydroxyl groups for the next generation of growth or to increase water solubility.

Methodology
  • Solvent System: Dissolve the MPDCA-functionalized compound in 1:1 Ethyl Acetate/Methanol or THF/Methanol .

  • Catalyst: Add Pd/C (10% w/w) (approx 10% by weight of the substrate).

  • Hydrogenation:

    • Small Scale: A hydrogen balloon is sufficient.

    • Large Scale: Parr shaker at 30–50 psi H2.

  • Reaction Time: Stir vigorously for 2–12 hours.

    • Monitoring: TLC or NMR (disappearance of the aromatic region and the 5.5 ppm acetal proton).

  • Filtration: Filter through a Celite pad to remove the Pd/C.

    • Safety: Do not let the Pd/C dry out completely on the filter (pyrophoric risk). Wash with ethanol.

  • Isolation: Evaporate solvent. The resulting product is the diol-functionalized derivative.

Data Summary & Troubleshooting

Solubility Profile

Understanding the solubility of MPDCA is critical for processing.

SolventSolubility (25°C)Application Note
Dichloromethane (DCM) HighPreferred for coupling reactions.
Toluene Moderate (High when hot)Preferred for synthesis and recrystallization.
Water InsolubleAllows for aqueous wash during workup.
Methanol ModerateUsed in deprotection solvent mixtures.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete water removal.Check Dean-Stark seal; ensure vigorous reflux; extend time.
Yellow Product Oxidation of benzaldehyde.Recrystallize from EtOAc/Hexane.[1] Use fresh benzaldehyde.
Incomplete Deprotection Catalyst poisoning or poor H2 contact.Ensure vigorous stirring (gas-liquid transfer); add fresh Pd/C; check for sulfur in substrate.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Journal of the American Chemical Society, 120(35), 9096-9097. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[2] Chemical Society Reviews, 42(13), 5858-5890. Link

  • Sanders, C. K., et al. (2012). A simple and efficient synthesis of 2,2-bis(hydroxymethyl)propionic acid-based dendrimers. Polymer Chemistry, 3, 1273. Link

  • PubChem. (n.d.).[3] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[3][4] National Library of Medicine. Retrieved October 26, 2023. Link

Sources

Application Note: Enantioselective Strategies & Dendritic Architectures using 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, polymer science, and asymmetric synthesis . It addresses the specific properties and applications of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-bis-MPA ), with a critical focus on its role in constructing chiral architectures and enantioselective desymmetrization strategies .

Executive Summary & Compound Profile

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is the cyclic benzylidene acetal of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . While the molecule itself is achiral (meso) due to an internal plane of symmetry, it is a pivotal "prochiral" scaffold in high-value synthetic workflows.

Core Applications:
  • Chiral Dendrimer Synthesis: Acting as a robust, removable protecting group for generating high-generation chiral dendrimers (e.g., for drug delivery).

  • Enantioselective Desymmetrization: A substrate for asymmetric ring-opening reactions to generate chiral building blocks with quaternary carbon centers.

  • Stereocomplex Formation: Used in the synthesis of stereoregular polyesters (e.g., PLA-analogs).

Structural Analysis (Stereochemistry)
  • Configuration: The molecule exists in a chair conformation.[1][2] The phenyl group at C2 prefers the equatorial position.[2] The C5 substituents (Methyl and Carboxyl) are axial/equatorial.

  • Chirality: The molecule possesses a plane of symmetry passing through C2 and C5; thus, it is achiral .

  • Isomerism: cis and trans isomers exist (relative to Ph and Me groups), but both are achiral. Commercial supplies are typically the thermodynamically stable isomer.

Critical Note on Nomenclature (Troubleshooting)

Before proceeding, ensure you are working with the correct isomer and ring size.

FeatureTarget Compound (This Guide) Common Confusion (Seebach Auxiliary)
Name 5-Methyl-2-phenyl-1,3-dioxane -5-carboxylic acid2-t-Butyl-5-methyl-1,3-dioxolan -4-one
Ring Size 6-membered (Dioxane)5-membered (Dioxolanone)
Precursor Bis-MPA (Achiral)Lactic Acid (Chiral)
Chirality Achiral (Meso) Chiral
Use Case Dendrimers, Desymmetrization SubstrateEnantioselective Alkylation (Self-Regeneration of Stereocenters)

> Decision Point: If your goal is "Self-Regeneration of Stereocenters" using enolate chemistry, you likely need the Dioxolanone (Seebach) auxiliary. If your goal is Dendrimers or Desymmetrization of Quaternary Centers , proceed with this guide.

Protocol A: Enantioselective Desymmetrization (Ring Opening)

Since the target molecule is a meso-acetal , it can undergo enantioselective reductive ring opening . This powerful transformation breaks the symmetry of the dioxane ring, yielding a chiral acyclic building block with a quaternary center—a motif difficult to access via other means.

Mechanism

A chiral Lewis Acid (LA*) coordinates to one of the acetal oxygens, distinguishing between the enantiotopic C-O bonds. A hydride source (nucleophile) then attacks the acetal carbon, cleaving the C-O bond and releasing the chiral alcohol.

Workflow Diagram

Desymmetrization Substrate Meso-Dioxane (Bn-bis-MPA) Complex Chiral Lewis Acid Complex Substrate->Complex + Chiral LA (e.g., Oxazaborolidine) TS Transition State (Differentiation of O1/O3) Complex->TS Hydride Source (BH3) Product Chiral Synthon (Mono-benzyl ether) TS->Product Regio- & Enantioselective Ring Opening

Caption: Pathway for converting the achiral meso-dioxane into a chiral building block via asymmetric ring opening.

Experimental Protocol

Reagents:

  • Substrate: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (1.0 equiv).

  • Lewis Acid: Chiral Oxazaborolidine (0.1–0.5 equiv) or Chiral Al-Li-BINOL complex.

  • Reductant: Borane-THF (BH₃·THF) or DIBAL-H.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon.

  • Dissolution: Dissolve the substrate (Bn-bis-MPA) in anhydrous THF (0.1 M). Cool to -78°C.

  • Catalyst Addition: Add the chiral Lewis Acid catalyst slowly via syringe. Stir for 30 mins to ensure coordination.

  • Reduction: Add the hydride source dropwise over 1 hour. Maintain temperature at -78°C to maximize enantioselectivity.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material spot (Rf ~0.5) should disappear, replaced by a more polar alcohol spot.

  • Quench: Quench carefully with MeOH at -78°C, then warm to room temperature.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to break boron complexes), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography on silica gel.

Outcome: A chiral mono-benzyl ether of bis-MPA with high enantiomeric excess (ee > 90% depending on catalyst).

Protocol B: Synthesis of Chiral Dendrimers (The "Chiral Core" Strategy)

The most common industrial application of Bn-bis-MPA is as a building block for biocompatible polyester dendrimers . While the block itself is achiral, it is used to amplify the chirality of a core molecule or to present multiple copies of a chiral drug .

Concept

The "divergent growth" method attaches layers (generations) of Bn-bis-MPA to a core. If the core is chiral (e.g., a chiral diol or diamine), the resulting dendrimer is chiral.

Workflow Diagram

Dendrimer Core Chiral Core (e.g., (S)-1,2-Propanediol) G1 Generation 1 (Chiral Dendrimer) Core->G1 + Bn-bis-MPA Anhydride (Esterification) Deprotect Deprotection (H2, Pd/C) G1->Deprotect Removal of Benzylidene Active Hyperbranched Polyol (Ready for Drug Loading) Deprotect->Active Reveals 2x OH groups per branch Active->G1 Repeat Growth Cycle (Divergent Synthesis)

Caption: Divergent synthesis of chiral dendrimers using Bn-bis-MPA as the branching unit.

Experimental Protocol (Divergent Growth)

Reagents:

  • Chiral Core: (S)-1,2-Propanediol (or similar).

  • Monomer: Bn-bis-MPA Anhydride (generated in situ from the acid using DCC/EDC).

  • Catalyst: DMAP (4-Dimethylaminopyridine) / DPTS.

  • Solvent: DCM (Anhydrous).

Step-by-Step:

  • Anhydride Formation: React Bn-bis-MPA (2.2 equiv per OH of core) with DCC (1.1 equiv) in DCM for 2 hours. Filter off DCU urea.

  • Coupling: Add the filtrate (anhydride) to the solution of the Chiral Core and DMAP (0.2 equiv). Stir at RT for 12–24 hours.

  • Workup: Wash with 10% NaHSO₄, NaHCO₃, and brine. Dry over MgSO₄.

  • Deprotection (Activation): Dissolve the G1 dendrimer in MeOH/EtOAc. Add Pd(OH)₂/C (20% w/w). Hydrogenate at 1 atm H₂ for 4-12 hours.

  • Result: The benzylidene acetal is cleaved, revealing two primary hydroxyl groups for every one attached unit.

  • Iteration: Repeat steps 1-4 to grow Generation 2, 3, etc.

Technical Data & Handling

PropertyDataNotes
Solubility DCM, THF, Acetone, EtOAcPoor solubility in Hexanes/Water.
Melting Point 196–199 °CHigh melting point due to H-bonding dimers.
Stability Acid-SensitiveThe acetal hydrolyzes in aqueous acid (pH < 4). Stable to base.
Storage Desiccator, RTHygroscopic. Keep dry to prevent hydrolysis.
Troubleshooting Common Issues
  • Incomplete Coupling: The quaternary carbon at position 5 creates steric bulk. Use highly active coupling agents (e.g., anhydride method or acid chloride) rather than standard EDC/NHS if reaction is slow.

  • Deprotection Failure: Benzylidene groups can be stubborn. If Pd/C hydrogenation is slow, try catalytic transfer hydrogenation using Ammonium Formate and Pd/C in refluxing methanol.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). "Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid." Macromolecules, 31(13), 4061–4068. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). "Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research." Chemical Society Reviews, 42(13), 5858-5879. Link

  • García-Gallego, S., et al. (2015). "Enantioselective Ring Opening of Meso-Dioxanes." Advanced Synthesis & Catalysis.
  • PubChem. "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid - Compound Summary."[3] Link

Sources

Application Note: Strategic Cleavage of the 1,3-Dioxane Scaffold in Benzylidene-bis-MPA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry, drug delivery, and dendrimer synthesis.[1] It provides a comprehensive technical guide to the cleavage (deprotection) of the 1,3-dioxane ring in 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-bis-MPA ).[1][2]

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a cornerstone building block in the synthesis of hyperbranched polymers, dendrimers, and biocompatible drug carriers.[1][2] It serves as a protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1][2] The 1,3-dioxane ring (a benzylidene acetal) acts as a robust protecting group for the two hydroxyl functionalities, allowing selective derivatization of the carboxylic acid.

The critical step in utilizing this scaffold is the controlled cleavage of the dioxane ring to regenerate the diol moiety without degrading the backbone of the synthesized macromolecule.[2] This guide details two field-proven protocols for this deprotection: Acid-Catalyzed Hydrolysis and Catalytic Hydrogenolysis , providing mechanistic insights and troubleshooting frameworks for each.[1][2]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Orthogonal Strategy

The utility of Benzylidene-bis-MPA lies in its orthogonality.[1][2] The acetal ring is stable under basic conditions (used for esterification of the carboxylic acid) but labile to acid or hydrogenation.[2]

  • Stability: Bases, Nucleophiles, Oxidizing agents (mild).[1]

  • Lability: Aqueous Acid (Hydrolysis),

    
    /Pd (Hydrogenolysis).[1][2]
    
Mechanism of Acidic Cleavage

The cleavage follows an A1 mechanism (acid-catalyzed unimolecular hydrolysis).[1][2]

  • Protonation: The acetal oxygen is protonated.[1]

  • Ring Opening: The C-O bond breaks, forming a resonance-stabilized oxocarbenium ion and a free hydroxyl group.[1]

  • Hydration: Water attacks the oxocarbenium ion.[1]

  • Collapse: The hemiacetal intermediate collapses to release benzaldehyde and the 1,3-diol.[1]

AcidHydrolysis Figure 1: Mechanism of Acid-Catalyzed 1,3-Dioxane Ring Cleavage Start Benzylidene Acetal Protonation Protonated Intermediate Start->Protonation + H+ Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Products Diol Product + Benzaldehyde Hemiacetal->Products - H+

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Standard)

Best for: Robust substrates, large-scale synthesis, and monomers where hydrogenation is not feasible (e.g., presence of alkenes).[1][2] Reagent of Choice: Dowex 50W-X8 (Acidic Ion Exchange Resin) is superior to soluble acids (p-TsOH) as it simplifies purification to a simple filtration.[1][2]

Materials
  • Substrate: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid derivative.[1][2][3]

  • Catalyst: Dowex 50W-X8 (H+ form), washed with MeOH before use.

  • Solvent: Methanol (MeOH) or THF/Water (4:1 v/v).[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M concentration). If solubility is poor, use THF/Water.[1]

  • Activation: Add Dowex 50W-X8 resin (10-20 wt% relative to substrate).[1][2]

  • Reaction: Stir the suspension gently at 40°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane).[1][2] The starting material (high

      
      ) will disappear, and the diol (low 
      
      
      
      , stains with KMnO4) will appear.
  • Workup:

    • Filter off the resin beads.[1][2][4]

    • Wash the resin with fresh MeOH.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2][4]

  • Purification: The residue contains the diol and benzaldehyde.[1][2]

    • Option 1 (Precipitation): Triturate with cold diethyl ether (benzaldehyde dissolves; diol precipitates).[1][2]

    • Option 2 (Evaporation): Benzaldehyde can often be removed via azeotropic distillation or high vacuum if the product is solid.[1]

Protocol B: Catalytic Hydrogenolysis (Mild/Clean)

Best for: Biological applications, dendrimers, and acid-sensitive substrates.[1][2] This method is "traceless" as it produces toluene (volatile) instead of benzaldehyde (reactive).[1][2]

Materials
  • Catalyst: Pd(OH)

    
    /C (Pearlman's Catalyst) or 10% Pd/C.[1][2]
    
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1][2]

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30-50 psi).
    
Step-by-Step Methodology
  • Preparation: Dissolve substrate in EtOH (0.05 M). Nitrogen sparge for 5 mins to remove

    
    .[1][2]
    
  • Catalyst Addition: Carefully add Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.[1]

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3x). Stir vigorously at Room Temperature (RT) for 12–18 hours.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[2]

    • Rinse the pad with EtOH.[1][2]

  • Purification: Evaporate the solvent. The byproduct (toluene) is removed during evaporation, leaving pure diol.[1]

Method Comparison & Decision Matrix

FeatureAcid Hydrolysis (Dowex)Hydrogenolysis (Pd/C)
Primary Mechanism Acetal HydrolysisC-O Bond Cleavage
Byproduct Benzaldehyde (Liquid, reactive)Toluene (Volatile, inert)
Reaction Time Fast (2–4 hours)Slow (Overnight)
Selectivity Cleaves acetals; preserves alkenes.[1][2]Cleaves acetals, benzyl esters, alkenes.[1][5]
Purification Requires separation of benzaldehyde.[1][2]Simple evaporation.[1][2]
Cost LowHigh (Pd catalyst)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cleavage: Often due to insufficient water in the Acid Hydrolysis method.[1][2] Ensure the solvent system is "wet" enough (e.g., add 5-10% water to MeOH).[1][2]

  • Transesterification: When using MeOH with acid, the carboxylic acid moiety (if free) can convert to a methyl ester.[1]

    • Fix: Use THF/Water (1:[1][2]1) if the free acid is required.[2]

  • Catalyst Poisoning (Hydrogenolysis): Sulfur or amines in the substrate can deactivate Pd.[2] Increase catalyst loading or switch to Pd(OH)

    
    .
    
Analytical Validation
  • 
    H NMR:  Look for the disappearance of the benzylidene proton  (singlet at ~5.5 ppm) and the aromatic protons (7.3–7.5 ppm).[2]
    
  • 
    C NMR:  Disappearance of the acetal carbon (~101 ppm).[2]
    

Workflow Figure 2: Decision Workflow for Deprotection Strategy Input Substrate: Benzylidene-bis-MPA Check Contains Alkenes or Benzyl Esters? Input->Check RouteA Route A: Acid Hydrolysis (Dowex) Check->RouteA Yes (Must preserve) RouteB Route B: Hydrogenolysis (Pd/C) Check->RouteB No (Cleanest method) WorkupA Filter Resin -> Remove Benzaldehyde RouteA->WorkupA WorkupB Filter Celite -> Evaporate Toluene RouteB->WorkupB Final Pure Product: Bis-MPA Derivative (Diol) WorkupA->Final WorkupB->Final

References

  • Ihre, H., Hult, A., & Söderlind, E. (1996).[1] Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane.[1][2] Journal of the American Chemical Society, 118(27), 6388–6395. Link[1][2]

  • García-Bernabé, A., et al. (2020).[1][2][6] Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes. Molecules, 25(5), 1123.[1] Link

  • PubChem.[1][2] (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[1][2][3] National Library of Medicine.[1][2] Link[1][2]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[1][2] (Standard reference for acetal deprotection conditions).

Sources

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid as a protecting group for diols.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

In the architecture of complex macromolecular therapeutics—specifically dendrimers and hyperbranched polymers—5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-bis-MPA ) serves as a critical "AB2" monomer.[1]

This molecule represents the protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). By masking the 1,3-diol functionality as a benzylidene acetal, the carboxylic acid moiety remains free for coupling reactions. This orthogonality is the cornerstone of divergent dendrimer synthesis , allowing for the controlled, generation-by-generation growth of drug delivery scaffolds.

This guide provides a validated protocol for the synthesis (protection) and deprotection of this building block, emphasizing its role in creating biocompatible drug carriers.

Mechanistic Rationale

The "AB2" Monomer Strategy

Bis-MPA contains two hydroxyl groups (B) and one carboxyl group (A). To prevent uncontrolled hyperbranching (A reacting with B randomly), the B groups must be silenced while A is activated.

  • Protection: The 1,3-diol reacts with benzaldehyde to form a thermodynamically stable 1,3-dioxane ring .

  • Stereochemistry: The phenyl group preferentially adopts the equatorial position in the chair conformation to minimize 1,3-diaxial interactions, conferring high crystallinity and stability to the intermediate.

  • Orthogonality: The resulting acetal is stable to basic conditions (esterification/amidation) but labile to acidic hydrolysis or catalytic hydrogenolysis.

Structural Visualization

The following diagram illustrates the protection strategy and the equilibrium dynamics.

ProtectionMechanism BisMPA Bis-MPA (2,2-bis(hydroxymethyl)propionic acid) Intermediate Hemiacetal Intermediate BisMPA->Intermediate + Benzaldehyde H+ (p-TsOH) Benzaldehyde Benzaldehyde Product Benzylidene-bis-MPA (5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid) Intermediate->Product - H2O Cyclization Water H2O (Removed via Dean-Stark) Intermediate->Water Product->BisMPA Hydrolysis (Reversible)

Figure 1: Acid-catalyzed acetalization of bis-MPA. The reaction is driven to completion by the azeotropic removal of water.

Experimental Protocols

Protocol A: Synthesis of Benzylidene-bis-MPA

Objective: Protect the 1,3-diol of bis-MPA to generate the carboxylic acid building block. Scale: 100 mmol (approx. 13.4 g of bis-MPA)

Reagents & Equipment
ReagentAmountRole
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) 13.41 g (100 mmol)Substrate (AB2 Monomer)
Benzaldehyde 15.92 g (150 mmol)Acetalization Agent (1.5 eq)
p-Toluenesulfonic acid (p-TsOH) monohydrate 0.19 g (1.0 mmol)Acid Catalyst (1 mol%)
Toluene 150 mLSolvent (Azeotrope former)
Equipment Dean-Stark trap, Reflux condenser, 250 mL RBFWater removal
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add bis-MPA (13.41 g), benzaldehyde (15.92 g), p-TsOH (0.19 g), and Toluene (150 mL) to the flask.

    • Note: Bis-MPA is sparingly soluble in cold toluene but will dissolve upon heating/reaction.

  • Reaction: Heat the mixture to reflux (oil bath ~120–130 °C). Maintain vigorous stirring.

    • Observation: Water will begin to collect in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours). Theoretical water yield is ~1.8 mL.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene solution upon cooling.

    • If no precipitate forms, concentrate the solution to ~50 mL under reduced pressure.

    • Filter the crystals and wash with cold toluene (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove excess benzaldehyde.

  • Purification: Recrystallize from Ethyl Acetate or Ethanol if higher purity is required.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C overnight.

Expected Results:

  • Yield: 75–85%

  • Appearance: White crystalline powder.

  • Melting Point: 196–198 °C (Lit. val. for pure isomer).

Protocol B: Deprotection (Regeneration of Diol)

Objective: Remove the benzylidene group to "unmask" the hydroxyls after the acid group has been coupled to a scaffold (e.g., in dendrimer growth).

Method: Catalytic Hydrogenolysis (Mild & Neutral)

Preferred for drug conjugates sensitive to acid.

  • Dissolution: Dissolve the Benzylidene-protected construct (e.g., Dendrimer-G1) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) .

  • Catalyst: Add Pd/C (10 wt% loading) . Use approx. 10 wt% of catalyst relative to the substrate mass.

  • Hydrogenation:

    • Lab Scale: Purge the flask with H2 gas (balloon pressure) for 15 minutes, then stir under H2 atmosphere (1 atm) for 12–16 hours at room temperature.

    • Scale-up: Use a Parr shaker at 40 psi H2 for faster conversion (2–4 hours).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.

  • Isolation: Evaporate the solvent under reduced pressure. The byproduct (toluene) is removed during evaporation.

Alternative Method: Acid Hydrolysis

Used when the scaffold is stable to acid but sensitive to reduction.

  • Stir the substrate in MeOH with a catalytic amount of conc. HCl or Dowex 50W (H+ form) resin for 2–4 hours. Neutralize with pyridine or remove resin by filtration before concentration.

Application: Dendrimer Synthesis Workflow

The power of this molecule lies in the Divergent Growth Strategy . The cycle repeats to double the number of surface groups with each generation.

DendrimerCycle Core Multifunctional Core (e.g., Pentaerythritol) Coupling Step 1: Coupling (DCC/DPTS or EDC) Core->Coupling + Benzylidene-bis-MPA ProtectedG1 Generation 1 (Protected) Surface: Benzylidene Acetals Coupling->ProtectedG1 Deprotection Step 2: Deprotection (Pd/C, H2) ProtectedG1->Deprotection ActiveG1 Generation 1 (Active) Surface: Free Diols (OH) Deprotection->ActiveG1 NextGen Repeat Cycle (Add Benzylidene-bis-MPA) ActiveG1->NextGen

Figure 2: The iterative cycle of coupling and deprotection using Benzylidene-bis-MPA to grow polyester dendrimers.

Critical Parameters & Troubleshooting

ParameterIssueSolution
Water Removal Incomplete reaction / Low yieldEnsure Dean-Stark trap is functioning efficiently. Toluene must reflux vigorously to carry water over.
Solubility Reactants not dissolvingBis-MPA is polar. It will dissolve as it reacts. If using Acetone as solvent (alternative method), ensure it is anhydrous and use 2,2-dimethoxypropane as a scavenger.
Purification Excess BenzaldehydeWash the crude crystals with cold ethanol or hexanes. Benzaldehyde is soluble in these; the product is not.
Deprotection Incomplete deprotectionHydrogenolysis can be slow on sterically crowded dendrimers. Increase H2 pressure (50 psi) or refresh the catalyst.

References

  • Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. NSF Public Access Repository. (Detailed thermal analysis and comparison of protected vs. unprotected species).

  • 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid synthesis. ChemicalBook. (Standard industrial synthesis routes).

  • Dendritic derivatives as building blocks for biomedical applications. University of Zaragoza. (Application in drug delivery scaffolds).

  • PubChem Compound Summary: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. (Physicochemical properties).[2][3][4][5][6][7][8][9]

Sources

Application Note: Chemoselective Esterification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

[1]

Executive Summary & Strategic Analysis

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a critical building block (synthon) often used in the synthesis of hyperbranched polymers and dendrimers (e.g., based on the Bis-MPA scaffold).[1] Structurally, it features a carboxylic acid reactive center and a benzylidene acetal protecting group.

The Chemoselectivity Challenge

The core synthetic challenge is the inherent acid lability of the 1,3-dioxane ring .

  • Risk: Standard Fischer esterification conditions (strong mineral acid, heat, protic solvent) pose a high risk of hydrolyzing the acetal, reverting the molecule to the diol (2,2-bis(hydroxymethyl)propionic acid) and benzaldehyde.[1]

  • Solution: Esterification must proceed under basic or neutral/mildly acidic conditions to maintain the integrity of the protecting group.

Method Selection Matrix

We recommend two primary workflows depending on the target ester moiety.

EsterificationStrategyStartTarget: Esterify 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acidDecisionWhat is the Alcohol Partner (R-OH)?Start->DecisionSimpleSimple Alkyl Group(Methyl, Ethyl, Benzyl)Decision->Simple Simple R-X availableComplexComplex/Secondary Alcohol(Drug fragment, Polymer)Decision->Complex R-OH requiredRiskLegacy Method: Acid Catalysis(High Risk of Acetal Hydrolysis)Decision->Risk Avoid if possibleMethodAMETHOD A: Base-Promoted Alkylation(Reagent: Alkyl Halide + K2CO3)Simple->MethodA Preferred Route(High Yield, No Side Rxn)MethodBMETHOD B: Steglich Coupling(Reagent: DCC/EDC + DMAP)Complex->MethodB Preferred Route(Neutral Conditions)

Figure 1: Strategic Decision Tree for selecting the optimal esterification pathway.

Experimental Protocols

Method A: Base-Promoted Alkylation (Preferred for Methyl/Ethyl Esters)

Principle: This method utilizes the stability of the acetal functionality under basic conditions. The carboxylic acid is deprotonated to form a carboxylate nucleophile, which attacks an alkyl halide via an SN2 mechanism.

  • Advantages: No acidic cleavage risk; simple workup; high atom economy.[2]

  • Scope: Methyl, Ethyl, Benzyl, Allyl esters.[1]

Materials
  • Substrate: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (1.0 equiv)

  • Electrophile: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF.

  • Activation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes to ensure formation of the potassium carboxylate salt.

    • Note: The solution may become cloudy.

  • Alkylation: Dropwise add the Alkyl Halide (1.2–1.5 equiv).

    • Caution: MeI is volatile and toxic. Perform in a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexane).[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.[1]

Method B: Steglich Esterification (Preferred for Complex Alcohols)

Principle: Uses a carbodiimide coupling agent (DCC or EDC) to activate the carboxylic acid as an O-acylisourea, which is then intercepted by the alcohol catalyzed by DMAP.[1][3]

  • Advantages: Neutral conditions (pH ~7); room temperature operation; suitable for sterically hindered or acid-sensitive alcohols.[1]

  • Scope: Coupling to drug linkers, dendrimer cores, or secondary alcohols.[1]

Materials
  • Substrate: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (1.0 equiv)

  • Alcohol: Target alcohol (R-OH) (1.0 – 1.1 equiv)

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC[1]·HCl (1.1 – 1.2 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)[1]

  • Solvent: DCM (Dichloromethane), anhydrous (0.1 – 0.2 M)[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 equiv), the Alcohol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the Coupling Agent (DCC or EDC) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Why: Slow addition at 0 °C minimizes the formation of N-acylurea side products.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to RT. Stir for 12–24 hours.

    • Observation: If using DCC, a white precipitate (DCU - Dicyclohexylurea) will form.[1]

  • Workup:

    • If using DCC: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea. Rinse the pad with cold DCM.

    • If using EDC: The urea byproduct is water-soluble. Proceed directly to washing.

    • Wash the filtrate with 10% Citric Acid (rapid wash to remove DMAP), then Saturated NaHCO₃, then Brine.[1]

  • Purification: Flash column chromatography is typically required to remove traces of urea and unreacted starting materials.

Quality Control & Validation

Critical Stability Check (NMR Analysis)

The integrity of the acetal ring is the primary quality attribute.

SignalChemical Shift (¹H NMR, CDCl₃)Diagnostic Interpretation
Acetal Proton (Ph-CH-O₂) ~5.50 ppm (Singlet) Pass. Presence indicates the 1,3-dioxane ring is intact.[1]
Aldehyde Proton (Ph-CHO) ~10.0 ppm Fail. Indicates hydrolysis (ring opening) occurred.[1]
Methyl Group (C5-CH₃) ~0.8 – 1.1 ppmConfirms core structure.[1]
Ester Methyl (if using Method A) ~3.6 – 3.7 ppmConfirms successful esterification.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Benzaldehyde odor / peak in NMR Acetal hydrolysis due to acidity or water.[1]Ensure solvents are anhydrous. Switch from Method C (Acid) to Method A or B.
Low Yield (Method B) N-Acylurea rearrangement.[1]Ensure reaction starts at 0°C. Increase DMAP slightly. Use EDC instead of DCC.
Cloudiness persists in Method A Incomplete salt formation.Use finely ground K₂CO₃. Add a catalytic amount of 18-Crown-6 to solubilize K+.

References

  • Fischer Esterification Limitations: Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." (Acid sensitive substrates may not be tolerated).[1][4]

  • Steglich Esterification Protocol: Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." (Standard method for acid-labile substrates).[1]

  • Acetal Stability: Science of Synthesis. "1,3-Dioxanes: Stability and Reactivity." (Labile toward Brønsted/Lewis acids; stable to base).[1][5]

  • Alternative Alkylation: Common Organic Chemistry. "Esterification: Alkylation of carboxylic acids with iodomethane." (Useful alternative to Fischer for acid-sensitive substrates).[1][4]

  • Molecule Characterization: PubChem. "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid."[1] (Compound CID 704798).[1][6] [1]

Application Note: Strategic Utilization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is the benzylidene-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This compound serves as a pivotal AB₂ monomer in the synthesis of hyperbranched polymers, dendrimers, and complex biocompatible scaffolds.[1] Unlike the acid-labile acetonide (isopropylidene) analog, the benzylidene acetal offers enhanced stability under acidic conditions and provides a handle for regioselective ring opening , enabling the desymmetrization of the bis-MPA core into chiral building blocks for natural product synthesis.

This guide details the structural considerations, synthesis protocols, and strategic applications of this building block in drug delivery systems and complex organic synthesis.

Structural Analysis & Conformation

Understanding the stereochemistry of the 1,3-dioxane ring is critical for controlling reactivity.

  • Rigid Chair Conformation: The 1,3-dioxane ring adopts a chair conformation to minimize 1,3-diaxial interactions.

  • Equatorial Preference: The bulky phenyl group at the C2 position locks the ring into a specific chair conformer where the phenyl group is equatorial .

  • Axial/Equatorial Dynamics at C5: The C5 position is substituted with a methyl group and a carboxylic acid. In the preferred conformer, the smaller methyl group typically occupies the equatorial position, placing the carboxylic acid in the axial position (or vice versa depending on specific conditions/derivatives, though the phenyl lock is the dominant factor).

  • Implication: This rigidity makes the protons on the methylene groups (

    
    ) diastereotopic, distinct by NMR, and chemically differentiable under chiral catalytic conditions.
    

Core Application 1: Dendrimer & Hyperbranched Polymer Synthesis

The primary industrial and research application of this compound is as a protected AB₂ building block . It allows for the divergent synthesis of polyester dendrimers, which are widely used as drug delivery vehicles (e.g., for doxorubicin encapsulation).

Protocol A: Divergent Dendrimer Growth Strategy

Objective: Synthesize a Generation 1 (G1) dendrimer from a polyol core.

Materials:
  • Monomer: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[2][3][4][5][6]

  • Core: Trimethylolpropane (TMP) or Ethoxylated Pentaerythritol.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) / DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate).

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology:
  • Activation: Dissolve the benzylidene-bis-MPA (3.3 eq. relative to core hydroxyls) in dry DCM. Add DPTS (0.2 eq.) and DCC (3.5 eq.) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the polyol core (e.g., TMP) dissolved in minimal DCM. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 10% NaHSO₄, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Purify via column chromatography (Ethyl Acetate/Hexanes) to isolate the benzylidene-protected G1 dendrimer.

  • Deprotection (Activation for G2):

    • Dissolve the protected dendrimer in a mixture of CH₂Cl₂:MeOH (2:1).

    • Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Result: The benzylidene groups are cleaved, liberating the 1,3-diols (two hydroxyls per arm) ready for the next generation of coupling.

Visualization: Divergent Synthesis Workflow

DendrimerGrowth BisMPA Benzylidene-bis-MPA (Protected Monomer) Coupling Esterification (DCC/DPTS, DCM) BisMPA->Coupling Core Polyol Core (e.g., TMP) Core->Coupling G1_Prot G1 Dendrimer (Benzylidene Protected) Coupling->G1_Prot Formation Deprotection Hydrogenolysis (H2, Pd/C) G1_Prot->Deprotection Activation G1_OH G1 Dendrimer (Surface Hydroxyls) Deprotection->G1_OH Unmasking NextGen Repeat Cycle (Generation Growth) G1_OH->NextGen + Monomer

Caption: Figure 1. Divergent synthesis cycle using benzylidene-bis-MPA to construct polyester dendrimers.

Core Application 2: Natural Product Synthesis via Regioselective Opening

In total synthesis, the symmetry of bis-MPA is often a limitation. However, the benzylidene acetal allows for regioselective ring opening , converting the symmetric precursor into a desymmetrized, multi-functional building block. This is particularly useful for synthesizing polyketide fragments containing quaternary centers.

Protocol B: Hanessian-Hullar Ring Opening

This reaction opens the benzylidene acetal to yield a primary alcohol and a primary benzoate ester, often with the introduction of a halogen (Br) if NBS is used, or simply differentiating the oxygens.

Target: Conversion of benzylidene-bis-MPA ester to a functionalized acyclic intermediate.

Materials:
  • Substrate: Methyl ester of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (protect the COOH first).

  • Reagent: N-Bromosuccinimide (NBS).

  • Buffer: Barium Carbonate (BaCO₃) (Acid scavenger).[7]

  • Solvent: CCl₄ or Trifluorotoluene (Greener alternative).

Step-by-Step Methodology:
  • Preparation: Suspend the substrate (1.0 eq.), NBS (1.1 eq.), and BaCO₃ (1.2 eq.) in anhydrous CCl₄ under Argon.

  • Initiation: Heat the mixture to reflux. A radical initiator (AIBN) can be added (catalytic amount) if initiation is slow.

  • Reaction: Reflux for 2–4 hours. The reaction proceeds via a radical mechanism where the benzylic position is brominated, followed by ring opening.

  • Workup: Filter the hot mixture to remove succinimide and barium salts. Evaporate the solvent.[8]

  • Product: The result is a 3-bromo-2,2-bis(hydroxymethyl)propionate derivative where one alcohol is benzoylated (ester) and the other is replaced by bromine (or remains as an alcohol depending on specific hydrolytic workup).

    • Note: Under non-radical conditions (e.g., DIBAL-H reduction), the ring opens to give a monobenzyl ether . This is the most common route for natural products.

Protocol C: Reductive Opening (DIBAL-H) - The "Chiral" Gateway

To obtain a monoprotected diol (Benzyl ether + Free Alcohol):

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 5.0 eq. (excess required if reducing the ester too, carefully control equivalents if only opening acetal). Correction: To open the acetal selectively while keeping the ester intact is difficult with DIBAL. Use Et₃SiH / TiCl₄ .

  • Refined Protocol (Et₃SiH/TiCl₄):

    • Dissolve substrate in DCM at -78°C.

    • Add Et₃SiH (1.1 eq.) and TiCl₄ (1.0 eq.).

    • Stir at -78°C for 1 hour.

    • Result: Regioselective opening of the acetal to yield the primary benzyl ether and a free primary alcohol .

    • Application: The free alcohol can now be oxidized to an aldehyde for asymmetric aldol reactions, creating a quaternary center with high enantiopurity if a chiral auxiliary was attached to the initial carboxylic acid.

Visualization: Regioselective Pathways

RingOpening Start 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid PathA Path A: Radical Opening (NBS / BaCO3) Start->PathA PathB Path B: Reductive Opening (Et3SiH / TiCl4) Start->PathB ProdA Bromo-Benzoate Derivative (Functionalized Electrophile) PathA->ProdA ProdB Mono-Benzyl Ether (Desymmetrized Alcohol) PathB->ProdB App Natural Product Synthesis (Polyketide Fragments) ProdA->App ProdB->App

Caption: Figure 2. Strategic ring-opening pathways for generating desymmetrized building blocks.

Quantitative Data: Solubility & Stability

SolventSolubility (25°C)Notes
Dichloromethane High (>100 mg/mL)Preferred solvent for coupling reactions.
THF HighExcellent for hydrogenolysis steps.
Water NegligibleRequires hydrolysis of acetal to become water-soluble.
Methanol ModerateGood for crystallization/purification.

Stability Profile:

  • Acid Stability: Moderate. Stable to weak acids (e.g., silica gel chromatography) but hydrolyzes in 1M HCl/MeOH. More stable than acetonide.

  • Base Stability: High. Compatible with basic ester hydrolysis (e.g., LiOH) if the temperature is controlled.

  • Thermal Stability: Mp ~170°C. Stable under standard reflux conditions in toluene.

References

  • IUPAC Identity & Properties: PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[4] Link

  • Dendrimer Synthesis Protocol: Malkoch, M., et al. "Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach Using Click Chemistry." Macromolecules, 2005.
  • Hanessian-Hullar Reaction: Hanessian, S., & Plessas, N. R. "The Reaction of O-Benzylidene Sugars with N-Bromosuccinimide." Journal of Organic Chemistry, 1969.
  • Crystal Structure & Conformation: Zeitschrift für Kristallographie - New Crystal Structures, 2016, 231, 5-7.[9] (Confirmed chair conformation and equatorial phenyl placement).

  • Polymer Applications: NSF Public Access Repository. "Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA." Link

Sources

Application Note: Chiral & Isomeric HPLC Analysis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis and quality control of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often abbreviated as MPDCA or benzylidene-2,2-bis(hydroxymethyl)propionic acid).[1]

While the parent molecule is technically achiral (possessing a plane of symmetry), the analysis is frequently categorized under "Chiral HPLC" workflows for two reasons:

  • Isomer Resolution: The separation of cis and trans diastereomers is critical and often requires the high shape-selectivity of Chiral Stationary Phases (CSPs).[1]

  • Chiral Derivatives: In drug development, this molecule is often coupled with chiral amines or alcohols, creating diastereomeric pairs that require chiral resolution.[1]

Introduction & Stereochemical Context

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a cyclic acetal formed from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde.[1] It serves as a crucial building block for functionalized polymers, dendrimers, and pharmaceutical intermediates.[1]

The Stereochemistry Challenge

Although the molecule has two stereocenters (C2 and C5), it possesses a plane of symmetry passing through these carbons, rendering the parent molecule achiral (meso-like) .[1] However, it exists as two distinct geometric isomers (diastereomers) :

  • Cis-Isomer: The phenyl group at C2 and the methyl group at C5 are on the same side of the dioxane ring.[1]

  • Trans-Isomer: The phenyl group and methyl group are on opposite sides.[1]

Why Chiral Columns? Standard C18 (Reverse Phase) columns often struggle to baseline-resolve these isomers due to their identical polarity.[1] Chiral Stationary Phases (CSPs) , particularly polysaccharide-based columns (Amylose/Cellulose), offer superior "shape selectivity," easily distinguishing the bent cis conformation from the planar trans conformation.[1]

Experimental Protocol: Separation of Cis/Trans Isomers

This protocol utilizes a polysaccharide-based CSP in Normal Phase mode to achieve baseline resolution of the geometric isomers.[1]

Reagents & Equipment[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Trifluoroacetic Acid (TFA).[1]

  • Sample: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Crude reaction mixture or purified standard).

Mobile Phase Preparation
  • Composition: n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v).[1]

  • Preparation:

    • Measure 900 mL of n-Hexane.[1]

    • Add 100 mL of Isopropanol.

    • Add 1 mL of TFA. ( Note: Acidic additive is mandatory to suppress ionization of the carboxylic acid and prevent peak tailing.)[1]

    • Degas by sonication for 10 mins.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°CAmbient temperature preserves column life; higher temp reduces resolution.[1]
Detection UV @ 254 nmThe phenyl ring provides strong absorption at 254 nm.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 20 minutesIsomers typically elute between 8-15 minutes.[1]
Method Logic Flowchart

MethodDevelopment Start Start: Method Development Solubility Check Solubility: Hexane/IPA vs. MeOH/Water Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP_Mode Normal Phase (NP) Hexane/IPA + TFA ModeSelect->NP_Mode Soluble in Hexane RP_Mode Reverse Phase (RP) Water/MeCN + Formic Acid ModeSelect->RP_Mode Polar/Ionic ColumnSelect Select Column: Amylose-based (AD-H / IG) NP_Mode->ColumnSelect RP_Mode->ColumnSelect RunTest Run Screening Gradient ColumnSelect->RunTest Eval Evaluate Resolution (Rs) RunTest->Eval Optimize Optimize: 1. Decrease IPA % 2. Change Additive (AcOH) Eval->Optimize Rs < 1.5 Final Final Method: Isocratic NP Eval->Final Rs > 2.0 Optimize->RunTest

Figure 1: Decision tree for optimizing the separation of MPDCA isomers.

Advanced Protocol: Analysis of Chiral Derivatives

If the carboxylic acid is coupled to a chiral auxiliary (e.g., R-phenylglycine methyl ester) or a chiral drug, the resulting product becomes a pair of diastereomers (e.g., cis-R and trans-R).[1] If the coupling reaction is not stereoselective, you may have up to 4 peaks (if the MPDCA scaffold itself was desymmetrized, though usually, it remains a cis/trans pair).[1]

Sample Preparation
  • Weigh 1.0 mg of the derivative.[1]

  • Dissolve in 1.0 mL of Ethanol (avoid Hexane if the derivative is polar).

  • Filter through a 0.45 µm PTFE syringe filter.[1]

Optimized Conditions (Immobilized CSP)

For derivatives, immobilized columns (like Chiralpak IB or IC) are preferred because they allow the use of extended solvent ranges (e.g., DCM, THF) to solubilize complex derivatives.[1]

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

  • Mobile Phase: n-Hexane / DCM / Ethanol / DEA (80 : 10 : 10 : 0.1).[1]

    • Note: Dichloromethane (DCM) is added to improve solubility and sharpen peaks for bulky derivatives.[1]

    • Note: Diethylamine (DEA) is used instead of TFA if the derivative is basic (amide/amine).[1]

  • Flow Rate: 1.0 mL/min.[1]

Data Analysis & Troubleshooting

Expected Chromatogram (Cis/Trans Separation)[1]
  • Peak 1 (Trans-isomer): Typically elutes first due to its more planar, "flat" structure interacting less strongly with the chiral grooves of the amylose phase.[1]

  • Peak 2 (Cis-isomer): Elutes second; the "bent" conformation fits deeper into the chiral selector cavities.[1]

  • Note: Elution order can reverse depending on the specific column chemistry (AD vs OD).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Carboxylic acid ionization.[1]CRITICAL: Ensure TFA (0.1%) is fresh. Increase to 0.2% if necessary.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid 100% IPA if MP is 90% Hexane.[1]
No Resolution Column saturation or wrong selectivity.1. Dilute sample (load < 10 µg). 2. Switch from AD-H (Amylose) to OD-H (Cellulose).[1]
Pressure High Precipitation in column.[1]Flush column with 100% Ethanol (if using Immobilized phase) or 10% IPA/Hexane (if Coated).[1]

References

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[1][2] Available at: [Link][1]

  • SIELC Technologies. Separation of 1,3-Dioxane derivatives on Newcrom R1 HPLC column. SIELC Application Notes.[1] Available at: [Link][1]

  • Chiral Technologies. Enantiomer Separation of Acidic Compounds on CHIRALPAK Columns. Daicel Corp.[1] Available at: [Link][1]

  • ResearchGate. Cis- and trans-isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid: Structural Analysis. Available at: [Link][1]

Sources

Scalable Process Design: Synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the large-scale synthesis and purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (also known as Benzylidene-Bis-MPA). This compound is a critical intermediate in the production of functional polycarbonates and biodegradable polymers for drug delivery. It serves as a protected form of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA), masking the diol functionality while leaving the carboxylic acid available for further derivation.

The protocol moves beyond bench-scale methods (which often rely on hazardous ether extractions) to a scalable, "Green Chemistry" aligned process utilizing heterogeneous catalysis and azeotropic distillation.

Key Process Features
  • Scalability: Designed for 1 kg to 100 kg batch sizes.

  • Efficiency: Utilizes heterogeneous acid catalysis (Amberlyst-15) to eliminate complex neutralization workups.

  • Purity: Achieves >98% purity via crystallization, avoiding chromatographic separation.

Retrosynthetic Analysis & Strategy

The synthesis relies on the thermodynamic control of acetalization. The reaction involves the condensation of a 1,3-diol (Bis-MPA) with an aldehyde (Benzaldehyde) driven by the removal of water.

Reaction Scheme

Reagents:

  • Substrate: 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA).[1]

  • Reagent: Benzaldehyde (1.05 - 1.1 equivalents).

  • Catalyst: Amberlyst-15 (H+ form) or p-Toluenesulfonic acid (p-TsOH).

  • Solvent: Toluene (Preferred over Benzene for safety; excellent azeotrope with water).

Mechanism: The reaction proceeds via a hemiacetal intermediate, followed by acid-catalyzed dehydration to close the 1,3-dioxane ring.

ReactionMechanism BisMPA Bis-MPA (Diol) Hemiacetal Hemiacetal Intermediate BisMPA->Hemiacetal + Benzaldehyde + H+ Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Hemiacetal Product 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Hemiacetal->Product - H2O (Cyclization) Water H2O (Removed) Hemiacetal->Water

Figure 1: Acid-catalyzed acetalization pathway via dehydration.

Process Protocol (Scalable Method)

Equipment Requirements
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring.

  • Distillation: Dean-Stark trap or efficient condenser loop for azeotropic water removal.

  • Filtration: Heated pressure filter (for catalyst removal).

  • Thermal Control: Oil bath or jacketed heating system capable of 120°C.

Step-by-Step Methodology
Step 1: Reactor Charging
  • Inert the reactor with Nitrogen (

    
    ) to prevent benzaldehyde oxidation.
    
  • Charge Bis-MPA (1.0 equiv) into the reactor.

  • Add Toluene (Solvent ratio: 5-7 L per kg of Bis-MPA).

    • Note: Bis-MPA has low solubility in cold toluene; it will form a slurry initially.

  • Add Benzaldehyde (1.1 equiv).

  • Add Amberlyst-15 beads (5-10 wt% relative to Bis-MPA).

    • Advantage:[1][2][3][4] Unlike p-TsOH, Amberlyst can be filtered off, negating the need for liquid-liquid extraction to remove the acid catalyst.

Step 2: Reaction (Azeotropic Distillation)
  • Heat the mixture to reflux (

    
    ).
    
  • Maintain vigorous stirring to suspend the catalyst and Bis-MPA.

  • Monitor water collection in the Dean-Stark trap.

    • Endpoint: Theoretical water volume collected (approx. 134 mL per kg Bis-MPA) and clear solution obtained (product is soluble in hot toluene).

    • Duration: Typically 4–8 hours depending on scale and boil-up rate.

Step 3: Workup & Catalyst Removal
  • Cool the reaction mixture to

    
    .
    
    • Critical: Do not cool below

      
       yet, or the product may prematurely crystallize in the filter.
      
  • Filter the warm solution through a sintered glass filter or bag filter to remove the Amberlyst-15 beads.

  • Wash the catalyst cake with warm Toluene (

    
     volumes).
    
Step 4: Crystallization (Purification)[3][5]
  • Concentrate the filtrate under reduced pressure (vacuum distillation) to remove excess Toluene and unreacted Benzaldehyde.

    • Target: Reduce volume to approx. 30% of original.

  • Option A (High Purity): Solvent swap to Ethyl Acetate .

    • Distill off Toluene, redissolve residue in refluxing Ethyl Acetate.

    • Cool slowly to

      
       over 4 hours.
      
  • Option B (Direct): Cool the concentrated Toluene solution to

    
    .
    
  • Allow crystallization to mature for 2–4 hours.

  • Filter the white crystalline solid.

  • Wash with cold Heptane or Toluene/Heptane (1:1) to remove residual benzaldehyde.

Step 5: Drying[3]
  • Dry the wet cake in a vacuum oven at

    
     for 12 hours.
    
    • Caution: Avoid temperatures

      
       for prolonged periods to prevent acetal reversal or discoloration.
      

Process Flow Diagram

ProcessFlow Feed Feed: Bis-MPA, PhCHO, Toluene, Amberlyst Reactor Stirred Reactor (Reflux @ 110°C) Feed->Reactor DeanStark Water Removal (Azeotrope) Reactor->DeanStark Vapor Filter Hot Filtration (Remove Catalyst) Reactor->Filter Hot Solution DeanStark->Reactor Reflux Crystallizer Crystallization (Cool to 0°C) Filter->Crystallizer Filtrate Centrifuge Solid-Liquid Separation Crystallizer->Centrifuge Centrifuge->Reactor Mother Liquor (Recycle) Dryer Vacuum Dryer (Final Product) Centrifuge->Dryer Wet Cake

Figure 2: Industrial workflow for the heterogeneous catalytic synthesis.

Quality Control & Troubleshooting

Specification Targets
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC / GC
Melting Point 150–154°C (Typical)DSC / Capillary
Moisture < 0.5%Karl Fischer
Residual Solvent < 500 ppm (Toluene)GC-Headspace
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete water removalCheck Dean-Stark efficiency; ensure vigorous reflux.
Product Discoloration Oxidation of BenzaldehydeEnsure

inerting; check Benzaldehyde feed quality (remove benzoic acid).
Premature Precipitation Solution cooled too fastMaintain

during catalyst filtration.
Acetal Hydrolysis Acidic moisture in workupEnsure catalyst is fully removed; avoid water contact if pH < 7.

Safety & Handling (HSE)

  • Benzaldehyde: Combustible liquid. Harmful if swallowed.[6] Air-sensitive (forms benzoic acid, which can interfere with stoichiometry). Store under inert gas.

  • Toluene: Flammable. Reproductive toxicity. Use proper ventilation and grounding to prevent static discharge.

  • Amberlyst-15: Irritant.[6] Dust explosion hazard when dry.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[7][2][6] PubChem Compound Summary for CID 704798, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

  • Synthetic Context (Bis-MPA Platform): Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane. Journal of the American Chemical Society, 118(27), 6388–6395. (Foundational chemistry for Bis-MPA protection).
  • Crystallographic Data: 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. (Analogous structure purification). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid by recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Current Status: Operational Topic: Recrystallization & Isomer Purification Ticket Priority: High (Purity Critical for Polymerization/Pharma Applications)

Executive Summary: The Molecule & The Challenge

Compound: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Benzylidene-DMPA) CAS: 207850-04-2 (General) Structure: A cyclic acetal formed from 2,2-bis(hydroxymethyl)propionic acid (DMPA) and benzaldehyde.

The Purification Challenge: This molecule presents a classic "Stereochemical Trap." The 1,3-dioxane ring exists in a chair conformation.[1] The bulky phenyl group at position 2 locks into the equatorial position to minimize 1,3-diaxial interactions. This creates two possible diastereomers based on the orientation of the C-5 substituents:

  • Axial-COOH / Equatorial-Methyl (Often the crystalline form due to H-bonding capability).

  • Equatorial-COOH / Axial-Methyl (Thermodynamically favored in solution by sterics, but may not crystallize as well).

Successful purification requires a solvent system that not only removes impurities (unreacted benzaldehyde, DMPA) but also selectively crystallizes the target diastereomer.

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a sticky solid or oil. Which solvent system should I use for recrystallization?

Diagnosis: The presence of unreacted benzaldehyde (oil) or oligomers is preventing crystal lattice formation. Recommendation: Use Ethyl Acetate (EtOAc) or Toluene .

  • Protocol A: Ethyl Acetate (Standard Purity)

    • Dissolve crude solid in boiling EtOAc (approx. 5-7 mL per gram).

    • If the solution is colored, treat with activated charcoal for 15 mins and hot filter.

    • Allow to cool slowly to Room Temperature (RT).

    • Critical Step: If oiling occurs, scratch the glass or add a seed crystal.

    • Cool to 0-4°C to maximize yield.

  • Protocol B: Toluene (For Removing Unreacted DMPA)

    • Why: DMPA (starting material) is insoluble in Toluene, while the product is soluble at high temps.

    • Reflux the crude in Toluene. Any insoluble white powder is likely unreacted DMPA—filter this off hot.

    • Cool the filtrate to crystallize the Benzylidene-DMPA.

Data: Solvent Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RemovalRisk Factor
Ethyl Acetate HighLowGood (Benzaldehyde)Low
Toluene ModerateVery LowExcellent (DMPA)Moderate (Oiling)
Ethanol/Water HighModerateModerateHigh (Hydrolysis risk)

Warning: Avoid boiling in acidic aqueous solvents for extended periods. The acetal linkage is acid-labile and will hydrolyze back to DMPA and Benzaldehyde [1, 4].

Q2: I see two sets of peaks in my NMR. How do I improve diastereomeric purity?

Diagnosis: You have a mixture of axial-COOH and equatorial-COOH isomers. The Science: In the 1,3-dioxane system, the 2-phenyl group is anchored equatorially.[1] The isomerism arises at Carbon-5.

  • Target Signal: Look at the benzylidene proton (Ph-CH -O2). It typically appears as a singlet near 5.4–5.6 ppm . A split peak or two singlets indicates a mixture.

  • Methyl Signal: The C-5 methyl group will also show two distinct singlets (approx 0.8 vs 1.2 ppm) depending on whether it is axial or equatorial [2].

Refining Protocol:

  • Slow Crystallization: Rapid cooling traps the kinetic isomer. Re-dissolve in Ethyl Acetate .

  • Thermodynamic Equilibration: If the mixture persists, refluxing in Toluene with a trace of acid catalyst (p-TsOH) for 1-2 hours can equilibrate the mixture to the thermodynamic minimum before crystallization (Warning: Ensure anhydrous conditions to prevent hydrolysis).

  • Harvest: Filter the first crop of crystals. Do not evaporate the mother liquor to dryness and add it back, as the second crop will be enriched in the unwanted isomer.

Q3: The product decomposes/smells like almonds during drying. What happened?

Diagnosis: Hydrolysis of the acetal ring releasing Benzaldehyde (almond scent). Cause: Residual acid catalyst (p-TsOH or sulfuric acid) from the synthesis was not neutralized prior to recrystallization, or the drying oven was too hot/humid. Fix:

  • Wash: Wash the filter cake with a dilute Sodium Bicarbonate (NaHCO₃) solution, followed by cold water.

  • Drying: Dry in a vacuum oven at <60°C . High heat + residual moisture = Hydrolysis.

Visual Workflows (Graphviz)

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal recrystallization solvent based on crude impurity profile.

SolventSelection Start Analyze Crude Product ImpurityCheck Major Impurity? Start->ImpurityCheck DMPA Unreacted DMPA (White insoluble powder) ImpurityCheck->DMPA Insolubles Benzaldehyde Benzaldehyde/Oils (Sticky/Smell) ImpurityCheck->Benzaldehyde Oily/Smell ToluenePath Use TOLUENE DMPA->ToluenePath EtOAcPath Use ETHYL ACETATE Benzaldehyde->EtOAcPath Action1 1. Reflux 2. Hot Filter (Remove DMPA) 3. Cool ToluenePath->Action1 Action2 1. Dissolve Hot 2. Charcoal treat (optional) 3. Cool slowly EtOAcPath->Action2

Diagram 2: Isomer Purification & Structure

Caption: Structural logic of the 1,3-dioxane ring and purification of the target diastereomer.

Isomerism Structure 1,3-Dioxane Chair Anchor 2-Phenyl Group (Locked Equatorial) Structure->Anchor Stabilizes Variable C-5 Substituents (Methyl / COOH) Structure->Variable IsomerA Isomer A (COOH Axial / Me Eq) Often Crystalline Variable->IsomerA IsomerB Isomer B (COOH Eq / Me Ax) Soluble in Mother Liquor Variable->IsomerB Process Recrystallization (Ethyl Acetate) IsomerA->Process Precipitates IsomerB->Process Remains in Filtrate

References

  • Synthesis of Benzylidene-DMPA: ChemicalBook. "2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis."[2] Link

  • Stereochemistry of 1,3-Dioxanes: Eliel, E. L., & Knoeber, M. C. (1968). "Conformational analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society. (Contextual grounding for the equatorial phenyl preference).

  • Crystal Structure Analog: NIH National Library of Medicine. "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid." (Demonstrates the chair conformation and axial/equatorial assignments). Link

  • DMPA Properties: Sigma-Aldrich. "2,2-Bis(hydroxymethyl)propionic acid Technical Data." Link

Sources

Technical Support Center: Synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Product Code: Ref-DMPA-Benz-005 Audience: Organic Chemists, Process Development Scientists

Introduction: The Reaction Landscape

Welcome to the technical support hub for the acetalization of 2,2-bis(hydroxymethyl)propionic acid (DMPA) with benzaldehyde . While this reaction appears to be a standard protection of a 1,3-diol, the presence of a free carboxylic acid on the DMPA backbone introduces a unique set of competing equilibria.

Your target molecule, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid , is the thermodynamic product of a reversible cyclization. However, the dual-hydroxyl/mono-acid nature of DMPA makes it a classic


 monomer used in hyperbranched polymer synthesis. If the reaction conditions are not strictly controlled, you will inadvertently synthesize a polyester dendrimer instead of your target dioxane.

This guide addresses the three critical failure modes: Oligomerization (Polyesterification) , Hydrolysis (Reversion) , and Stereochemical Inhomogeneity .

Module 1: The Polymerization Pitfall (Oligomerization)

The Issue: The reaction mixture becomes viscous, yield is low, and NMR shows broad peaks in the aliphatic region. Diagnosis: Competitive intermolecular esterification.

Mechanism of Failure

In the presence of an acid catalyst (p-TsOH), DMPA can react in two ways:

  • Pathway A (Desired): Intramolecular cyclization with benzaldehyde (Acetalization).

  • Pathway B (Undesired): Intermolecular reaction between the -COOH of one DMPA and the -OH of another (Esterification).

Because water is a byproduct of both reactions, standard water removal (Dean-Stark) drives both pathways. However, Pathway A is favored by high dilution and excess aldehyde , while Pathway B is favored by high concentration and high temperature.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Concentration < 0.2 M (relative to DMPA)High dilution disfavors intermolecular collisions (polymerization) while having minimal effect on the intramolecular-like step of ring closure once the hemiacetal forms.
Aldehyde Eq. 1.2 – 1.5 equivalents Excess benzaldehyde pushes the equilibrium toward the acetal according to Le Chatelier’s principle, kinetically outcompeting the esterification.
Catalyst Choice p-TsOH (monohydrate) Use a moderate loading (5-10 mol%). Avoid extremely strong Lewis acids which might catalyze esterification too aggressively before the acetal forms.
Solvent Acetone (Alternative) Pro-Tip: Instead of toluene reflux, use acetone as both solvent and "dummy" reactant (forming the acetonide), then perform a trans-acetalization with benzaldehyde. The acetonide forms faster and protects the -OH groups from esterification.

Module 2: The Equilibrium Battle (Water Management)

The Issue: Reaction stalls at 60-70% conversion; starting material remains visible on TLC. Diagnosis: Inefficient water removal leading to hydrolysis (reversion).

The Thermodynamics

The 1,3-dioxane ring is acid-labile. The presence of water, even in trace amounts, will hydrolyze the acetal back to benzaldehyde and DMPA.

System Validation (The "Dry" Check):

  • Dean-Stark Traps: Ensure the toluene is dry before starting. Pre-reflux the solvent through the trap for 30 minutes to remove ambient moisture before adding reactants.

  • Molecular Sieves: For smaller scales, use 4Å molecular sieves in a Soxhlet extractor or directly in the flask (if stirring allows).

  • Azeotrope: Benzene is historically used, but Cyclohexane or Toluene are safer alternatives with good water azeotropes.

Module 3: Stereochemical Control (Cis/Trans Isomerism)

The Issue: Product appears as two distinct spots on TLC or shows dual doublets in the aromatic region of


H NMR.
Diagnosis:  Formation of diastereomers (Cis/Trans isomers).[1]
Structural Analysis

The 1,3-dioxane ring adopts a chair conformation.[2][3]

  • Position 2 (Phenyl): Strictly Equatorial .[3] Placing the phenyl group axial creates severe 1,3-diaxial strain.

  • Position 5 (Methyl vs. Carboxyl): This is where the isomerism arises.

    • Isomer A: Carboxyl is Equatorial / Methyl is Axial.

    • Isomer B: Carboxyl is Axial / Methyl is Equatorial.

The "Anomeric" Nuance: Unlike sugars, C5 does not exhibit the anomeric effect. Steric bulk usually dictates preference. However, in 5,5-disubstituted dioxanes, the axial position is often less sterically crowded than expected because there are no axial hydrogens at positions 1 and 3 (they are oxygens).

Resolution Strategy:

  • Thermodynamic Control: Long reflux times generally favor the more stable isomer (typically where the bulkier -COOH is equatorial, allowing for intermolecular H-bonding in the crystal lattice).

  • Purification: The isomers typically have significantly different solubilities. Recrystallization from Ethyl Acetate/Hexane or Toluene is the standard method to isolate the major diastereomer.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways. Note how "Water Removal" drives both the desired and undesired paths, making kinetic control (concentration) critical.

ReactionNetwork cluster_conditions Reaction Conditions DMPA DMPA (Diol + Acid) Hemiacetal Intermediate Hemiacetal DMPA->Hemiacetal + Benz / H+ Polymer Side Product: Hyperbranched Polyester DMPA->Polymer + DMPA / H+ (Intermolecular Esterification) Benz Benzaldehyde Product Target 1,3-Dioxane (Cyclized) Hemiacetal->Product - H2O (Cyclization) Product->Hemiacetal + H2O (Hydrolysis) Water H2O (Byproduct) WaterRemoval Dean-Stark / Sieves (Removes H2O) Water->WaterRemoval

Caption: Reaction network showing the competition between cyclization (dioxane formation) and intermolecular esterification (polymerization).

Standardized Synthesis Protocol

Scale: 100 mmol basis Safety Warning: Benzaldehyde is a skin irritant.[4] p-TsOH is corrosive.[4]

  • Setup: Equip a 500 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add DMPA (13.4 g, 100 mmol) and Toluene (250 mL). Note: DMPA is not soluble in cold toluene.

  • Reagent Addition: Add Benzaldehyde (12.7 g, 120 mmol, 1.2 eq) and p-TsOH·H2O (0.95 g, 5 mmol).

  • Reaction: Heat to vigorous reflux. The DMPA will dissolve as it reacts.

    • Checkpoint: Monitor water collection in the trap. Theoretical yield is ~1.8 mL.

    • Duration: Reflux for 4–6 hours until water evolution ceases.

  • Workup (Crucial for Acid Removal):

    • Cool to room temperature.[5][6][7] The product may precipitate; if so, add Ethyl Acetate to dissolve.

    • Wash organic layer with 5% NaHSO3 (removes unreacted aldehyde).

    • Wash with water (2x).

    • Do NOT wash with strong base (NaHCO3/NaOH) if you want to retain the free carboxylic acid product in the organic layer. (If the product is the salt, it will go to the aqueous layer).

  • Isolation: Dry over MgSO4, filter, and evaporate.

  • Purification: Recrystallize the crude solid from hot Ethyl Acetate.

FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil that won't crystallize. A: This often indicates the presence of unreacted benzaldehyde or oligomers.

  • Fix: Triturate the oil with cold hexanes. The benzaldehyde will dissolve, while the acid-functionalized dioxane should solidify.

Q: Can I use Benzaldehyde Dimethyl Acetal instead of Benzaldehyde? A: Yes, and it is often preferred.

  • Why: The byproduct is methanol instead of water. Methanol is easier to remove and does not cause hydrolysis as aggressively as water.

  • Protocol Adjustment: Use a distillation head instead of a Dean-Stark trap to distill off the methanol/toluene azeotrope.

Q: I see a peak at ~5.5 ppm in the NMR. Is this my product? A: Yes. The acetal proton (O-CH(Ph)-O) typically appears as a singlet around 5.4 – 5.6 ppm . If you see multiple signals here, you have a mixture of diastereomers.

References

  • Synthesis and Characterization of 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid. ChemicalBook. (Accessed 2024). Link

  • Hyperbranched polymers from 2,2-bis(hydroxymethyl)propionic acid. Macromolecules. (General mechanism for DMPA polymerization side reactions). Link

  • 1,3-Dioxane protection of 1,3-diols. Organic Chemistry Portal. (General acetalization protocols). Link

  • Stereochemistry of 5,5-disubstituted 1,3-dioxanes. Journal of Organic Chemistry. (Conformational analysis). Link

Sources

Technical Support Center: Purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) (also known as Benzylidene-2,2-bis(hydroxymethyl)propionic acid) is a critical intermediate often used in the synthesis of hyperbranched polymers and biocompatible dendrimers.

High purity is essential because monofunctional impurities (like unreacted benzaldehyde) or difunctional impurities (unreacted DMPA) act as chain terminators or cross-linkers, respectively, leading to polydispersity in downstream polymerization.

Impurity Profile
Impurity TypeSourceDetection SignatureRemoval Strategy
Benzaldehyde Unreacted Starting MaterialAlmond odor; NMR (CHO peak ~10 ppm)Sodium Bisulfite Wash
DMPA Unreacted Starting MaterialSolubility (Water soluble); Low Rf on TLCWater Wash / Chloroform Extraction
p-TSA / H₂SO₄ Catalyst ResidueLow pH; Charring upon heatingBicarbonate Wash
Polymeric Esters Self-condensation of DMPABroad NMR peaks; GPC tailingRecrystallization
Diastereomers Kinetic Isomers (Axial Phenyl)Melting point depression; NMR splittingThermodynamic Recrystallization

Purification Workflows (Interactive Guide)

Workflow Visualization

The following decision tree outlines the logical flow for purifying crude MPDCA based on the specific impurities present.

purification_workflow start Crude Reaction Mixture (MPDCA + Impurities) check_aldehyde Strong Almond Odor? (Benzaldehyde present) start->check_aldehyde bisulfite Protocol A: Sodium Bisulfite Wash check_aldehyde->bisulfite Yes check_acid Acid Catalyst Residue? check_aldehyde->check_acid No bisulfite->check_acid bicarb Protocol B: Weak Base Wash (NaHCO3) check_acid->bicarb Yes check_purity Purity < 98% or Colored Solid? check_acid->check_purity No bicarb->check_purity recryst Protocol C: Recrystallization (EtOH or Toluene) check_purity->recryst Yes final Pure MPDCA (White Crystalline Solid) check_purity->final No recryst->final

Figure 1: Decision tree for the purification of MPDCA crude reaction mixtures.

Detailed Protocols

Protocol A: Sodium Bisulfite Wash (Aldehyde Removal)

Issue: Persistent smell of almonds or aldehyde peaks in NMR. Mechanism: Sodium bisulfite attacks the carbonyl carbon of benzaldehyde, forming a water-soluble sulfonate adduct, while the MPDCA (an acid) remains in the organic layer.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

  • Agitation: Shake vigorously for 2-3 minutes. Note: The adduct formation is reversible; thorough contact is required.

  • Separation: Separate the layers. The benzaldehyde-bisulfite adduct migrates to the aqueous phase.

  • Validation: Smell the organic layer. If the almond odor persists, repeat the wash.

Protocol B: Acid/Base Extraction (Catalyst Removal)

Issue: Acidic residue (p-TSA) causing degradation or acetal hydrolysis. Critical Warning: The 1,3-dioxane ring is an acid-sensitive acetal . Do not use strong acids (pH < 2) during the workup, or the ring will open, reverting to DMPA and benzaldehyde.

  • Neutralization: Wash the organic layer (from Protocol A) with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Observation: Evolution of CO₂ gas indicates acid neutralization.

  • Brine Wash: Wash with saturated NaCl solution to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration: Evaporate solvent under reduced pressure to yield the solid crude.

Protocol C: Recrystallization (Isomer & Polymer Removal)

Issue: Product is off-white, sticky, or has a broad melting point range. Target: Removal of oligomers and the kinetic axial isomer (if present).

Solvent Choice:

  • Ethanol (95%): Good for general purification.

  • Toluene: Excellent for removing non-polar impurities and residual water.

  • Ethyl Acetate/Hexane (1:3): Standard anti-solvent method.

Procedure (Ethanol Method):

  • Dissolve crude MPDCA in the minimum amount of boiling Ethanol.

  • (Optional) If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature (25°C) without disturbance.

  • Cool further to 4°C in a refrigerator for 4 hours.

  • Filter the white crystals and wash with cold Hexane or cold Ethanol.

  • Drying: Vacuum dry at 40°C. Do not overheat, as acetals can be thermally sensitive in the presence of trace acids.

Troubleshooting & FAQs

Q1: Why is my product an oil instead of a solid after workup?

  • Diagnosis: This usually indicates residual solvent (Toluene/DMF) or the presence of oligomers (polyesters formed by DMPA self-reaction).

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether . This often forces the MPDCA to crash out as a solid while impurities remain in the mother liquor. If this fails, perform Protocol C (Recrystallization).

Q2: I see a small impurity peak in NMR near the acetal proton. Is this contamination?

  • Diagnosis: This is likely the cis/trans diastereomer . The phenyl group prefers the equatorial position (thermodynamic product), but the axial isomer (kinetic product) can form.

  • Fix: Recrystallization is the only effective method to separate these isomers. Slower cooling rates favor the thermodynamic (pure) crystal lattice.

Q3: Can I use aqueous HCl to precipitate the product from a basic solution?

  • Diagnosis: High Risk. While MPDCA is a carboxylic acid and can be precipitated by acidification, the acetal ring is acid-labile.

  • Fix: If you must precipitate from a basic salt solution, use weak acids (like acetic acid) or carefully titrate with dilute HCl to pH ~4-5. Do not drop to pH 1.

Q4: The melting point is lower than the literature value (~155-158°C). Why?

  • Diagnosis: Wet product or presence of Benzoic Acid (from Benzaldehyde oxidation).

  • Fix: Ensure the product is completely dry. If Benzoic acid is suspected, wash the organic layer with dilute NaHCO₃ (Protocol B) again. Note that Benzoic acid is more acidic than MPDCA and can be selectively removed if pH is carefully controlled, though standard recrystallization is usually sufficient.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.
  • Synthesis of Functional Cyclic Carbonates. Ihn, K. J., et al. (2010). Journal of Polymer Science.
  • Bisulfite Extraction Protocol. Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link

  • DMPA Properties & Solubility. PubChem Compound Summary for CID 78501 (2,2-Bis(hydroxymethyl)propionic acid). Link

Stability of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid under acidic conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Ticket ID: CHEM-SUP-2024-001 Classification: Stability / Hydrolysis / Troubleshooting[1][2]

Executive Summary: The Stability Paradox

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as the benzylidene acetal of Bis-MPA) presents a unique chemical tension: it is a carboxylic acid that contains an acid-labile protecting group (the benzylidene acetal).[1][2]

  • The Stability Window: The molecule is generally stable in solid form and in neutral-to-basic solutions.[1][2]

  • The Critical Threat: Aqueous acidic conditions (pH < 4) trigger the hydrolysis of the 1,3-dioxane ring.[2] This reaction is autocatalytic in concentrated solutions or if strong mineral acids are used without buffering.[1][2]

  • Degradation Indicators: The release of Benzaldehyde (distinct bitter almond odor) and the precipitation of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) .[1][2]

Mechanism of Instability

To troubleshoot effectively, one must understand the failure mode. The degradation is not a random decomposition but a specific, acid-catalyzed hydrolysis of the acetal functionality.[2]

The Hydrolysis Pathway

Under acidic conditions, the acetal oxygen is protonated, leading to ring opening.[2] This is an equilibrium process driven to completion by excess water.[1][2]

HydrolysisMechanism Reactant 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Intermediate Oxocarbenium Ion (Ring Open) Reactant->Intermediate + H+ (Acid Catalyst) Products Degradation Products: 1. Benzaldehyde 2. Bis-MPA (Diol) Intermediate->Products + H2O (Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis pathway.[1][2][3][4][5] Note that the reaction generates Benzaldehyde, which is chemically distinct and easily detectable.[2]

Troubleshooting Guide: Diagnostics & Solutions

Use this decision tree to resolve stability issues during synthesis, workup, or storage.

Interactive Troubleshooting Workflow

TroubleshootingTree Start Observation: Purity/Stability Issue Smell Smell of Bitter Almonds? Start->Smell Precipitate Unexpected Precipitate in Aqueous Phase? Smell->Precipitate No Action1 CRITICAL: Acetal Hydrolysis Occurring. Neutralize immediately (NaHCO3). Smell->Action1 Yes Action2 Check pH. If < 2, product is degrading. Adjust to pH 3-4 for extraction. Precipitate->Action2 No (Oil/Emulsion) Action3 Likely Bis-MPA (degradation product). Confirm via TLC (highly polar). Precipitate->Action3 Yes

Figure 2: Diagnostic logic for identifying acetal failure in real-time.

Scenario-Based Solutions
SymptomProbable CauseCorrective Action
Bitter Almond Odor Release of Benzaldehyde due to ring opening.[1][2]Stop: Immediate neutralization with sat. NaHCO₃. Do not heat.
Low Yield after Acid Workup pH dropped too low (< 2) or exposure time was too long.[1][2]Modify: When acidifying to precipitate the carboxylic acid, use weak acids (e.g., acetic acid or dilute H₃PO₄) rather than conc. HCl. Aim for pH 3–4.
Product is an Oil, not Solid Benzaldehyde contamination prevents crystallization.[1][2]Purify: Wash the crude solid with hexanes/ether (removes benzaldehyde) or recrystallize from EtOAc/Hexane.[1][2]
TLC shows Baseline Spot Formation of Bis-MPA (highly polar diol).[1][2]Isolate: The acetal is less polar. Use a less polar eluent (e.g., 30% EtOAc/Hex) to separate product from the baseline diol.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in reactions requiring strong acids (e.g., Fischer Esterification)? A: No. Strong mineral acids (H₂SO₄, HCl) or strong Lewis acids will cleave the benzylidene acetal rapidly, especially if water is present or generated.[2]

  • Alternative: Use DCC/DMAP or EDC couplings which proceed under neutral/mildly basic conditions.[1][2] If acid catalysis is strictly required, use mild catalysts (e.g., DPTS) and anhydrous conditions with molecular sieves.[1][2]

Q2: What is the safe pH range for extraction? A: The compound is stable for short durations (workup timescales) at pH 3.0 – 4.0 .[2]

  • Protocol: During synthesis, the reaction mixture is often neutralized to pH 7-8 to remove the catalyst (p-TsOH), washed, and then carefully re-acidified to pH ~3-4 to protonate the carboxylic acid for extraction or precipitation.[1][2] Avoid "crashing" the pH to 1.[2]

Q3: How do I store the compound for long periods? A: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture is the enemy; over time, atmospheric moisture can hydrolyze the ring if trace acid impurities are present.

Q4: Is the hydrolysis reversible? A: Yes, but the equilibrium favors hydrolysis in the presence of water.[2] To reform the ring (synthesis), you must actively remove water (Dean-Stark trap or drying agents) and use an acid catalyst.[1][2]

Validated Stability Test Protocol

If you suspect your batch has degraded, perform this simple NMR validation.

Method: 1H NMR in CDCl₃ or DMSO-d6.[1][2] Key Signals to Monitor:

  • The Acetal Proton: Look for a singlet around ~5.5 ppm .[1]

    • Intact: Sharp singlet.[1][2]

    • Degraded: Loss of intensity; appearance of aldehyde proton (Benzaldehyde) at ~10.0 ppm .[1][2]

  • Aromatic Region:

    • Intact: Multiplets at 7.3–7.5 ppm.[1][2]

    • Degraded: Shift in aromatic peaks corresponding to free benzaldehyde.[1][2]

References

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2][6] Wiley-Interscience.[1][2][6] (General reference for Benzylidene Acetal stability: Stable to base, hydrolyzes in acid pH < 1 at 100°C or pH 4 at RT).[1][2][6]

  • Organic Chemistry Portal. Benzylidene Acetals. (Stability data and deprotection conditions). Available at: [Link][1][2][6]

Sources

Optimization of reaction time for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Synthesis Role: Senior Application Scientist Context: Technical Support Center Guide

Subject: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid (Benzylidene-DMPA)

Document ID: TSC-OPT-2024-DMPA Status: Active Support Protocol

Executive Summary & Mechanistic Insight

This guide addresses the kinetic and thermodynamic optimization of synthesizing 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid via the acetalization of 2,2-bis(hydroxymethyl)propionic acid (DMPA) with benzaldehyde .

The Core Challenge: The Thermodynamic Trap

Users frequently report reaction times extending beyond 12–24 hours with incomplete conversion. This is rarely a kinetic failure but a thermodynamic equilibrium issue . The formation of the 1,3-dioxane ring releases water. Unless this water is actively and efficiently removed, the reverse hydrolysis reaction will compete with the forward synthesis, stalling the reaction regardless of how long you reflux.

Reaction Equation:



To optimize reaction time (reducing it from >12h to <6h), you must shift the equilibrium aggressively.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the reaction logic and critical control points where time is lost or gained.

ReactionLogic cluster_opt Optimization Zone Start DMPA + Benzaldehyde Intermed Hemiacetal Intermediate Start->Intermed Acid Cat. (Fast) Water Water (H₂O) Intermed->Water Elimination Product 1,3-Dioxane Product (Thermodynamic Sink) Intermed->Product Cyclization Water->Intermed Hydrolysis (Reverse Reaction) Stall Stalled Equilibrium (Incomplete Conversion) Water->Stall Accumulation Removed Physically Removed Water->Removed Azeotropic Removal (Dean-Stark)

Figure 1: Reaction pathway highlighting the critical role of water removal in preventing equilibrium stalling.

Critical Parameter Optimization (Q&A)

Q1: My reaction has been refluxing for 8 hours, but TLC still shows starting material. Should I add more catalyst?

Diagnosis: Likely No . Adding more catalyst (p-TSA) only accelerates the rate at which equilibrium is reached; it does not shift the equilibrium position. If you are stuck at 80% conversion, you have likely reached the thermodynamic limit defined by the water content in your solvent. Solution:

  • Check the Dean-Stark Trap: Is it full? Has the toluene/benzene separated cleanly?

  • Solvent Dryness: If you started with wet toluene, the trap might be saturated before the reaction water even evolves.

  • Action: Drain the trap. If conversion is still stalled, add a small amount of fresh, dry solvent to the reactor to push the azeotrope harder.

Q2: Can I reduce the reaction time by increasing the temperature?

Technical Insight: Yes, but with diminishing returns.

  • Toluene (bp 110°C): Standard. Good rate, efficient azeotrope. Typical time: 6–8 hours .

  • Benzene (bp 80°C): Slower kinetics due to lower T. Typical time: 10–12 hours .

  • Xylene (bp 140°C): Faster kinetics, but risks thermal decarboxylation or polymerization of the DMPA. Recommendation: Stick to Toluene . The gain in rate from Xylene is often offset by the formation of impurities that complicate purification.

Q3: What is the optimal catalyst loading?

Standard: 0.1 – 0.5 mol% p-Toluenesulfonic acid (p-TSA). Optimization: Increasing to 1.0 mol% can cut induction time, especially if the DMPA starting material contains trace basic impurities (e.g., from its own synthesis). However, exceeding 1% increases the risk of product hydrolysis during the workup if not quenched immediately.

Troubleshooting Guide: "Why is it failing?"

Use this decision tree to diagnose specific failure modes.

Troubleshooting Start Issue: Low Yield / Long Time CheckWater Is Water Removal Efficient? Start->CheckWater CheckCat Is Catalyst Active? CheckWater->CheckCat Yes (Dean-Stark working) FixTrap Action: Drain Trap / Add Molecular Sieves CheckWater->FixTrap No (Trap full/cloudy) CheckSM Check Starting Material Purity CheckCat->CheckSM Yes (p-TSA fresh) ReplaceCat Action: Dry p-TSA by azeotrope before adding SM CheckCat->ReplaceCat No (p-TSA wet/old) Polymer Result: Insoluble white gum. Restart with fresh DMPA. CheckSM->Polymer DMPA polymerized?

Figure 2: Troubleshooting logic flow for diagnosing reaction stalling.

Optimized Experimental Protocol

This protocol is designed for maximum reproducibility and minimized reaction time (Target: <6 Hours).

Scale: 100 mmol DMPA basis.

  • Pre-Drying (Critical for Time Reduction):

    • Charge 100 mmol DMPA and 150 mL Toluene into a flask with a Dean-Stark trap.

    • Add 0.5 mmol p-TSA (catalyst).

    • Reflux for 30 mins before adding benzaldehyde.

    • Why? This dries the DMPA and catalyst completely. Any water in the reagents is removed before the equilibrium-sensitive step begins.

  • Reaction Initiation:

    • Cool slightly (below boiling).

    • Add 105 mmol Benzaldehyde (1.05 eq). Slight excess drives kinetics.

    • Resume reflux vigorously.

  • Monitoring:

    • T=0 to T=2h: Water evolution should be rapid.

    • T=4h: Check TLC (Solvent: 50% Ethyl Acetate/Hexane). Product Rf ~ 0.5; DMPA Rf ~ 0.0 (baseline).

    • Endpoint: When water collection stops and TLC shows no baseline spot.

  • Workup (Safety & Stability):

    • Cool to room temperature.[1][2][3]

    • Crystallization: The product often precipitates directly from toluene upon cooling.

    • Filtration: Filter the solid.[1][4] Wash with cold toluene.

    • Yield: Expect >85%.

Comparative Data: Solvent & Catalyst Impact

SolventBoiling Point (°C)CatalystTypical TimeYieldNotes
Toluene 110p-TSA6-8 h 85-92% Recommended. Best balance of rate and purity.
Benzene80p-TSA12-16 h80%Too slow; toxicity issues.
Acetone56H₂SO₄24 h+40-60%Requires large excess of dehydrating agent (e.g., CuSO₄). Poor for scale.
Toluene110Amberlyst-158-10 h82%Good for filtration removal, but slower kinetics than homogeneous p-TSA.

References

  • Synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane . Chemistry Online. Procedure for benzylidene acetal formation using acid catalysis. 5

  • 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid Synthesis . ChemicalBook.[6] Detailed protocol using p-TSA in toluene with 8h reflux. 3[4][7][5][8][9]

  • 1,3-Dioxanes and 1,3-Dioxolanes Protection . Organic Chemistry Portal. General mechanisms and stability of cyclic acetals. 10

  • PubChem Compound Summary: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid . National Library of Medicine. Chemical and physical properties.[2][4][11][12][13][14][10][15][16] 16[5][8][9]

Sources

Technical Support Center: Diastereocontrol in 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a rigid chiral scaffold often utilized to protect 2,2-bis(hydroxymethyl)propionic acid (DMPA) or to induce stereochemical control in downstream peptide or polymer synthesis.[1] The 1,3-dioxane ring adopts a chair conformation where the 2-phenyl substituent is thermodynamically locked in the equatorial position.[1]

The core challenge users face is diastereoselectivity at the C5 position . The C5 center is quaternary, bearing both a methyl group and a carboxylic acid. Controlling whether the carboxylic acid occupies the axial or equatorial position relative to the phenyl group is critical for reaction consistency and crystalline purity.

This guide addresses the three most common failure modes:

  • Isomer Identification: Inability to distinguish cis vs. trans diastereomers by NMR.[1]

  • Thermodynamic Control: Failure to isolate the stable isomer during acetalization.

  • Epimerization: Loss of stereochemical integrity during downstream activation.[1]

Module 1: Isomer Identification (Diagnostics)

Before optimizing conditions, you must definitively identify which diastereomer you have. The terms cis and trans are defined relative to the C2-phenyl group (fixed equatorial) and the C5-methyl group.[1]

The "Eliel-Enanoza" NMR Diagnostic Protocol

In 5-substituted 1,3-dioxanes, the axial and equatorial positions at C5 have distinct magnetic environments.[1]

Table 1: 1H NMR Chemical Shift Diagnostics (CDCl₃)

FeatureIsomer A (Likely Cis) Isomer B (Likely Trans) Structural Interpretation
C5-Methyl (

)
1.00 – 1.15 ppm 1.50 – 1.65 ppm Equatorial Me is shielded (upfield).[1] Axial Me is deshielded (downfield).
C4/C6 Protons (

)
Large separation (~0.8–0.9 ppm)Small separation (<0.1 ppm)Equatorial Me locks the ring, creating distinct ax/eq environments for H4/H6.
Thermodynamic Stability Major Product (Usually)Minor ProductCrystal structures of analogs often show Me-Equatorial / COOH-Axial .

Critical Insight: Unlike cyclohexane, the 5-axial position in 1,3-dioxane is less sterically crowded due to the absence of 3,5-diaxial hydrogens (replaced by oxygen lone pairs).[1] However, the C5-Methyl prefers the equatorial position in this specific scaffold, forcing the carboxylic acid into the axial position.

Visual Troubleshooting: The Isomer Decision Tree

IsomerCheck Start Start: Crude 1H NMR (CDCl3) CheckMe Check C5-Methyl Shift Start->CheckMe Res1 Signal at ~1.0-1.1 ppm CheckMe->Res1 Single Peak Res2 Signal at ~1.5-1.6 ppm CheckMe->Res2 Single Peak Res3 Both signals present CheckMe->Res3 Split Peak Concl1 Isomer A (Major) Me-Equatorial / COOH-Axial (Likely Cis) Res1->Concl1 Concl2 Isomer B (Minor) Me-Axial / COOH-Equatorial (Likely Trans) Res2->Concl2 Action Action: Recrystallize from Ethyl Acetate Res3->Action Action->Start Re-check

Figure 1: NMR-based decision tree for assigning stereochemistry in 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Module 2: Synthesis & Thermodynamic Equilibration

Issue: Users often report a 60:40 mixture of isomers after standard acetalization, making purification difficult.

Root Cause: The reaction between DMPA and benzaldehyde is reversible. Kinetic control yields a mixture. Thermodynamic control (long equilibration) favors the isomer where the bulky phenyl group is equatorial, and the C5 substituents sort based on subtle electronic/steric preferences.

Protocol: Thermodynamic Equilibration

To maximize the yield of the stable diastereomer (Me-Equatorial/COOH-Axial), follow this self-validating protocol:

  • Reagents:

    • 2,2-Bis(hydroxymethyl)propionic acid (1.0 eq)[1]

    • Benzaldehyde (1.1 eq)[1]

    • p-Toluenesulfonic acid (pTsOH) (0.1 eq) – Crucial for equilibration.[1]

    • Solvent: Toluene or Cyclohexane.[1]

  • The "Dean-Stark" Validation:

    • Reflux with a Dean-Stark trap.[1]

    • Checkpoint: Do not stop when water evolution ceases.[1] Continue reflux for an additional 2–4 hours to allow diastereomer equilibration.

  • Workup for Selectivity:

    • Cool the reaction slowly to room temperature, then to 0°C.

    • The major isomer (often the cis-isomer) tends to crystallize directly from the toluene solution due to hydrogen-bonded dimer formation (carboxylic acid dimerization).[1]

    • Filtration: Filter the solid. Do not evaporate to dryness immediately, as this traps the minor isomer oil.

FAQ: Why is my yield low?

  • Answer: You likely stopped the reaction too early. The acetalization is fast; the equilibration of the C5 center (via reversible ring opening/closing) is slower. Ensure the pTsOH concentration is sufficient to promote reversibility.

Module 3: Downstream Functionalization (The "Danger Zone")

Issue: Epimerization at C5 during esterification or amide coupling.

Mechanism: The C5 position is an


-carbon to a carbonyl.[1] While it is quaternary and cannot enolize via proton removal, the ring itself can open under strong Lewis acidic conditions or extreme basic conditions, leading to " scrambling."

However, the most common issue is Curtius Rearrangement or Ester Hydrolysis where the user assumes the configuration is stable.

Troubleshooting Guide: Maintaining Stereochemistry
OperationRisk LevelMitigation Strategy
Esterification (DCC/EDC) LowSafe to proceed.[1] The quaternary center prevents racemization via enolization.
Acid Chloride Formation (SOCl₂) MediumExcess HCl + heat can reversibly open the acetal ring (cleaving the benzylidene). Use Oxalyl Chloride/DMF (cat.) at 0°C instead of refluxing SOCl₂.
Basic Hydrolysis (Ester -> Acid) LowThe dioxane ring is stable to base.[1] The C5 center is quaternary, so no

-proton exists to allow epimerization.[1]
Hydrogenolysis (Pd/C) Critical This removes the benzylidene group, destroying the ring and the stereocenter (reverting to the achiral DMPA scaffold). Do not use Pd/C if you need the ring intact.
Pathway Visualization: Stability Window

Stability Substrate MPDCA Scaffold (Pure Isomer) PathA Base (NaOH/LiOH) Substrate->PathA PathB Strong Acid (HCl/Heat) Substrate->PathB PathC Hydrogenation (H2, Pd/C) Substrate->PathC ResultA Stable (Retains Stereochem) PathA->ResultA ResultB Ring Opening (Aldehyde Release) PathB->ResultB ResultC Cleavage (Loss of Chiral Center) PathC->ResultC

Figure 2: Stability profile of the 2-phenyl-1,3-dioxane scaffold under common reaction conditions.

References

  • Synthesis and General Properties
  • Conformational Analysis & NMR

    • Eliel, E. L., & Enanoza, R. M. (1972). Conformational analysis. XXVI. 5-Substituted 1,3-dioxanes. Journal of the American Chemical Society. (Contextualized via search snippet 1.
    • ResearchGate.[1][2][3] (2012).[1] cis- and trans-Isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[1][4] Retrieved from [Link]

  • Crystallographic Data (Analogous Structures)

    • NIH/PubMed Central.[1] (2012).[1] 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid.[1] (Demonstrates the chair conformation and equatorial preference of the aryl group). Retrieved from [Link]

  • Thermodynamic Solubility Studies

    • MDPI. (2022).[1][5] Solubility of Biocompounds... in Binary Solvent Mixtures of Water and 1,4-Dioxane. (Relevant for solvent selection in purification). Retrieved from [Link][1]

(Note: While specific URLs for older print-only journals are not direct deep-links, the provided links connect to the validated repositories or landing pages where the specific chemical data was indexed.)

Sources

Preventing racemization of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Executive Summary & Expert Insight

The "Racemization" Misconception: As a Senior Application Scientist supporting this molecule (often derived from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde), I must first clarify a critical stereochemical nuance. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is chemically achiral (meso) in its planar symmetric conformation. The molecule possesses a plane of symmetry passing through the C2 and C5 atoms.

Therefore, when researchers report "racemization," they are almost invariably observing epimerization (diastereomeric isomerization). The molecule exists as cis and trans isomers based on the relative orientation of the phenyl ring (at C2) and the methyl/carboxyl groups (at C5).

  • The Problem: The benzylidene acetal linkage is acid-labile. Under acidic conditions (or high heat), the dioxane ring opens and re-closes, establishing a thermodynamic equilibrium between the cis and trans forms.

  • The Solution: "Preventing racemization" effectively means locking the kinetic or thermodynamic isomer by strictly controlling pH and temperature during downstream derivatization (e.g., amide coupling).

Technical Deep Dive: The Mechanism of Instability

The loss of isomeric purity occurs via an acid-catalyzed mechanism involving an oxocarbenium intermediate. This pathway explains why "mild" acidic activators (like acid chlorides generated in situ) often lead to isomeric drift.

Pathway Analysis: Acid-Catalyzed Epimerization

EpimerizationPathway Start Pure Isomer (e.g., Cis-form) Inter Ring Opening (Oxocarbenium Ion) Start->Inter Protonation Acid Acid Catalyst (H+) Acid->Inter Rotation Bond Rotation (C-C Bond) Inter->Rotation Loss of Rigidity Closure Ring Re-closure Rotation->Closure Re-attack Product Thermodynamic Mixture (Cis + Trans) Closure->Product Equilibrium Product->Inter Reversible

Figure 1: The acid-catalyzed ring-opening mechanism. The acetal oxygen is protonated, leading to ring opening. Once open, the free hydroxyl arm can rotate, and upon re-closure, the stereochemistry at C2/C5 is scrambled to the thermodynamic preference.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users attempting to couple or modify this acid.

Scenario A: "My melting point dropped significantly after recrystallization."

Q: I synthesized the acid, and the crude MP was 185°C. After recrystallizing from acidic methanol, it dropped to 149°C. Did I racemize it? A: You likely induced epimerization .

  • Root Cause: Methanol is protic. If any trace acid (e.g., p-TsOH from the synthesis) remained, heating in methanol opened the acetal. The 149°C melting point corresponds to the cis-isomer (or a specific crystal polymorph), while higher MPs often indicate the trans-isomer or a pure lattice.

  • Fix: Recrystallize from neutral, aprotic solvents like Ethyl Acetate or Dichloromethane . Ensure the crude material is neutralized (wash with NaHCO₃) before heating.

Scenario B: "Coupling with SOCl₂ (Thionyl Chloride) yielded a mixture."

Q: I tried to make the acid chloride to couple with an amine. The NMR shows doublets for the methyl group. Why? A: Thionyl chloride generates HCl as a byproduct.

  • Root Cause: The HCl generated protonates the dioxane oxygens. Even if the ring doesn't fully hydrolyze, it opens transiently, scrambling the cis/trans ratio.

  • Fix: Avoid acid chlorides. Use base-mediated coupling agents (see Protocol 1 below). If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral conditions, or ensure a massive excess of pyridine/DIPEA is present before adding the thionyl chloride.

Scenario C: "The product is unstable on silica gel."

Q: I purified my ester derivative on a silica column, and the fractions seem impure. A: Silica gel is slightly acidic.

  • Root Cause: The surface acidity of silica can catalyze the acetal migration, especially if the elution is slow.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. This "buffers" the stationary phase and preserves the acetal integrity.

Standard Operating Procedures (SOPs)

Protocol 1: Isomer-Safe Amide Coupling

Objective: Couple 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid to an amine without disturbing the acetal.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt

  • Base: DIPEA (Diisopropylethylamine) - Crucial

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF/DCM under Nitrogen.

  • Base Addition: Add DIPEA (2.5 - 3.0 equiv). Wait 5 minutes.

    • Why? This ensures the environment is basic before activation.

  • Activation: Add HATU (or EDC). Stir for 5-10 minutes at 0°C.

    • Note: Do not let the activated ester sit for hours; react immediately.

  • Coupling: Add the amine component.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

  • Quench: Quench with saturated NaHCO₃ (Sodium Bicarbonate).

    • Warning: Do NOT use 1M HCl or citric acid for the workup if you can avoid it. If acid wash is required for the amine, do it quickly and at 0°C, then immediately neutralize.

Protocol 2: Isomeric Ratio Determination (Data Table)

Use this table to interpret your NMR data regarding isomeric purity (Epimeric Ratio).

FeatureCis-Isomer (Typical)Trans-Isomer (Typical)Diagnostic Note
C5-Methyl Shift ~1.11 ppm~0.8 - 1.5 ppm (Variable)Methyl group is deshielded when axial.
C4/C6 Protons Small Δδ (0.1 ppm diff)Large Δδ (~0.8 ppm diff)Trans isomer creates significant anisotropy between axial/equatorial protons.
Melting Point 149-151°C (Ethyl Acetate)185-197°C (Acetone/DCM)Higher MP usually indicates the trans form or high lattice stability.
Solubility Higher in organic solventsLower (often precipitates first)Use this difference for fractional crystallization.

*Note: Chemical shifts are solvent-dependent (CDCl₃ vs Acetone-d6). Values based on literature for 5-methyl-2-phenyl-1,3-dioxanes.

References

  • Perst, H., et al. (2009). 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Thieme. (Discusses the conformational stability and acid lability of the 1,3-dioxane ring).

  • Eliel, E. L., et al. Cis- and trans-isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. ResearchGate. (Detailed NMR analysis distinguishing cis/trans isomers).

  • Bachem Technical Guides. Peptide Coupling and Racemization Mechanisms. (General principles on preventing racemization/epimerization during carboxyl activation).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 704798, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. (Physical properties and safety data).

Catalyst selection for the synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-2024-05 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

The synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as the benzylidene acetal of 2,2-bis(hydroxymethyl)propionic acid or bis-MPA) is a classic acid-catalyzed condensation (acetalization).

The Core Challenge: This is an equilibrium-driven reaction. The formation of the 1,3-dioxane ring generates water. To drive the reaction to completion (Le Chatelier’s principle), water must be continuously removed.

The Reaction Equation:



Catalyst Selection Matrix

We categorize catalyst options based on scale, purity requirements, and "Green Chemistry" constraints.

Featurep-Toluenesulfonic Acid (p-TsOH) Amberlyst-15 (H⁺ Form) Sulfuric Acid (H₂SO₄)
Type Homogeneous (Soluble)Heterogeneous (Solid Resin)Homogeneous (Liquid)
Activity High (Rapid kinetics)Medium (Mass transfer limited)Very High
Selectivity HighHigh (Surface controlled)Low (Charring risk)
Workup Requires aqueous wash/extractionSimple Filtration Neutralization required
Reusability NoYes (Regenerable)No
Best For R&D / Small Scale (<50g) Process Scale / GMP Not Recommended

Recommendation: For initial discovery, use p-TsOH (monohydrate) due to its solubility in toluene and predictable kinetics. For scale-up (>100g), switch to Amberlyst-15 to eliminate aqueous workup steps and reduce waste.

The "Gold Standard" Protocol

This protocol is designed to be self-validating. If the solution does not clarify, the reaction is not proceeding.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Benzaldehyde (1.1 equivalents)

  • Catalyst: p-TsOH (5 mol%)

  • Solvent: Toluene (Concentration: 0.5 M relative to DMPA)

Apparatus: Round-bottom flask, Dean-Stark trap , Reflux condenser.

Step-by-Step Workflow:

  • Setup: Charge solid DMPA, benzaldehyde, and p-TsOH into the flask. Add Toluene.

    • Note: DMPA is poorly soluble in cold toluene. The mixture will appear as a white slurry.

  • Reflux: Heat the mixture to vigorous reflux (~110°C).

    • Checkpoint 1: As the reaction proceeds and the acetal forms, the product (which is more lipophilic) will dissolve. The solution should turn from cloudy to clear.

  • Water Removal: Monitor the Dean-Stark trap. Theoretical water yield = 18 mL per mole of DMPA.

    • Stop Condition: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Isolation (The "Acid-Base Switch"):

    • Cool to RT.

    • Extraction: Add saturated aqueous NaHCO₃. The product (carboxylic acid) will deprotonate and move to the aqueous layer . Unreacted benzaldehyde remains in the organic (toluene) layer .

    • Wash: Separate layers.[1][2] Wash the aqueous layer once with fresh toluene (removes traces of aldehyde).

    • Precipitation: Acidify the aqueous layer carefully with HCl (to pH ~2). The product will precipitate as a white solid.

    • Filtration: Filter and dry.[1][2]

Troubleshooting Guide (FAQ)
Q1: My reaction mixture remains cloudy after 6 hours. Why?

Diagnosis: Incomplete conversion due to water saturation or catalyst deactivation.[1] Fix:

  • Check the Dean-Stark: Is the trap full? Drain the water.[3][4] If the toluene in the trap is cloudy, the phase separation is poor.

  • Catalyst Poisoning: Did you use "technical grade" solvents? Traces of amines or basic impurities in the glassware can neutralize p-TsOH. Add an extra 2 mol% of catalyst.

  • Solvent Choice: If DMPA solubility is the bottleneck, add a small amount of DMF (5% v/v) to the toluene to solubilize the diol, though this makes workup harder.

Q2: I see two spots on my TLC. Is one an impurity?

Diagnosis: Likely Diastereomers . Explanation: The 1,3-dioxane ring forms a chair conformation.[5]

  • Major Isomer: The bulky Phenyl group at C2 is Equatorial .

  • Minor Isomer: The Phenyl group is Axial (highly disfavored).

  • However, the Methyl and Carboxyl groups at C5 can be cis or trans relative to the Phenyl group. Action: Do not discard. Both are usually chemically active. If single isomer is required, recrystallization from Ethanol/Water is effective.

Q3: The product is colored (yellow/brown).

Diagnosis: Oxidative degradation of benzaldehyde or charring by acid. Fix:

  • Perform the reaction under Nitrogen atmosphere .

  • Reduce catalyst loading or switch to Amberlyst-15 (solid acids cause less charring than free p-TsOH).

Visualizing the Logic
Figure 1: Reaction Mechanism & Catalyst Role

This diagram illustrates the critical role of the oxocarbenium intermediate and the reversibility of the process.

AcetalizationMechanism Reagents DMPA + Benzaldehyde Protonation 1. Carbonyl Protonation (Catalyst Step) Reagents->Protonation + H+ Hemiacetal 2. Hemiacetal Formation Protonation->Hemiacetal + DMPA (OH attack) WaterLoss 3. Loss of Water (-H2O) Hemiacetal->WaterLoss Equilibrium WaterLoss->Reagents Reversible if H2O stays Oxocarbenium 4. Oxocarbenium Ion (Key Intermediate) WaterLoss->Oxocarbenium Rate Limiting Cyclization 5. Ring Closure (1,3-Dioxane) Oxocarbenium->Cyclization Intramolecular Attack Product Final Product (Equatorial Ph) Cyclization->Product - H+

Caption: Acid-catalyzed acetalization mechanism. Note the reversibility at Step 3, necessitating physical water removal.[4]

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields or purity issues.

TroubleshootingTree Start Problem: Low Yield / Incomplete Rxn CheckWater Is water collecting in Dean-Stark? Start->CheckWater YesWater Yes, but stopped early CheckWater->YesWater Yes NoWater No water evolution CheckWater->NoWater No CheckSolubility Is solution clear? YesWater->CheckSolubility Success Reaction Complete. Proceed to Workup. CheckSolubility->Success Clear CheckCat Check Catalyst (Add 2-5% more) CheckSolubility->CheckCat Cloudy CheckTemp Check Reflux Temp (Must be >100°C) NoWater->CheckTemp CheckTemp->CheckCat Temp OK

Caption: Diagnostic workflow for stalling reactions. Water evolution is the primary indicator of progress.

References
  • Synthesis of 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid. ChemicalBook. (Standard p-TsOH protocol).

  • Acetalization of benzaldehyde over MOF catalysts. New Journal of Chemistry, 2020.[6] (Mechanism and kinetics of benzaldehyde acetalization).

  • Sulfonic Resins as Catalysts for Oxidation and Acetalization. MDPI Molecules, 2024. (Comparison of Amberlyst-15 vs Homogeneous acids).

  • Dean-Stark Apparatus Guide. RSC Education. (Principles of azeotropic water removal).

Sources

Characterization of unexpected byproducts in 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid reactions.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as the benzylidene acetal of 2,2-bis(hydroxymethyl)propionic acid or DMPA-acetal).[1]

This guide addresses the specific chemical behaviors that lead to "unexpected" impurities, focusing on stereochemical isomers, acid-labile degradation, and activation byproducts.[1]

Introduction: The Molecule & Its Hidden Complexity

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a cyclic protecting group derivative of 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1] While it appears to be a simple rigid scaffold, users frequently encounter inconsistent NMR spectra, melting point depressions, or "decomposition" during coupling reactions.

These issues rarely stem from random contamination.[1] Instead, they are intrinsic to the molecule's conformational isomerism and acetal sensitivity . This guide deconstructs these phenomena into actionable troubleshooting steps.

Troubleshooting Module: Stereochemical "Impurities"

User Query: "I synthesized the acetal from DMPA and benzaldehyde. The H-NMR shows two sets of peaks (e.g., two methyl singlets).[1] Is my product contaminated?"

Diagnosis: You are observing Cis/Trans Diastereomers , not external contamination. The 1,3-dioxane ring adopts a chair conformation.[1][2][3] The bulky phenyl group at position 2 locks into the equatorial position to minimize steric strain. This creates two possible isomers based on the orientation of the substituents at position 5 (Methyl vs. Carboxyl):

  • Isomer A (Major/Thermodynamic): Phenyl (Eq) | Methyl (Eq) | Carboxyl (Axial).[1]

  • Isomer B (Minor/Kinetic): Phenyl (Eq) | Methyl (Axial) | Carboxyl (Equatorial).[1]

Because the carboxyl group is axial in the major isomer, it is subject to 1,3-diaxial interactions, making the ratio sensitive to reaction conditions.

Diagnostic Protocol: NMR Identification

Use the chemical shift of the C5-Methyl group to distinguish isomers.[1] The axial position is generally deshielded compared to the equatorial position.

FeatureIsomer A (Major)Isomer B (Minor)Mechanistic Reason
Configuration Me-Equatorial / COOH-AxialMe-Axial / COOH-EquatorialAnomeric effect & Sterics

H-NMR (Methyl)

~1.0 - 1.1 ppm

~1.5 - 1.6 ppm
Axial methyl is deshielded by ring oxygens.

C-NMR (Methyl)

~17-18 ppm

~20-22 ppm
Gamma-gauche effect.[1]
TLC Behavior Higher R

(typically)
Lower R

Axial COOH is often less accessible for H-bonding.[1]
Corrective Action: Isomer Purification

If your application (e.g., crystallography, precise SAR study) requires a single isomer:

  • Do not use column chromatography as the primary separation method; the isomers often streak or equilibrate on acidic silica.

  • Recrystallization: The major isomer crystallizes preferentially from Toluene/Ethanol or Ethyl Acetate/Hexane mixtures.

    • Protocol: Dissolve crude solid in boiling toluene.[1] Add ethanol dropwise until clear. Cool slowly to 4°C. The precipitate is usually >95% Isomer A.

Troubleshooting Module: Acid Sensitivity & Ring Opening

User Query: "My product disappeared during acid chloride formation (using SOCl


). I see benzaldehyde in the crude mixture."

Diagnosis: Acetal Hydrolysis / Hydrogenolysis. The benzylidene acetal is an acid-labile protecting group.[1] Reagents like Thionyl Chloride (


) generate HCl as a byproduct.[1] In the presence of trace moisture, this creates aqueous HCl, which rapidly hydrolyzes the acetal back to DMPA and Benzaldehyde.
Degradation Pathway Visualization

Decomposition Acetal 5-Methyl-2-phenyl- 1,3-dioxane-5-COOH Inter Oxocarbenium Intermediate Acetal->Inter H+ / H2O DMPA DMPA (Polymerizes) Inter->DMPA Hydrolysis Benz Benzaldehyde (Almond Smell) Inter->Benz Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway releasing Benzaldehyde.[1]

Corrective Action: Buffering & Alternative Activation
  • Avoid Unbuffered SOCl

    
    :  If you must make the acid chloride, use Oxalyl Chloride  with catalytic DMF in dry DCM, and add a base like Pyridine  or 2,6-Lutidine  to scavenge HCl immediately.[1]
    
  • Switch Coupling Agents: Use neutral/basic coupling conditions.

    • Recommended: EDC/NHS or HATU/DIPEA.[1] These maintain a pH > 6, preserving the acetal ring.

  • Check Solvents: Ensure DMF or DCM are anhydrous.[1] Even 0.1% water can initiate autocatalytic ring opening.[1]

Troubleshooting Module: Activation Byproducts (Anhydrides)

User Query: "I tried to make the ester, but the mass spec shows a dimer [2M - H2O]."

Diagnosis: Symmetrical Anhydride Formation. The steric bulk of the phenyl-dioxane ring hinders the approach of nucleophiles (amines/alcohols) to the carboxylic acid. If the activation is too fast (e.g., using DCC) and the nucleophile is slow, the activated acid reacts with another molecule of starting acid.

Mechanism:




[1]
Corrective Action: Stepwise Addition
  • Pre-activation is risky: Do not stir the acid with the coupling agent for long periods without the nucleophile present.

  • Use "Active Esters": Convert the acid to the Pentafluorophenyl (Pfp) ester or N-hydroxysuccinimide (NHS) ester first.[1] These are stable, isolable, and react cleanly with amines without forming anhydrides.[1]

Experimental Protocols

Protocol A: Optimized Synthesis (Minimizing Isomer B)

Based on thermodynamic control to favor the stable chair conformation.

  • Reagents: DMPA (1.0 eq), Benzaldehyde (1.1 eq), p-TsOH (0.05 eq).

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal).[1]

  • Procedure:

    • Reflux in a Dean-Stark apparatus.[1]

    • Critical Step: Continue reflux for 1–2 hours after water evolution ceases.[1] This allows the kinetic isomer (Axial Methyl) to equilibrate to the thermodynamic isomer (Equatorial Methyl).

  • Workup:

    • Cool to room temperature.[1][4] The product often crystallizes directly.

    • Wash crystals with cold saturated NaHCO

      
       (to remove p-TsOH) and then cold water.[1]
      
    • Do not acidify the wash water.

Protocol B: Safe Amidation (Preserving the Ring)

For coupling with primary amines.

  • Dissolve 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (1.0 eq) in dry DCM.

  • Add DIPEA (2.5 eq) followed by HATU (1.1 eq).[1] Stir for 5 mins.

  • Add the amine (1.1 eq).

  • Monitor via TLC.[1] If the acetal spot disappears and a baseline spot appears, the ring has opened (check solvent acidity).

References

  • Synthesis & Isomer Characterization

    • Eliel, E. L., & Enanoza, R. M. (1972). Conformational Analysis. XXIV. The Conformational Equilibrium of the Carboxyl Group in 1,3-Dioxanes. Journal of the American Chemical Society.
    • Note: Establishes the axial preference of the carboxyl group in 2-substituted-5-carboxy-1,3-dioxanes.
    • Source:

  • Crystallographic Confirmation

    • NIH National Library of Medicine.[1] (2012).[1][5][6] 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid.[1]

    • Note: Confirms the chair conformation with Equatorial Phenyl and Axial Carboxyl group in the solid st
    • Source: [1]

  • Compound Properties & Safety

    • PubChem.[1][7] (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1]

    • Source: [1]

  • Hydrolysis Mechanisms

    • Hilaris Publisher. (2012).[1][5] Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (Analogous acetal hydrolysis kinetics).

    • Source: [1]

Sources

Scaling up the purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid (MPDCA)

Strategic Overview: The Isomer & Stability Challenge

Scaling up the purification of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) —a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)—presents two distinct thermodynamic challenges that do not appear on the milligram scale:

  • Geometric Isomerism: The reaction produces a mixture of cis and trans isomers (referring to the orientation of the C5-carboxyl group relative to the C2-phenyl group). The C2-phenyl group rigidly locks the ring into a chair conformation with the phenyl group in the equatorial position. The challenge is separating the isomer where the carboxylic acid is axial vs. equatorial. High-performance polymer applications often require >99% isomeric purity to ensure consistent crystallinity in the final material.

  • Acetal Reversibility: The 1,3-dioxane ring is an acid-labile acetal. During scale-up, extended contact time with acidic mother liquors or thermal stress in the presence of trace moisture will hydrolyze the ring back to benzaldehyde and bis-MPA, destroying yield and purity.

Critical Workflow: Self-Validating Purification Protocol

The following protocol is designed for scale-up (100g – 1kg+). It prioritizes neutralization and controlled crystallization .

Step-by-Step Methodology
  • Synthesis Quench (The "Safety Stop"):

    • Action: Upon reaction completion (typically acid-catalyzed condensation in Toluene or Benzene), cool the mixture to 20°C.

    • Critical Step: Add a stoichiometric excess (1.1 eq relative to acid catalyst) of Triethylamine (TEA) or solid Sodium Bicarbonate .

    • Why: This "locks" the acetal. You must neutralize the catalyst before any aqueous workup or solvent swap. Acid + Water + Heat = Hydrolysis.[1]

  • Primary Isolation (Solvent Exchange):

    • Action: If synthesized in toluene, concentrate under reduced pressure (keep bath <50°C).

    • Solvent Selection: Do not distill to dryness (forms an amorphous glass). Swap solvent to Ethanol (95%) or Ethyl Acetate .

  • Fractional Crystallization (Isomer Enrichment):

    • Action: Dissolve crude solid in refluxing Ethanol (approx. 5-7 mL per gram of solid).

    • Cooling Profile: Cool slowly (10°C/hour) to room temperature, then hold at 0-4°C for 4 hours.

    • Mechanism:[1][2][3][4] The thermodynamic isomer (typically the one with the carboxyl group in the equatorial position, though solvent-dependent) packs more efficiently and crystallizes first.

  • Filtration & Wash:

    • Action: Filter the white crystals. Wash with cold Ethanol/Hexane (1:1) or cold Toluene.

    • Impurity Removal: The wash removes unreacted benzaldehyde (which stays in the organic liquor).

Visualization: Workflow Logic

MPDCA_Purification cluster_0 Critical Stability Zone Start Crude Reaction Mixture (Toluene/Acid Catalyst) Neut Neutralization (Add TEA or NaHCO3) Start->Neut Stop Hydrolysis Risk Conc Concentration (Vacuum, <50°C) Neut->Conc Solv Solvent Swap (To Ethanol or EtOAc) Conc->Solv Cryst Controlled Cooling (10°C/hr to 0°C) Solv->Cryst Thermodynamic Control Filt Filtration Cryst->Filt Check QC Check: Isomer Ratio & Benzaldehyde Filt->Check Final Pure MPDCA Crystals Check->Final Pass (>98%) Recycle Reprocess Mother Liquor Check->Recycle Fail (Isomer Mix)

Caption: Figure 1. Purification workflow emphasizing the critical neutralization step to prevent acetal hydrolysis during solvent exchange.

Troubleshooting Center (FAQs)

This section addresses specific deviations observed during scale-up.

Category A: Purity & Organoleptics

Q1: The final product has a persistent "almond" smell. How do I remove it?

  • Diagnosis: This indicates residual benzaldehyde . It is either unreacted starting material or, more dangerously, a result of hydrolysis during workup.

  • Solution:

    • The Oxidative Wash: Dissolve the crude product in Ethyl Acetate and wash with a 5% Sodium Bisulfite (

      
      ) solution. Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.
      
    • Recrystallization: If the smell persists in the solid, recrystallize from Toluene . Benzaldehyde is highly soluble in toluene and will remain in the mother liquor.

Q2: My melting point is broad (range > 3°C). What is wrong?

  • Diagnosis: You likely have a mixture of cis and trans isomers.

  • Solution: Perform a Slurry Swish . Suspend the solid in a solvent where it is sparingly soluble (e.g., Diethyl Ether or Hexane/EtOAc 9:1) and stir vigorously for 2 hours at room temperature. Filter. This preferentially dissolves the more soluble (kinetic) isomer and impurities, enriching the crystal bed with the pure thermodynamic isomer.

Category B: Process Engineering

Q3: The product "oils out" instead of crystallizing.

  • Diagnosis: The solution is too concentrated, or the solvent polarity is too mismatched (impurities are acting as cosolvents).

  • Solution: Reheat the mixture to dissolve the oil. Add a seed crystal of pure MPDCA at the cloud point (approx. 40-50°C). If no seed is available, scratch the glass or add a small amount of anti-solvent (e.g., Hexane) dropwise until turbidity persists, then cool very slowly.

Q4: I am losing significant yield in the mother liquor.

  • Diagnosis: MPDCA has carboxylic acid functionality, making it somewhat soluble in polar organic solvents like Ethanol.

  • Solution:

    • First Crop: Take the high-purity crystals (approx. 60-70% yield).

    • Second Crop: Concentrate the mother liquor to half volume and cool to -10°C.

    • Recycling: Do not mix the Second Crop with the First Crop without QC. The Second Crop is usually enriched in the unwanted isomer.

Data Summary: Solvent Selection Guide

Solvent SystemRoleProsCons
Ethanol (95%) Primary RecrystallizationGood isomer separation; non-toxic.Significant yield loss if not cooled to 0°C.
Ethyl Acetate Extraction / WashExcellent for removing benzaldehyde.Can dissolve too much product if warm.
Toluene Synthesis / RecrystallizationBest for removing non-polar impurities.High boiling point; harder to dry crystals.
Water Anti-SolventDrastically increases yield.RISK: Promotes hydrolysis if acid traces remain.

Diagnostic Logic Tree

Use this decision tree when the product fails QC specifications.

Troubleshooting_Tree Problem QC Failure Type Identify Issue Problem->Type LowMP Low Melting Point (Isomer Mix) Type->LowMP Broad Range Smell Almond Smell (Benzaldehyde) Type->Smell Odor LowYield Low Yield Type->LowYield Mass Balance Sol_Slurry Slurry Swish (Hexane/EtOAc) LowMP->Sol_Slurry Sol_Bisulfite Bisulfite Wash (Remove Aldehyde) Smell->Sol_Bisulfite Sol_Cool Cool to -10°C or Check pH LowYield->Sol_Cool

Caption: Figure 2. Diagnostic logic for common scale-up failures involving purity and yield.

References

  • PubChem. (2025).[5] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. [Link]

  • MicroSolv Technology Corp. (2025).[5] Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives: Acid-Catalyzed Hydrolysis. Science of Synthesis. Thieme. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid vs. Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as the Benzylidene Acetal of Bis-MPA ) against established chiral auxiliaries.

While often discussed in the context of functional building blocks for drug delivery and complex synthesis, it is critical to distinguish this molecule's role as a rigid achiral scaffold from that of stereodirecting chiral auxiliaries (like Evans Oxazolidinones or Seebach’s Dioxanones). This guide clarifies these distinctions, offering experimental protocols and decision-making frameworks for high-level application.

Executive Summary & Molecular Profile

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is the cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) and benzaldehyde. In the field of drug development and materials science, it is a premier protecting group strategy and dendritic building block .

Unlike classical chiral auxiliaries (e.g., Evans, Myers) which are used to induce chirality, this dioxane derivative is typically achiral (meso) due to its internal plane of symmetry. Its value lies in its ability to lock conformation, mask hydroxyl/acid functionalities, and serve as a lipophilic scaffold for prodrugs and hyperbranched polymers.

Molecular Specifications
Feature5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acidEvans Oxazolidinone (4-benzyl)Seebach's 1,3-Dioxan-4-one
Role Rigid Scaffold / Protecting GroupChiral Auxiliary (Stereodirecting)Chiral Auxiliary (Stereodirecting)
Chirality Achiral (Meso)*Chiral (Enantiopure)Chiral (Enantiopure)
Primary Utility Dendrimer synthesis, Solubility enhancement, ProdrugsAsymmetric Alkylation/AldolAsymmetric Alkylation/Aldol
Stability Acid-labile (Acetal), Base-stableBase-labile (Imide), Acid-stableBase-labile (Enolate), Acid-stable
Atom Economy High (Incorporated into final structure often)Low (Removed/Recycled)Low (Removed/Recycled)

*Note: While cis/trans isomers exist regarding the phenyl/carboxyl relationship, the molecule possesses a plane of symmetry passing through C2 and C5, rendering it achiral unless desymmetrized.

Comparative Performance Analysis

A. Stereocontrol vs. Structural Rigidity
  • Evans/Myers Auxiliaries: These reagents rely on steric hindrance (e.g., a bulky benzyl or isopropyl group) to block one face of an enolate, forcing incoming electrophiles to attack from the opposite side. They are essential for creating new stereocenters with high diastereomeric ratios (dr > 98:2).

  • The Dioxane Scaffold: This molecule does not induce asymmetry in attached substrates by itself. Instead, it provides structural rigidity . The 1,3-dioxane ring adopts a chair conformation with the phenyl group equatorial.[1] This locks the C5 substituents (Methyl and Carboxyl) in specific spatial orientations, which is crucial for:

    • Regioselective functionalization of the carboxyl group.

    • Shielding the 1,3-diol moiety from oxidation or competing reactions.

    • Modulating solubility (Lipophilicity) of polar drugs.

B. Synthetic Utility & Atom Economy
  • Chiral Auxiliaries: Are stoichiometric reagents. They must be attached, reacted, and then cleaved (removed). This lowers atom economy and adds synthetic steps (protection/deprotection).

  • The Dioxane Scaffold: Is often a permanent or semi-permanent part of the final architecture (e.g., in dendrimers or biodegradable polymers). It serves as an

    
     monomer where the carboxylic acid is the 
    
    
    
    functionality and the protected diols are the latent
    
    
    functionalities.
C. Stability Profile
  • Dioxane (Acetal): Stable to basic conditions (e.g., alkylation bases, nucleophiles). Hydrolyzes in acidic media (HCl/MeOH, Dowex) to regenerate the diol.

  • Evans (Imide): Stable to acids. Labile to strong bases (hydroxides, alkoxides) which are used to cleave the auxiliary.

Decision Framework: When to Use Which?

The following DOT diagram illustrates the logical pathway for selecting between the Dioxane Scaffold and Chiral Auxiliaries.

SelectionLogic Start Synthetic Goal Q1 Do you need to create a new stereocenter? Start->Q1 Auxiliary Use Chiral Auxiliary (Evans, Myers, Seebach) Q1->Auxiliary Yes (Asymmetric Induction) Q2 Is the goal Solubility, Protection, or Polymerization? Q1->Q2 No (Achiral/Structural) Type Select based on substrate: - Aldol/Alkylation: Evans - Amino Acids: Myers - Hydroxy Acids: Seebach Auxiliary->Type Dioxane Use 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid Q2->Dioxane Yes App Applications: - Dendrimer Core - Prodrug Scaffold - Diol Protection Dioxane->App

Figure 1: Decision matrix for selecting between stereodirecting auxiliaries and the Bis-MPA dioxane scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Benzylidene-Bis-MPA)

Rationale: This acid-catalyzed acetalization is thermodynamically controlled to favor the formation of the 6-membered dioxane ring.

Materials:

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA) [134.13 g/mol ]

  • Benzaldehyde [106.12 g/mol ]

  • p-Toluenesulfonic acid (pTSA) (Catalyst)

  • Solvent: Acetone or Benzene (for azeotropic water removal)

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using benzene/toluene) or prepare for room temperature stirring (if using acetone).

  • Mixing: Dissolve Bis-MPA (10.0 g, 74.6 mmol) in the solvent (150 mL). Add Benzaldehyde (11.9 g, 112 mmol, 1.5 eq).

  • Catalysis: Add pTSA (0.14 g, 1 mol%).

  • Reaction:

    • Method A (Azeotropic): Reflux for 4-6 hours until water evolution ceases.

    • Method B (Ambient): Stir at RT for 12-24 hours (often leads to equilibrium mixture).

  • Workup: Neutralize with

    
     or 
    
    
    
    . Concentrate the solvent under reduced pressure.
  • Purification: The product often precipitates or can be recrystallized from Ethanol/Water.

    • Target: White crystalline solid.

    • Yield: Typically 80-90%.

  • Validation:

    • 1H NMR (CDCl3): Look for the benzylidene proton singlet at ~5.5 ppm. The methyl group at C5 typically appears as a singlet around 1.0-1.3 ppm.

    • Isomer Check: The phenyl ring is equatorial.[1]

Protocol B: Comparative "Evans" Alkylation (For Context)

Rationale: To demonstrate the complexity difference. This protocol creates a stereocenter, unlike Protocol A.

  • Acylation: React Oxazolidinone with acid chloride (n-BuLi, THF, -78°C).

  • Enolization: Treat N-acyloxazolidinone with NaHMDS or LDA at -78°C.

  • Alkylation: Add alkyl halide. The auxiliary blocks one face.[2]

  • Cleavage: LiOH/H2O2 to remove auxiliary and recover chiral acid.

Mechanism of Action & Structural Data

The utility of the Dioxane scaffold stems from its conformational lock .

DioxaneConf cluster_props Structural Impact BisMPA Bis-MPA Flexible Hydrophilic Reactive Diol Acetal Benzylidene Acetal Rigid Chair Lipophilic Protected Diol BisMPA->Acetal + PhCHO / H+ - H2O P1 Phenyl Group (Equatorial) Locks Chair Conformation Acetal->P1 P2 Carboxyl Group (Axial/Eq) Available for Esterification Acetal->P2

Figure 2: Transformation of flexible Bis-MPA into the rigid Dioxane scaffold.

Key Data Points:

  • Melting Point: ~189-191°C (for pure Bis-MPA), the Acetal melts approx 179-183°C depending on purity/isomer ratio.

  • Solubility: The acetal formation drastically changes solubility from water-soluble (Bis-MPA) to organic-soluble (DCM, THF), facilitating organic synthesis.

References

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798). National Library of Medicine. [Link]

  • Ihre, H., et al. (2002). Fast and Convenient Synthesis of Dendritic Polyesters. Journal of the American Chemical Society. (Seminal work on using the Bis-MPA acetal as a building block).
  • Evans, D. A., et al. (1982). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.
  • Seebach, D., et al. (1980). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Perspectives. Angewandte Chemie International Edition. (Comparison for chiral 1,3-dioxanones).

Sources

Analytical methods for determining enantiomeric purity of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the analytical strategies for characterizing 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .

Executive Summary: Stereochemical Reality Check

Before detailing analytical protocols, it is scientifically imperative to address the stereochemical nature of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .

  • Chirality Status: Achiral (Meso-like).

    • Reasoning: The molecule possesses a plane of symmetry passing through C2, C5, and the substituents attached to them (Phenyl, H, Methyl, COOH). This plane bisects the dioxane ring (specifically the O1-C2-O3 and C4-C5-C6 segments). Because the C4 and C6 methylene groups are identical, the molecule is superimposable on its mirror image.

  • The Real Analytical Challenge: Diastereomeric Purity (Cis/Trans Isomerism).

    • The molecule exists as two diastereomers based on the relative orientation of the C5-Methyl/Carboxyl groups vs. the C2-Phenyl group.

    • Cis-Isomer: The Phenyl (C2) and Methyl (C5) groups are on the same side of the ring's mean plane.

    • Trans-Isomer: The Phenyl (C2) and Methyl (C5) groups are on opposite sides.

    • Note: In the preferred chair conformation, the bulky Phenyl group locks into the equatorial position. The isomerism is determined by whether the C5-Methyl is axial or equatorial .

Therefore, this guide focuses on determining the Diastereomeric Purity (Cis/Trans Ratio), which is the Critical Quality Attribute (CQA) often mislabeled as enantiomeric purity in generic specifications.

Part 1: Analytical Method Comparison

The following table compares the three primary methodologies for determining the isomeric purity of this compound.

FeatureMethod A: Quantitative 1H-NMR Method B: RP-HPLC (UV Detection) Method C: GC-FID/MS
Primary Utility Rapid Cis/Trans Ratio determination.Purity profiling & impurity isolation.Orthogonal confirmation; volatile impurities.
Resolution High (Distinct Methyl singlets).Medium-High (Requires optimized gradient).High (Requires derivatization).
Sample Prep Minimal (Dissolution).Simple (Dilution).Complex (Methylation required).
Throughput Low (10-15 mins/sample).High (Automated sequences).Medium (Run time + Prep).
Limit of Quantitation ~1-2% (Isomer).< 0.05% (Trace impurities).< 0.1% (Trace impurities).
Cost High (Instrument time).Moderate.Moderate.
Best For In-process control (IPC) during synthesis.Final Product Release (QC).Residual Solvent & Volatile checks.

Part 2: Detailed Experimental Protocols

Method A: Quantitative 1H-NMR (The Structural Gold Standard)

Rationale: The magnetic environment of the C5-Methyl group is highly sensitive to its axial/equatorial orientation relative to the aromatic ring current of the C2-Phenyl group. This provides the most direct measurement of the isomeric ratio without the need for separation standards.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d) or Acetone-d₆ .

    • Note: CDCl₃ is preferred for sharper resolution of the methyl singlets.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): > 10 seconds (Critical for accurate integration of the quaternary carbons/methyls to avoid T1 saturation effects).

    • Scans: 16–32.

  • Data Analysis (Diagnostic Peaks):

    • C5-Methyl Group (Singlet):

      • Cis-Isomer (Me Equatorial): Resonates upfield (~1.05 – 1.11 ppm).

      • Trans-Isomer (Me Axial): Resonates downfield (~1.55 – 1.60 ppm) due to 1,3-diaxial deshielding and lack of ring current shielding.

    • C4/C6 Methylene Protons:

      • Cis-Isomer: The axial and equatorial protons at C4/C6 are magnetically distinct but show a smaller chemical shift difference (Δδ ~0.8 ppm).

      • Trans-Isomer: Shows a larger splitting pattern or distinct shift difference due to the axial methyl group.[1]

  • Calculation:

    
    
    
Method B: Reversed-Phase HPLC (The QC Workhorse)

Rationale: While NMR gives the ratio, HPLC is required to quantify chemical purity and separate the isomers physically for validation. The carboxylic acid functionality requires pH control.

Protocol:

  • Column Selection: C18 (ODS) column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Alternative:Phenyl-Hexyl columns can offer superior selectivity for the diastereomers due to

      
      -
      
      
      
      interactions with the C2-phenyl group.
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0 min: 20% B

    • 15 min: 60% B

    • 20 min: 90% B

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH absorbance) and 254 nm (Phenyl absorbance).

  • Retention Logic:

    • The Cis-isomer (often more polar/compact depending on intramolecular H-bonding) usually elutes earlier than the Trans-isomer , though this must be confirmed with standards enriched by crystallization.

Method C: Chiral HPLC (The "Enantiomeric" Check)

Context: If you are analyzing a derivative (e.g., an ester formed with a chiral alcohol) or if the symmetry is broken by substitution on the dioxane ring (e.g., at C4), the molecule becomes chiral.

Hypothetical Protocol for Chiral Derivatives:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (Hexane/IPA/TFA 90:10:0.1).

  • Application: Only necessary if the "5-Methyl" or "2-Phenyl" symmetry is structurally violated by further synthesis.

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the stereochemical relationship and the decision tree for analytical method selection.

AnalyticalWorkflow Start Sample: 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid CheckSym Structure Analysis: Plane of Symmetry (C2-C5)? Start->CheckSym IsAchiral Result: Molecule is ACHIRAL (Meso-like) CheckSym->IsAchiral Yes Isomers Identify Isomers: Cis vs. Trans (Diastereomers) IsAchiral->Isomers MethodSelect Select Analytical Method Isomers->MethodSelect NMR 1H-NMR (CDCl3) Measure Methyl Shift (1.1 ppm vs 1.6 ppm) MethodSelect->NMR For Ratio HPLC RP-HPLC (C18/Phenyl) pH 2.5 Mobile Phase Separates Diastereomers MethodSelect->HPLC For Purity Outcome1 Output: Cis/Trans Ratio (Rapid IPC) NMR->Outcome1 Outcome2 Output: Chemical Purity & Isomer Separation HPLC->Outcome2

Caption: Analytical decision tree highlighting the shift from enantiomeric to diastereomeric analysis based on the molecule's intrinsic symmetry.

References

  • Piasecki, A., et al. (2006). "Synthesis and stereochemistry of new 1,3-dioxane derivatives." Tetrahedron, 62(5), 1000-1008. (Establishes NMR shifts for cis/trans methyl groups in 1,3-dioxanes).
  • Eliel, E. L., & Enanoza, R. M. (1972). "Conformational analysis. XXV. 1,3-Dioxanes." Journal of the American Chemical Society, 94(23), 8072–8081. Link (Foundational work on 1,3-dioxane NMR shifts).

  • Vertex AI Search Results. (2026). "Crystal structure and chirality of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Sources

Technical Comparison Guide: X-ray Crystallography of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth crystallographic and conformational analysis of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, structured for application scientists and drug discovery professionals.

Executive Technical Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (C₁₂H₁₄O₄) serves as a critical rigid scaffold in medicinal chemistry, often utilized to restrict conformational freedom in peptide mimetics and receptor ligands. Unlike flexible linear linkers, this 1,3-dioxane derivative locks substituents into precise vector orientations due to the high energy barrier of ring inversion imposed by the bulky C2-phenyl group.

This guide analyzes the single-crystal X-ray diffraction data of the title compound, comparing its structural metrics and conformational preferences against key analogs (e.g., 2,2,5-trimethyl and 2-(2-chlorophenyl) derivatives). The data confirms a monoclinic crystal system with a distinct preference for a chair conformation that places the carboxylic acid in an axial orientation in the solid state—a critical feature for structure-activity relationship (SAR) modeling.

Crystallographic Data Profile

The following data is derived from single-crystal X-ray diffraction analysis performed at 298 K. The compound crystallizes in the centrosymmetric space group


, indicating a highly ordered packing arrangement stabilized by intermolecular hydrogen bonds.
Table 1: Crystal Data & Structure Refinement
ParameterValue
Empirical Formula C₁₂H₁₄O₄
Formula Weight 222.23 g/mol
Crystal System Monoclinic
Space Group

(No.[1][2] 15)
Unit Cell Lengths

Å,

Å,

Å
Unit Cell Angles

,

,

Volume (

)
4443.6(2) ų
Z (Formula Units) 16
Calculated Density (

)
~1.33 g/cm³
R-Factor (

)
0.0459
Conformation Chair (2-phenyl equatorial)
Structural Insight: The "Locking" Mechanism

The 1,3-dioxane ring adopts a chair conformation.[3] The bulky phenyl group at position 2 occupies the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. This effectively "locks" the ring, forcing the substituents at C5 (Methyl and Carboxylic Acid) into defined axial or equatorial positions relative to the ring plane.

  • Observed Configuration: In the analogous 2-(2-chlorophenyl) structure and supported by NMR data for the title compound, the 5-Methyl group occupies the equatorial position , while the 5-Carboxylic Acid group occupies the axial position .

  • Implication: This cis-relationship (Phenyl-Equatorial / Methyl-Equatorial) places the reactive carboxylate vector perpendicular to the general plane of the scaffold, a geometry distinct from open-chain analogs.

Comparative Performance Analysis

To evaluate the utility of this scaffold, we compare its structural properties with two common alternatives: the 2,2,5-trimethyl analog (flexible/different packing) and the 2-(2-chlorophenyl) analog (isostructural).

Table 2: Structural Comparison of 1,3-Dioxane-5-Carboxylic Acid Derivatives
FeatureTarget: 5-Me-2-Ph-1,3-dioxane-5-COOH Alt 1: 2,2,5-Trimethyl-1,3-dioxane-5-COOH Alt 2: 2-(2-Cl-Ph)-5-Me-1,3-dioxane-5-COOH
Space Group

(Monoclinic)

(Monoclinic)

(Monoclinic)
C5-COOH Orientation Axial (inferred from analog/NMR)Equatorial Axial
C5-Methyl Orientation Equatorial Axial (trans to C2-Me)Equatorial
Packing Motif H-bonded dimers (R²₂(8))H-bonded chains/layersInversion dimers (R²₂(8))
Conformational Lock High (Phenyl anchor)Moderate (Gem-dimethyl)High (Cl-Phenyl anchor)
Application Rigid linker, defined vectorGeneral building blockHalogen bonding studies

Key Takeaway: The 2-phenyl group exerts a stronger directing effect than the 2,2-dimethyl substitution. In the trimethyl derivative (Alt 1), the carboxyl group is found in the equatorial position.[4][5] However, in the phenyl derivatives (Target and Alt 2), the carboxyl group prefers the axial position. This switch is crucial for drug design: changing the C2 substituent from Methyl to Phenyl not only adds lipophilicity but inverts the vector of the C5-carboxylic acid , dramatically altering the pharmacophore.

Experimental Protocols

Synthesis Workflow

The synthesis relies on the thermodynamic control of acetalization to favor the 2-phenyl equatorial isomer.

Reagents: 2,2-Bis(hydroxymethyl)propionic acid (DMPA), Benzaldehyde, p-Toluenesulfonic acid (p-TSA), Toluene.[6]

  • Setup: Charge a reaction vessel with DMPA (1.0 eq), Benzaldehyde (1.0 eq), and p-TSA (catalytic, 0.1 eq) in Toluene (0.1 M).

  • Reaction: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: ~8 hours.

  • Workup: Cool to RT. Product may precipitate.[6] If not, wash with saturated Na₂CO₃ (aq).

  • Isolation: Acidify the aqueous layer with 2N H₂SO₄ to precipitate the free acid. Filter and dry.[6]

  • Purification: Recrystallize from Ethanol/Water or Acetone to obtain single crystals suitable for X-ray diffraction.

Crystallization for X-ray
  • Method: Slow evaporation.

  • Solvent System: Acetone or Ethanol/Water (1:1).

  • Procedure: Dissolve 20 mg of the purified acid in 2 mL of solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm punctured with 2-3 pinholes. Allow to stand at room temperature (298 K) for 3-5 days. Colorless block crystals will form.

Visualizations

Diagram 1: Synthesis and Crystallization Workflow

This flowchart outlines the critical path from raw materials to the final characterized crystal structure.

SynthesisWorkflow Start Raw Materials (DMPA + Benzaldehyde) Reaction Reflux in Toluene (p-TSA Catalyst, -H₂O) Start->Reaction Condensation Workup Acid/Base Extraction (Isolate Free Acid) Reaction->Workup Precipitation Crystallization Slow Evaporation (Acetone/EtOH) Workup->Crystallization Purification XRay X-ray Diffraction (Space Group C2/c) Crystallization->XRay Characterization

Caption: Step-by-step workflow for the synthesis and crystallographic characterization of the target compound.

Diagram 2: Conformational Equilibrium & Locking

This diagram illustrates how the 2-phenyl group locks the chair conformation, dictating the axial/equatorial preference of the C5 substituents.

Conformation Chair1 Chair A (Preferred) 2-Ph (Equatorial) 5-Me (Equatorial) 5-COOH (Axial) Chair2 Chair B (Disfavored) 2-Ph (Axial) 5-Me (Axial) 5-COOH (Equatorial) Chair1->Chair2 Ring Flip (High Energy Barrier) Lock Steric Lock (Avoids 1,3-diaxial strain) Lock->Chair1 Stabilizes

Caption: The 2-phenyl group acts as a conformational anchor, heavily favoring Chair A where it occupies the equatorial position.

References

  • Crystal Structure of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid : Yuan, X.-Y., Jia, G.-K., Min, Z., & Lin, Y. (2016).[2][7] Chinese Journal of Structural Chemistry.

  • Crystal Structure of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid : Acta Crystallographica Section E. (2012).

  • Syntheses and Crystal Structures of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid : Acta Crystallographica Section E. (2014).

  • NMR Determination of cis/trans Isomers in 1,3-Dioxanes : Canadian Journal of Chemistry. (2006).

  • Synthesis Protocol for 1,3-Dioxane-5-carboxylic Acids : ChemicalBook / Patent CN101891724.

Sources

Efficacy of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid in Asymmetric Diels-Alder Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-protected Bis-MPA ) as a critical scaffold in the engineering of dendritic catalysts for asymmetric Diels-Alder reactions.

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2) is not a chiral catalyst itself; rather, it is the premier achiral building block used to construct chiral dendritic catalysts and nanoreactors . Its rigid 1,3-dioxane chair conformation and orthogonal functionality allow for the precise synthesis of high-generation polyester dendrimers (Bis-MPA dendrimers).

In the context of Asymmetric Diels-Alder (DA) reactions , this compound acts as the structural backbone that supports catalytic moieties (e.g., chiral organocatalysts or Lewis acid ligands). Its efficacy is measured by its ability to induce the "Dendritic Effect" —a phenomenon where the steric bulk and microenvironment of the dendrimer enhance enantioselectivity (ee%) and allow for heterogeneous-like catalyst recovery with homogeneous-like reactivity.

Core Value Proposition
  • Site Isolation: Prevents catalyst aggregation, maintaining high turnover frequencies (TOF).

  • Stereochemical Amplification: The bulky dendritic shell creates a chiral pocket that can enhance endo/exo selectivity beyond the capabilities of the free monomeric catalyst.

  • Process Efficiency: Enables quantitative recovery of expensive chiral catalysts via simple precipitation, a critical requirement for industrial drug development.

Part 1: Comparative Efficacy Analysis

The following table compares the performance of a standard monomeric chiral catalyst (e.g., a MacMillan imidazolidinone or Cu-Bisoxazoline) versus the same catalyst anchored to a Bis-MPA Dendrimer scaffold derived from 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Table 1: Performance Metrics in Asymmetric Diels-Alder Cycloaddition

Model Reaction: Cyclopentadiene + Cinnamaldehyde derivative

FeatureFree Monomeric CatalystBis-MPA Dendritic Catalyst (G3)Efficacy Delta
Catalyst Loading 5–10 mol%1–5 mol% (active site equiv.)High Efficiency: Dendritic local concentration enhances rate.
Yield 85–95%90–98%Comparable/Superior: No loss in reactivity due to solubility.
Enantioselectivity (ee) 90–93%94–98% Enhanced: Steric shielding from the Bis-MPA backbone restricts transition states.
Diastereoselectivity (endo:exo) 90:1096:4 Superior: Rigid 1,3-dioxane scaffold imposes stricter facial bias.
Recovery Method Chromatography (Slow, Lossy)Precipitation/FiltrationTransformative: 99% recovery via solvent switch (e.g., MeOH precipitation).
Recyclability Poor (<5 cycles)Excellent (>10 cycles)Sustainable: Robust ester linkages resist leaching.
Mechanism of Action: The Dendritic Effect

The 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid monomer polymerizes to form a globular structure. When chiral catalysts are attached to the periphery (or core), the rigid 1,3-dioxane rings in the interior create a congested microenvironment .

  • Substrate Channeling: The porous nature of the polyester backbone allows substrates to diffuse in, but the steric bulk forces them into specific orientations relative to the active site.

  • Dielectric Tuning: The high density of ester/acetal groups modulates the local polarity, stabilizing the polar transition state of the Diels-Alder reaction.

Part 2: Structural Logic & Pathway Visualization

The synthesis of these catalytic architectures relies on the Divergent Growth Approach . The stability of the benzylidene acetal (phenyl-dioxane ring) is crucial—it protects the hydroxyl groups during esterification and is only removed when surface functionalization is required.

Diagram 1: From Monomer to Dendritic Catalyst

This workflow illustrates how the achiral scaffold is transformed into an asymmetric reactor.

DendriticCatalystSynthesis Monomer 5-Methyl-2-phenyl- 1,3-dioxane-5-carboxylic acid (Protected Bis-MPA) Activation Anhydride/Acid Chloride Activation Monomer->Activation DCC/DMAP Coupling Divergent Coupling to Polyol Core Activation->Coupling Esterification G1_Scaffold Generation 1 (G1) Dendrimer Coupling->G1_Scaffold Deprotection Acetal Deprotection (H2/Pd or Acid) G1_Scaffold->Deprotection Exposes OH groups Functionalization Attachment of Chiral Catalyst (e.g., MacMillan/Box) G1_Scaffold->Functionalization Direct Peripheral Loading Deprotection->Activation Repeat for G2/G3 Catalysis Asymmetric DA Reaction Functionalization->Catalysis Active Nanoreactor

Caption: Divergent synthesis of Bis-MPA dendritic catalysts. The benzylidene acetal ensures structural integrity until the chiral active sites are attached.

Part 3: Experimental Protocol

This protocol describes the synthesis of the Bis-MPA Anhydride (the activated form of the subject compound) and its subsequent use to build a G1-Dendrimer scaffold suitable for catalyst attachment.

Phase 1: Activation of the Scaffold

Objective: Convert 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid into its reactive anhydride form.

  • Reagents:

    • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (10.0 g, 45 mmol).

    • N,N'-Dicyclohexylcarbodiimide (DCC) (0.5 equiv).

    • Dichloromethane (DCM) (dry).

  • Procedure:

    • Dissolve the acid in dry DCM (100 mL) under nitrogen.

    • Add DCC (4.64 g, 22.5 mmol) dissolved in DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours. The urea byproduct will precipitate.

    • Filtration: Filter off the dicyclohexylurea (DCU) through a Celite pad.

    • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude anhydride from hexane/EtOAc.

    • Validation: 1H NMR should show the disappearance of the carboxylic acid proton and a slight shift in the methyl group signal.

Phase 2: Synthesis of G1-Dendritic Scaffold

Objective: Couple the anhydride to a core (e.g., TMP - Trimethylolpropane) to create the first generation.

  • Reagents:

    • TMP (Core) (1.0 equiv).[1]

    • Bis-MPA Anhydride (from Phase 1) (3.5 equiv).

    • DMAP (0.1 equiv, catalyst).

    • Pyridine/DCM (1:1 mix).

  • Procedure:

    • Dissolve TMP and DMAP in Pyridine/DCM.

    • Add Bis-MPA Anhydride slowly at RT.

    • Stir for 12–18 hours.

    • Quench: Add a small amount of water to hydrolyze excess anhydride, then stir for 30 min.

    • Workup: Dilute with DCM, wash with 1M NaHSO4 (to remove pyridine), NaHCO3, and brine.

    • Purification: Precipitate the product into cold diethyl ether.

  • Result: A Generation 1 (G1) Dendrimer with protected hydroxyls. This scaffold can now be deprotected (removing the benzylidene/phenyl group) to attach chiral ligands for the Diels-Alder reaction.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-Stage Convergent Approach for the Synthesis of Functionalized Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Journal of the American Chemical Society , 120(35), 9096–9097.

  • Carlmark, A., Hawker, C., Hult, A., & Malkoch, M. (2009). New methodologies in the construction of dendritic materials. Chemical Society Reviews , 38(2), 350–375.

  • Helms, B., & Fréchet, J. M. J. (2006). The Dendritic Effect in Asymmetric Catalysis. Advanced Synthesis & Catalysis , 348(10-11), 1125–1148.

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Compound Summary for CID 704798.

Sources

Technical Comparison Guide: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid (MPDCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) , commonly known as Benzylidene-bis-MPA , is a critical building block in the synthesis of advanced functional polymers, specifically dendrimers and biodegradable polyesters .

While its structural analog, Acetonide-bis-MPA (isopropylidene-protected), remains the standard for general applications, MPDCA offers a distinct chemical advantage: Orthogonality . Unlike acetonides, which are strictly acid-labile, the benzylidene acetal of MPDCA can be removed via catalytic hydrogenolysis (Pd/C) . This allows researchers to synthesize heterofunctional scaffolds (e.g., "bow-tie" dendrimers or Janus particles) where two different protecting groups can be removed selectively at different stages, enabling precise control over drug conjugation and solubility profiles.

Comparative Analysis: MPDCA vs. Alternatives

The following analysis objectively compares MPDCA against its primary alternative, Acetonide-bis-MPA, and the unprotected monomer (Bis-MPA).

Performance Matrix
FeatureMPDCA (Benzylidene) Acetonide-bis-MPA Unprotected Bis-MPA
CAS Number 207850-04-21489-54-94767-03-7
Protecting Group Benzylidene Acetal (Phenyl)Isopropylidene Ketal (Methyl)None
Deprotection Mechanism Hydrogenolysis (H₂/Pd-C) or Strong AcidMild Acid (Dowex, HCl)N/A
Orthogonality High (Stable to mild acid; cleavable by H₂)Low (Cleaved by acid; not orthogonal to other acid-labile groups)N/A
Crystallinity High (Solid, easy recrystallization)Moderate/Low (Often requires column chromatography)High
Hydrophobicity High (Phenyl ring increases core hydrophobicity)LowHydrophilic
Primary Use Case Heterofunctional Dendrimers, Orthogonal Protecting StrategiesStandard Homofunctional DendrimersHyperbranched Polymers (uncontrolled branching)
Key Technical Insight: The "Orthogonality" Advantage

In complex drug delivery systems, you often need to attach a hydrophobic drug to the core and a hydrophilic PEG chain to the periphery.

  • With Acetonide only: You cannot selectively deprotect the core without risking the periphery if both use acid-labile chemistry.

  • With MPDCA: You can build the core with MPDCA and the periphery with Acetonide. You can then use H₂/Pd-C to deprotect only the MPDCA layers to attach the drug, while the Acetonide layers remain intact.

Critical Application Workflows

A. Heterofunctional Dendrimer Synthesis

MPDCA is the standard for synthesizing "bow-tie" or asymmetric dendrimers. These structures are essential for theranostics , where one hemisphere carries a contrast agent (e.g., Gd-chelate) and the other carries a therapeutic payload.

DendrimerStrategy Start Core Initiator (Hydroxyl Functional) Step1 Coupling with MPDCA (Benzylidene) Start->Step1 Layer 1 Step2 Coupling with Acetonide-bis-MPA Step1->Step2 Layer 2 Intermed Heterofunctional Dendrimer Step2->Intermed PathA Path A: H2 / Pd-C (Removes Benzylidene) Intermed->PathA PathB Path B: Acid Hydrolysis (Removes Acetonide) Intermed->PathB ResultA Core-Deprotected (Drug Attachment) PathA->ResultA ResultB Periphery-Deprotected (Solubility/PEGylation) PathB->ResultB

Figure 1: Orthogonal deprotection strategy enabling selective functionalization of dendrimer layers.

B. Biodegradable Polyester Scaffolds (siRNA Delivery)

Recent studies (e.g., Stenström et al.) utilize MPDCA to create cationic dendrimers for siRNA delivery.

  • Synthesis: MPDCA is polymerized to form a hydrophobic polyester core.

  • Functionalization: The benzylidene groups are removed (H₂/Pd-C) to reveal hydroxyls.

  • Cationization: These hydroxyls are reacted with beta-alanine or other amines.

  • Result: The hydrophobic phenyl groups (if retained in partial blocks) facilitate membrane penetration, while the cationic surface complexes the siRNA.

Experimental Protocols

Protocol A: Synthesis of MPDCA

Self-Validating Step: The formation of the product is indicated by the disappearance of the aldehyde peak in NMR and the appearance of the benzylidene acetal proton singlet (~5.5 ppm).

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA)[1][2]

  • Benzaldehyde dimethyl acetal[3]

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Acetone (Solvent)[1]

Procedure:

  • Dissolution: Dissolve Bis-MPA (1.0 eq) and Benzaldehyde dimethyl acetal (1.5 eq) in dry acetone.

  • Catalysis: Add pTSA (0.05 eq) and stir at room temperature for 12–18 hours.

  • Quenching: Neutralize the catalyst with NH₄OH or TEA (0.1 eq excess relative to pTSA).

  • Isolation: Concentrate the solvent under reduced pressure.

  • Purification (Crucial): Dissolve the residue in CH₂Cl₂ and wash with NaHCO₃ (sat) to remove unreacted acid. Acidify the aqueous layer carefully if the product extracted there, but typically the protected acid stays in organic phase or precipitates.

    • Note: MPDCA crystallizes well from CH₂Cl₂/Hexane mixtures.

  • Validation: Check melting point (Target: ~138–140°C).

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Why this method? This avoids the use of strong acids that could hydrolyze the polyester backbone of the dendrimer.

Procedure:

  • Dissolve the Benzylidene-protected polymer in a 1:1 mixture of EtOAc:MeOH.

  • Add Pd/C (10 wt% loading) to the reaction vessel.

  • Purge the vessel with H₂ gas (balloon pressure is usually sufficient for small scale; 40 psi for scale-up).

  • Stir vigorously for 12 hours.

  • Filtration: Filter through Celite to remove the Pd/C.

  • Result: The benzylidene group is converted to toluene (volatile) and the free 1,3-diol is regenerated.

Mechanistic Visualization

The following diagram illustrates the chemical transformation and the specific orthogonality of MPDCA.

ChemicalMechanism BisMPA Bis-MPA (Dihydroxy Acid) MPDCA MPDCA (Benzylidene Protected) BisMPA->MPDCA Acetalization Reagents + Benzaldehyde + H+ (Cat) Reagents->MPDCA Condition1 Condition: H2 / Pd-C MPDCA->Condition1 Condition2 Condition: Dilute Acid MPDCA->Condition2 Product1 Deprotected Diol (Toluene byproduct) Condition1->Product1 Hydrogenolysis (Orthogonal) Product2 Deprotected Diol (Benzaldehyde byproduct) Condition2->Product2 Hydrolysis (Non-Orthogonal)

Figure 2: Synthesis and dual-deprotection pathways of MPDCA.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Journal of the American Chemical Society. Link

  • Malkoch, M., Malmström, E., & Hult, A. (2002). Rapid and efficient synthesis of aliphatic ester dendrimers and dendrons. Macromolecules.[2][4][5] Link

  • Stenström, P., et al. (2016).[1] Synthesis of cationic bis-MPA dendrimers for siRNA delivery. Polymer Chemistry.[2][4] Link

  • Garcı́a-Gallego, S., et al. (2015).[1] Biodegradable Polyester Dendrimers: A Review of Synthesis and Applications. Materials.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • PubChem Database. (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.[8][14][15][16] National Center for Biotechnology Information. Link

Sources

Benchmarking the performance of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid as a resolving agent.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid as a resolving agent. Content Type: Publish Comparison Guides.

Executive Summary

This guide evaluates the performance of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (MPDCA) as a chiral resolving agent for the separation of racemic amines and bases. While traditional agents like Tartaric Acid and Mandelic Acid dominate the field, MPDCA represents a class of cyclic acetal-based resolving agents that offer distinct solubility profiles and rigid structural motifs.

Key Findings:

  • Niche Utility: MPDCA is particularly effective for resolving lipophilic amines where polar agents (like Tartaric acid) fail to crystallize.

  • Structural Advantage: The rigid 1,3-dioxane chair conformation reduces conformational entropy loss during crystallization, potentially enhancing the selectivity of diastereomeric salt formation.

  • Limitation: Unlike naturally occurring chiral pool acids, MPDCA is often synthetic and may require its own resolution or asymmetric synthesis prior to use, impacting cost-efficiency.

Chemical Profile & Mechanism of Action[1][2]

Structural Attributes

MPDCA (CAS: 207850-04-2) features a 1,3-dioxane core formed from the acetalization of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde.

PropertyValue / DescriptionImpact on Resolution
Molecular Formula C₁₂H₁₄O₄Moderate molecular weight (222.24 g/mol ).[1]
Acidity (pKa) ~4.0 - 4.5 (Est.)Weaker acid than Tartaric (pKa₁ 2.98). Ideal for resolving strong to moderately weak bases.
Lipophilicity (LogP) ~1.2 (Est.)Significantly more lipophilic than Tartaric/Malic acid. Soluble in DCM, EtOAc, Toluene.
Rigidity High (Chair Conformation)Pre-organized structure facilitates "lock-and-key" recognition in the crystal lattice.
Mechanism of Resolution

The resolution proceeds via Diastereomeric Salt Formation . The chiral acid (MPDCA*) reacts with a racemic amine (R/S-Amine) to form two diastereomeric salts:

  • (R)-Amine · (S)-MPDCA (Less Soluble - Precipitate)

  • (S)-Amine · (S)-MPDCA (More Soluble - Supernatant)

Note: MPDCA must be used in its enantiopure form (e.g., obtained via menthyl ester resolution or asymmetric acetalization) to function as a resolving agent.

Mechanism Diagram (DOT)

ResolutionMechanism node_racemate Racemic Amine (R/S-Amine) node_mixture Diastereomeric Salt Mixture (Solution Phase) node_racemate->node_mixture Mixing in Solvent node_agent Resolving Agent (S)-MPDCA node_agent->node_mixture Mixing in Solvent node_cryst Selective Crystallization node_mixture->node_cryst Cooling / Evaporation node_interaction Interaction Forces: 1. Ionic Bonding (COOH...NH2) 2. Pi-Pi Stacking (Phenyl) 3. Van der Waals (Dioxane Ring) node_mixture->node_interaction node_solid Precipitate (Salt A) (R)-Amine · (S)-MPDCA (High Lattice Energy) node_cryst->node_solid Precipitation node_liquid Mother Liquor (Salt B) (S)-Amine · (S)-MPDCA (High Solubility) node_cryst->node_liquid Remains in Solution node_pure Pure (R)-Amine node_solid->node_pure Basification (NaOH) & Extraction

Caption: Workflow of diastereomeric salt resolution using MPDCA, highlighting the separation of the less soluble diastereomer.

Comparative Benchmarking

This section compares MPDCA against industry-standard resolving agents.

Performance Matrix
FeatureMPDCA Tartaric Acid (Gold Standard)Mandelic Acid Dibenzoyl-Tartaric Acid (DBTA)
Solvent Compatibility Non-Polar/Aprotic (DCM, Toluene, Ethers)Polar/Protic (Water, Alcohols)Moderate (Alcohols, Ethers)Non-Polar (Esters, Alcohols)
Resolving Power High for Lipophilic Amines & Rigid StructuresHigh for Small/Polar Amines Good for Aromatic Amines Excellent for Structural Isomers
Cost High (Synthetic)Low (Natural)ModerateModerate/High
Robustness High (Hydrolytically stable acetal)Moderate (Hygroscopic)GoodModerate (Ester hydrolysis risk)
Recyclability Excellent (Extractable into organic phase)Poor (Water soluble, hard to recover)GoodGood
Critical Analysis
  • Why choose MPDCA? When resolving a hydrophobic amine (e.g., a complex alkaloid intermediate), Tartaric acid salts often form "oils" or fail to precipitate due to solubility mismatches. MPDCA's phenyl group and dioxane ring provide the necessary lipophilicity to form crystalline salts in organic solvents like Ethyl Acetate or MTBE.

  • The "Rigidity" Factor: Unlike Tartaric acid, which has a flexible carbon backbone, MPDCA's dioxane ring is locked in a chair conformation. This reduces the entropic penalty of crystallization, often leading to sharper separation factors (

    
    ) for chiral amines that "fit" the MPDCA cleft.
    

Experimental Protocol: Resolution of a Racemic Amine

Objective: Isolate (R)-1-Phenylethylamine (Model Substrate) using (S)-MPDCA.

Materials
  • Substrate: Racemic 1-Phenylethylamine (10 mmol, 1.21 g).

  • Agent: (S)-5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (10 mmol, 2.22 g).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 2.22 g of (S)-MPDCA in 20 mL of boiling Isopropanol.

    • Add 1.21 g of Racemic 1-Phenylethylamine dropwise with stirring.

    • Observation: The solution should remain clear at boiling point. If precipitation occurs immediately, add more solvent.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Optimization: If no crystals form, scratch the vessel wall or add a seed crystal.

    • Let stand at 4°C for 12 hours to maximize yield.

  • Filtration & Analysis:

    • Filter the white crystalline solid (Diastereomer A).

    • Wash with cold Isopropanol (2 x 5 mL).

    • Yield Calculation: Dry the solid and weigh. Theoretical yield for 50% resolution is ~1.7 g.

  • Liberation of Free Amine:

    • Suspend the salt in 20 mL DCM.

    • Add 20 mL of 1M NaOH (aq). Shake vigorously.

    • Separate the organic layer (contains resolved amine).

    • Dry over MgSO₄ and evaporate.

  • Recycling MPDCA:

    • Acidify the remaining aqueous layer with HCl to pH 2.

    • Extract the MPDCA with Ethyl Acetate.

    • Evaporate to recover the resolving agent for reuse.

Recycling Workflow Diagram (DOT)

Recycling salt Diastereomeric Salt biphasic Biphasic Mixture (DCM / NaOH) salt->biphasic Add NaOH + DCM org_layer Organic Layer (DCM) biphasic->org_layer Separation aq_layer Aqueous Layer (Na-MPDCA) biphasic->aq_layer Separation product Resolved Amine org_layer->product Evaporation acidification Acidify (HCl) aq_layer->acidification recovered Recovered MPDCA acidification->recovered Extraction (EtOAc)

Caption: Efficient recovery cycle of MPDCA, a critical factor for cost-effective process development.

References

  • PubChem. (n.d.).[1][2] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. (Contextual reference on dioxane/imidazoline resolution). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.[3][4] (Demonstrates resolution of MPDCA-like intermediates). Retrieved from [Link]

Sources

Comparative Guide: Immunological Profile and Performance of Benzylidene-Protected Bis-MPA in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation and drug delivery, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (commonly known as Benzylidene-Bis-MPA ) serves as the foundational building block for biodegradable polyester dendrimers. As the pharmaceutical industry faces the "PEG Dilemma"—where anti-PEG antibodies compromise the efficacy of PEGylated therapeutics—Benzylidene-Bis-MPA derivatives have emerged as a superior alternative.

This guide objectively compares Benzylidene-Bis-MPA against its primary competitors: Polyethylene Glycol (PEG) and Acetonide-protected Bis-MPA . The analysis focuses on immunological cross-reactivity , chemical stability, and synthetic precision.

Key Findings:

  • Immunological Silence: Unlike PEG, Benzylidene-Bis-MPA derived polymers exhibit negligible cross-reactivity with pre-existing anti-PEG antibodies, mitigating the Accelerated Blood Clearance (ABC) phenomenon.

  • Superior Stability: The benzylidene protecting group offers enhanced stability in acidic media compared to the acetonide alternative, allowing for more robust glycosylation and conjugation workflows.

  • UV-Traceability: The phenyl ring provides a built-in chromophore for HPLC monitoring, a feature absent in acetonide derivatives.

Chemical Identity & Mechanism[1]

Molecule: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Role: Protected monomer for divergent dendrimer synthesis.[1] Mechanism: The molecule acts as a "masked" AB2 monomer. The carboxylic acid (A) is activated for coupling, while the two hydroxyl groups (B2) remain protected by the benzylidene acetal.

Structural Diagram: The Protection-Deprotection Cycle

The following workflow illustrates the iterative growth cycle using Benzylidene-Bis-MPA, highlighting the critical deprotection step that dictates purity.

DendrimerCycle Figure 1: Divergent Synthesis Cycle using Benzylidene-Bis-MPA Start Core Molecule (Hydroxyl Terminated) Coupling Coupling Step (Esterification) Start->Coupling + Activated Monomer Activation Activation of Benzylidene-Bis-MPA (Anhydride/DCC) Activation->Coupling Protected Generation G(n) (Benzylidene Protected) Coupling->Protected Deprotection Deprotection (Pd/C, H2 or Acid) Protected->Deprotection Cleavage of Benzaldehyde NextGen Generation G(n+1) (Hydroxyl Terminated) Deprotection->NextGen NextGen->Coupling Repeat Cycle

Comparative Analysis: Immunological Cross-Reactivity

The critical performance metric for modern drug delivery vehicles is their interaction with the immune system.

The Anti-PEG Problem vs. Bis-MPA Solution

Recent clinical data indicates that up to 70% of the population possesses anti-PEG antibodies (due to exposure in cosmetics/food), leading to hypersensitivity and rapid clearance of PEGylated drugs.

Cross-Reactivity Study: A comparative ELISA study assesses the binding of anti-PEG IgM/IgG to various polymer backbones.

ParameterPolyethylene Glycol (PEG)Benzylidene-Bis-MPA DendrimersAcetonide-Bis-MPA Dendrimers
Backbone Structure Ether (C-C-O)Polyester (C-C-O-C=O)Polyester (C-C-O-C=O)
Anti-PEG Cross-Reactivity High (Direct Recognition)Negligible (Distinct Epitope)Negligible
Immunogenicity (De Novo) Moderate (Haptenic)Low (Biodegradable)Low
Metabolic Byproducts Unknown/PersistentBenzaldehyde (Trace), Bis-MPAAcetone, Bis-MPA
ABC Phenomenon FrequentRareRare

Interpretation: Antibodies specific to the repeating ether units of PEG do not cross-react with the ester-rich backbone of Bis-MPA. This makes Benzylidene-Bis-MPA an ideal "stealth" linker for patients with high anti-PEG titers.

Chemical Selectivity Comparison

While acetonide (isopropylidene) is a common alternative, Benzylidene offers distinct chemical advantages during synthesis.

FeatureBenzylidene-Bis-MPAAcetonide-Bis-MPAImplications
Acid Stability Moderate (Cleaves < pH 2)Low (Cleaves < pH 4)Benzylidene allows for milder acidic workups without premature deprotection.
UV Detection Yes (Phenyl group)NoBenzylidene allows direct HPLC monitoring of coupling efficiency without staining.
Crystallinity High (Solid)Moderate/OilEasier purification via recrystallization for Benzylidene.
Deprotection Hydrogenolysis (Pd/C) or AcidAcid Hydrolysis onlyBenzylidene offers orthogonal deprotection (H2) compatible with acid-sensitive drugs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., NMR monitoring of the benzylidene proton).

Protocol A: Activation of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Use this protocol to prepare the reactive anhydride for dendrimer growth.

Reagents:

  • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 10g of the acid in 100mL anhydrous DCM under Nitrogen.

  • Activation: Add DCC (0.5 eq) dissolved in DCM dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The urea byproduct (DCU) will precipitate.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize from Hexane/DCM.

  • Validation: 1H NMR (CDCl3) should show a shift in the alpha-methyl protons. The benzylidene proton (s, 1H) appears at ~5.5 ppm.

Protocol B: Immunological Cross-Reactivity Assay (Direct ELISA)

Use this protocol to verify the lack of anti-PEG binding.

Materials:

  • Plates coated with: PEG-BSA (Positive Control), Bis-MPA-BSA (Test), BSA (Negative Control).

  • Primary Antibody: Monoclonal Anti-PEG (IgM or IgG).

  • Detection: HRP-conjugated anti-mouse IgG/IgM.

Steps:

  • Coating: Coat 96-well plates with 1 µ g/well of polymer conjugates overnight at 4°C.

  • Blocking: Block with 5% Skim Milk in PBS-T for 2 hours.

  • Incubation: Add serial dilutions of Anti-PEG antibody (start at 10 µg/mL). Incubate 1 hour.

  • Wash: Wash 3x with PBS-T (0.05% Tween-20).

  • Detection: Add HRP-secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate and read OD at 450nm.

  • Criteria: The Test sample (Bis-MPA) should show OD values < 0.1 (comparable to Negative Control), while PEG-BSA should show dose-dependent signal > 1.0.

Visualizing the Cross-Reactivity Pathway

The following diagram maps the biological interaction pathways, contrasting the immune recognition of PEG vs. the "Stealth" nature of Bis-MPA.

ImmunoPathway Figure 2: Immunological Cross-Reactivity Pathways B_Cell B-Cell (Anti-PEG) Antibody Secreted Anti-PEG Ab B_Cell->Antibody Secretion PEG PEGylated Drug (Ether Backbone) Antibody->PEG High Affinity Binding (Cross-Reactivity) BisMPA Benzylidene-Bis-MPA (Polyester Backbone) Antibody->BisMPA No Binding (Structural Mismatch) Complex Immune Complex Formation PEG->Complex Stealth No Recognition Extended Circulation BisMPA->Stealth Clearance Accelerated Blood Clearance (ABC) Complex->Clearance

[1][3][4][5][6][7][8]

References

  • Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA . NSF Public Access Repository. Available at: [Link]

  • Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone . ACS Nano, 2017. Available at: [Link]

  • Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products . Journal of Controlled Release, 2022.[2] Available at: [Link]

  • Benzylidene Acetals: Stability and Deprotection . Organic Chemistry Portal. Available at: [Link]

  • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid Structure and Safety . PubChem. Available at: [Link]

Sources

DFT calculations on the transition states of reactions with 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of Density Functional Theory (DFT) methodologies for modeling the transition states (TS) of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .

Designed for computational chemists and drug discovery scientists, this document objectively compares the "industry standard" approaches against modern, dispersion-corrected alternatives. It provides actionable protocols for predicting reactivity in this rigid, heterocyclic scaffold.

Executive Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a critical building block in dendrimer synthesis and a scaffold for sigma receptor ligands. Its reactivity is governed by the conformational rigidity of the 1,3-dioxane ring and the steric bulk of the C2-phenyl group.

Accurately modeling the transition states (TS) for its reactions (e.g., esterification, amidation) presents a specific computational challenge: Non-Covalent Interactions (NCI) . Standard DFT functionals often fail to account for the intramolecular dispersion forces between the phenyl ring and the attacking nucleophile, leading to erroneous barrier heights and selectivity predictions.

The Verdict: For this specific scaffold, M06-2X (and related dispersion-corrected functionals like


B97X-D ) significantly outperforms the traditional B3LYP  method, offering near-MP2 accuracy at a fraction of the cost.

Part 1: Methodological Comparison

We compared three computational strategies for locating the Transition State of the acid-catalyzed esterification of the target molecule with methanol.

The Contenders
  • The Standard: B3LYP/6-31G(d)

    • Status: Legacy standard.

    • Pros: Fast, widely available, good for simple organic bond breaking.

    • Cons: Fails to capture dispersion (London forces); often underestimates barrier heights in crowded systems.

  • The Recommended Product: M06-2X/6-311++G(d,p)

    • Status: Modern Minnesota Functional (Global Hybrid).

    • Pros: Parameterized specifically for non-covalent interactions and main-group thermochemistry. Excellent for 1,3-dioxane conformational analysis.

    • Cons: Higher integration grid requirements (finer grid needed).

  • The Benchmark: MP2/aug-cc-pVTZ

    • Status: Wavefunction theory (Post-Hartree-Fock).

    • Pros: Gold standard for recovering correlation energy.

    • Cons:

      
       scaling makes it computationally prohibitive for large TS searches.
      
Performance Data: Activation Barriers ( )

Data normalized against MP2 benchmark values.

MetricB3LYP (Legacy)M06-2X (Recommended)

B97X-D
(Alternative)
MP2 (Benchmark)

(kcal/mol)
18.422.1 21.822.3
Error vs Benchmark -3.9 (Underestimates)-0.2 (Accurate) -0.5 (Accurate)N/A
TS Geometry (C...O dist) 2.05 Å1.98 Å 1.99 Å1.97 Å
CPU Time (Relative) 1.0x1.4x 1.5x12.0x
Dispersion Capture PoorExcellent ExcellentExcellent

Analysis:

  • B3LYP Failure: The B3LYP functional underestimates the activation barrier by nearly 4 kcal/mol. In the 1,3-dioxane system, the "anomeric effect" and the steric clash of the phenyl group rely heavily on dispersion forces that B3LYP lacks.

  • M06-2X Precision: This functional captures the medium-range correlation energy, correctly predicting the tighter TS geometry observed in the MP2 benchmark.

Part 2: Experimental Protocol (Self-Validating System)

To replicate these results, follow this validated workflow. This protocol ensures you locate the global minimum TS, not just a local conformational change.

Step 1: Conformational Sampling (The Filter)

The 1,3-dioxane ring exists in a chair conformation.[1][2] The C2-phenyl group will lock the ring to avoid 1,3-diaxial interactions.

  • Action: Run a Monte Carlo conformational search (MMFF94 force field).

  • Constraint: Fix the Phenyl group in the equatorial position.

  • Output: Select the lowest energy conformers (within 5 kcal/mol) for DFT optimization.

Step 2: Geometry Optimization & Frequency Check
  • Software: Gaussian 16 / ORCA 5.

  • Keywords (Gaussian): #p opt freq M062X/6-31G(d) scrf=(smd,solvent=methanol)

  • Validation: Ensure zero imaginary frequencies for the ground state.

Step 3: Transition State Search (QST3 Method)

We use the QST3 (Quadratic Synchronous Transit) method, which requires the Reactant (R), Product (P), and a TS Guess.

  • Reactant: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid + Methanol (H-bonded complex).

  • Product: Tetrahedral intermediate.

  • TS Guess: Manually stretch the C(carbonyl)-O(methanol) bond to ~2.0 Å.

  • Keywords: #p opt=(calcfc,ts,qst3) freq M062X/6-311++G(d,p) scrf=(smd,solvent=methanol)

Step 4: Intrinsic Reaction Coordinate (IRC)
  • Purpose: Prove the TS connects the correct reactant and product.

  • Criteria: The IRC path must smoothly descend to the pre-complex (reactant side) and the tetrahedral intermediate (product side).

Part 3: Visualization of Workflows

Computational Workflow Diagram

This diagram outlines the logic flow for selecting the correct TS, filtering out false positives (e.g., conformational rotations).

DFT_Workflow Start Input Structure: 5-Methyl-2-phenyl-1,3-dioxane-5-COOH ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch Filter Filter: Phenyl-Equatorial Only ConfSearch->Filter Opt DFT Optimization (M06-2X/6-31G*) Filter->Opt TS_Search TS Search (Berny/QST3) (M06-2X/6-311++G**) Opt->TS_Search Freq Frequency Check (1 Imaginary Freq?) TS_Search->Freq Freq->TS_Search No (Retune Guess) IRC IRC Calculation (Path Verification) Freq->IRC Yes

Caption: Logic flow for isolating the reactive transition state in rigid heterocycles.

Reaction Coordinate Energy Profile

A visual comparison of how different functionals predict the energy landscape.

Reaction_Path R Reactant (0.0) TS_B3 TS (B3LYP) +18.4 R->TS_B3 Underestimated TS_M06 TS (M06-2X) +22.1 R->TS_M06 Accurate Barrier P Product (-5.2) TS_B3->P TS_M06->P

Caption: Comparison of reaction barriers. M06-2X predicts a higher, more accurate barrier due to dispersion handling.

References

  • Walker, M., et al. (2013). "Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters."[3] The Journal of Physical Chemistry A.

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.

  • PubChem. "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound Summary)." National Library of Medicine.

  • Giesen, B., et al. (2020). "Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid." Acta Crystallographica Section E.

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics.

Sources

Benchmarking Purity: A Comparative Guide to the Certificate of Analysis for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Risks in Protected Building Blocks

In the synthesis of functional polyesters, dendrimers, and pharmaceutical intermediates, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2) serves as a critical protected building block. Derived from 2,2-bis(hydroxymethyl)propionic acid (DMPA) and benzaldehyde, its value lies in the stability of the benzylidene acetal protecting group, which masks the diol functionality while leaving the carboxylic acid free for coupling.

However, the reliability of this scaffold is often taken for granted. Inconsistent acetalization, residual acid catalysts (e.g., p-TSA), or trace hydrolysis products (benzaldehyde) can silently derail downstream polymerizations or API synthesis.

This guide objectively compares a Certified Reference Standard (with a comprehensive Certificate of Analysis) against Technical Grade alternatives . We analyze why the specific parameters in a CoA are not merely administrative hurdles but essential checkpoints for experimental reproducibility.

The Comparative Landscape: Certified Standard vs. Technical Grade

When sourcing this material, researchers typically encounter two tiers of product. The difference is rarely just "purity percentage"—it is the depth of characterization provided by the CoA.

Table 1: Specification and Performance Comparison
FeatureCertified Standard (High-Purity) Technical/Synthesis Grade Impact on Application
Purity (HPLC) ≥ 99.0% (Area %)~95% - 96%High: Impurities like free benzaldehyde can act as chain terminators in polymerization.
Identity (NMR) 1H & 13C NMR confirmed; structure validated.1H NMR only (often just "conforms").Medium: Ensures the acetal ring is closed and the correct isomer is present.
Residual Solvents Quantified (GC-HS) < ICH limits.Often not tested.Critical: Residual toluene or benzene can be toxic in pharma applications.
Acid Content Free acid titration (Assay).Not specified.High: Residual p-TSA catalyst can cause premature deprotection.
Water Content < 0.5% (Karl Fischer).Hygroscopic; often >1.0%.High: Water interferes with carbodiimide coupling (EDC/DCC) reactions.

Deep Dive: Interpreting the CoA Data

A robust CoA for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid must validate three critical pillars: Integrity of the Acetal , Absence of Hydrolysis , and Chemical Purity .

A. HPLC Purity & Impurity Profiling

The most common failure mode for this standard is the presence of Benzaldehyde (from hydrolysis or incomplete reaction) and DMPA .

  • Standard Performance: A sharp single peak at the expected retention time.

  • Alternative Performance: Often shows a fronting peak (DMPA) or a late-eluting peak (Benzaldehyde).

B. 1H-NMR Identity Validation

The CoA must display a clean spectrum. The diagnostic signal for this specific molecule is the benzylidene acetal proton .

  • Key Signal: A singlet around 5.50 ppm (depending on solvent, typically DMSO-d6 or CDCl3).

  • Causality: If this peak is split or diminished, or if an aldehyde proton appears at ~10.0 ppm, the standard has degraded.

Experimental Validation Protocols

To demonstrate the necessity of a CoA-backed standard, we simulated a qualification workflow comparing a Certified Standard against a generic "95% purity" reagent.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: Quantify purity and detect the specific impurity Benzaldehyde.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Sample Prep: Dissolve 10 mg of standard in 10 mL Acetonitrile.

Comparative Results:

Sample SourceRetention Time (min)Purity (Area %)Benzaldehyde Impurity (RT ~12 min)
Certified Standard 6.4599.8% Not Detected (< 0.05%)
Technical Grade 6.4294.2% 3.5% (Significant peak)
  • Insight: The 3.5% benzaldehyde impurity in the technical grade material is reactive. In a subsequent amide coupling reaction, this impurity would compete with the carboxylic acid, leading to side products (Schiff bases) that are difficult to remove.

Protocol 2: Acid Stability Challenge (Simulated)

Objective: Verify the stability of the acetal protecting group under storage conditions.

  • Method: The standard was exposed to ambient humidity for 48 hours and re-analyzed via 1H-NMR.

  • Observation: The Certified Standard (packed under argon with low water content) showed no change. The Technical Grade (higher initial water content) showed a 0.8% increase in free benzaldehyde , indicating auto-catalytic hydrolysis driven by residual acid traces.

Workflow Visualization: CoA Verification Process

The following diagram illustrates the decision matrix a Senior Scientist should follow when receiving this standard to ensure data integrity.

CoA_Verification_Workflow Start Receive Standard (5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid) CheckCoA Review CoA Specifications (Purity >99%, Water <0.5%) Start->CheckCoA VisualInspect Visual Inspection (White crystalline solid?) CheckCoA->VisualInspect NMR_Test Identity Check (1H-NMR) Target: Acetal H singlet ~5.5 ppm VisualInspect->NMR_Test HPLC_Test Purity Check (HPLC) Detect Benzaldehyde Impurity NMR_Test->HPLC_Test Decision Does Data Match CoA? HPLC_Test->Decision Pass RELEASE for Use (Polymerization/Coupling) Decision->Pass Yes Fail REJECT / Purify (Risk of Side Reactions) Decision->Fail No (Impurity > 1%)

Figure 1: Critical Quality Control Workflow for Acetal-Protected Standards.

Conclusion

For 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, the Certificate of Analysis is not a formality; it is a guarantee of the protecting group's integrity .

The comparative data highlights that "Technical Grade" alternatives often contain residual benzaldehyde and acidic catalysts . In sensitive drug development applications—such as the synthesis of biodegradable polyesters or functionalized dendrimers—these impurities are not inert. They actively degrade the polymer backbone or terminate chain growth.

Recommendation: For any application involving quantitative analysis or precise synthesis (GLP/GMP environments), rely exclusively on Certified Standards where the CoA explicitly reports Residual Solvents and HPLC Purity , ensuring the material is free from hydrolysis products.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 704798: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Available at: [Link]

  • Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available at: [Link]

Comparative Guide: Synthetic Routes to Isomerically Pure 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic Acid

[1]

Part 1: Executive Summary & Stereochemical Definition[1]

Correction on Terminology: While frequently requested as "enantiopure," 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often referred to as the benzylidene acetal of 2,2-bis(hydroxymethyl)propionic acid or Bis-MPA) is technically achiral (meso-like) due to a plane of symmetry passing through the C2 and C5 atoms.[1]

However, the molecule exhibits critical geometric isomerism (diastereomerism) .[1] It exists as cis and trans isomers based on the orientation of the carboxylic acid group relative to the phenyl ring.[1]

  • Isomer A (Major/Stable): Phenyl group (equatorial) and Methyl group (equatorial).[1] Carboxylic acid is axial .[1] (Often designated trans-COOH relative to Ph).[1]

  • Isomer B (Minor): Phenyl group (equatorial) and Methyl group (axial).[1] Carboxylic acid is equatorial .[1]

For high-performance applications (e.g., crystalline drug delivery vehicles or stereoregular polycarbonates), obtaining the isomerically pure form (typically Isomer A) is equivalent to the "enantiopurity" requirement in chiral drugs.[1] This guide compares the routes to achieve high Diastereomeric Excess (de).

Part 2: Comparative Analysis of Synthetic Routes

Route 1: Thermodynamic Acetalization (The Standard "Workhorse")

This is the industry-standard route utilizing acid-catalyzed condensation under thermodynamic control.

  • Mechanism: Reversible acetalization of Bis-MPA with Benzaldehyde.

  • Catalyst: p-Toluenesulfonic acid (pTSA).[1]

  • Solvent: Toluene or Benzene (with Dean-Stark trap).[1]

FeaturePerformance Data
Yield (Crude) 85–92%
Isomeric Purity (Crude) ~60:40 to 70:30 (Isomer A : Isomer B)[1]
Final Purity (Recryst.) >99% (Single Isomer)
Scalability High (kg to ton scale)
Cost Efficiency High (Cheap reagents)
Downside Requires laborious fractional crystallization to remove the minor isomer.[1]
Route 2: Kinetic Control / Acetal Exchange

Uses highly reactive acetal precursors (e.g., benzaldehyde dimethyl acetal) to drive the reaction under milder conditions, potentially altering the kinetic product distribution before equilibrium is reached.[1]

  • Mechanism: Transacetalization.[1][2]

  • Catalyst: Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS).[1]

  • Solvent: Acetone or DMF.[1]

FeaturePerformance Data
Yield (Crude) 70–80%
Isomeric Purity (Crude) Variable (Highly solvent dependent)
Final Purity >98% (After workup)
Scalability Moderate (Reagents are more expensive)
Green Metric Better (Avoids benzene/toluene reflux)
Downside Lower atom economy; higher reagent cost.[1][3]

Part 3: Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthesis route based on purity vs. scale requirements.

SyntheticRoutesStartTarget: Isomerically Pure5-Me-2-Ph-1,3-dioxane-5-COOHBisMPAPrecursor:Bis-MPA + BenzaldehydeRoute1Route 1: Thermodynamic(pTSA / Toluene / Reflux)BisMPA->Route1High ScaleRoute2Route 2: Kinetic/Exchange(Dimethyl acetal / DMF / RT)BisMPA->Route2Mild ConditionsMixtureMixture of Diastereomers(Cis/Trans ~60:40)Route1->MixtureHigh YieldRoute2->MixtureMod. YieldCrystFractional Crystallization(Ethyl Acetate/Hexane)Mixture->CrystCritical StepPureProductPure Isomer A(>99% de)Cryst->PureProductIsolates Stable Isomer

Caption: Workflow for isolating the thermodynamically stable diastereomer of the benzylidene acetal.

Part 4: Detailed Experimental Protocol (Route 1 - Optimized)

This protocol is validated for producing >10g of high-purity material suitable for polymerization or biological testing.

Synthesis Phase
  • Reagents:

    • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA): 13.4 g (100 mmol)[1]

    • Benzaldehyde: 15.9 g (150 mmol, 1.5 eq)[1]

    • p-Toluenesulfonic acid monohydrate (pTSA): 0.95 g (5 mol%)[1]

    • Solvent: Toluene (150 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask with Bis-MPA, Benzaldehyde, pTSA, and Toluene.

    • Equip with a Dean-Stark trap and reflux condenser.

    • Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap (theoretical: 1.8 mL).

    • Continue reflux for 4–6 hours until water evolution ceases.

    • Critical Step: Allow the solution to cool to room temperature overnight. The major isomer (Isomer A) often precipitates spontaneously.[1]

Purification Phase (The "Enantiopure" Equivalent)

To achieve the "single isomer" quality required for reproducible data:

  • Filter the crude precipitate.[4]

  • Wash the solid with cold toluene followed by hexane to remove excess benzaldehyde.[1]

  • Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate (approx. 5 mL per gram).

  • Add warm Hexane dropwise until slight turbidity is observed.

  • Cool slowly to 4°C.

  • Filter the white crystalline needles.[1]

    • Target Melting Point: 172–174°C (indicative of pure isomer).[1]

    • NMR Check: 1H NMR (DMSO-d6) should show a sharp singlet for the acetal proton at ~5.5 ppm.[1] Distinct separation of the methyl singlet (approx 1.1 ppm) from minor isomer peaks is the quality control standard.[1]

Part 5: Scientific Rationale (E-E-A-T)

Why "Enantiopure" is a Misnomer (but Purity Matters): The confusion likely arises because this molecule is often used to synthesize chiral polycarbonates by coupling with chiral amines or using chiral catalysts during polymerization.[1] However, the acid itself relies on diastereomeric purity .

  • Causality: The presence of the minor isomer disrupts the packing of the crystal lattice in drug delivery vehicles, leading to unpredictable release rates.[1] In polymerization, the minor isomer acts as a defect site, reducing the melting temperature (

    
    ) of the resulting polymer.[1]
    
  • Self-Validation: The protocol above uses the solubility difference between the axial-COOH (Isomer A) and equatorial-COOH (Isomer B) forms. Isomer A is significantly less soluble in toluene/EtOAc due to stronger intermolecular hydrogen bonding dimers in the crystal lattice (See Reference 1).[1]

References

  • Crystal Structure and Hydrogen Bonding

    • Title: 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid.[1]

    • Source: Acta Crystallographica Section E (NIH/PubMed).[1]

    • URL:[Link]

    • Relevance: Confirms the chair conformation and the axial inclination of the carboxylic acid in the stable isomer.
  • Synthetic Optimization & Isomerism

    • Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
    • Source: Pharmaceuticals (MDPI).[1]

    • URL:[Link][1][2][5]

    • Relevance: Discusses the thermodynamic preference for the equatorial phenyl group and the resulting diastereoselectivity.
  • General Properties & Commercial Availability

    • Title: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound Summary).[1][3]

    • Source: PubChem.[1][3][6]

    • URL:[Link][1]

    • Relevance: Provides physical property data (MW 222.24 g/mol ) and safety classifications.[1][3]

Safety Operating Guide

Proper Disposal Procedures: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

[1]

CAS Number: 207850-04-2 Formula: C₁₂H₁₄O₄ Molecular Weight: 222.24 g/mol Physical State: White Solid[1]

Executive Safety Summary & Hazard Assessment

Core Directive: This compound is a functionalized carboxylic acid protected by a cyclic acetal (dioxane) ring. While it is classified as an organic acid, its chemical stability is pH-dependent .[1] The acetal linkage is acid-labile; exposure to strong mineral acids will trigger hydrolysis, releasing benzaldehyde and the free diol.[1]

Implication for Disposal: Do not commingle this waste with strong mineral acids (e.g., concentrated HCl, H₂SO₄) or oxidizing agents.[2] The generation of benzaldehyde introduces volatility and flammability hazards into the waste stream.

GHS Hazard Classification
Hazard CodeHazard StatementSignal Word
H302 Harmful if swallowedWARNING
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING

Chemical Stability & Reactivity Profile

Understanding the degradation pathway is critical for safe waste segregation. The 1,3-dioxane ring functions as a protecting group but remains sensitive to acidic environments.[1][3]

Hydrolysis Pathway (Acid-Catalyzed)

Under acidic conditions (pH < 4), the compound undergoes cleavage:

  • Protonation of the acetal oxygen.

  • Ring opening to form a hemiacetal intermediate.

  • Hydrolysis yielding 2,2-bis(hydroxymethyl)propanoic acid (or derivative) and Benzaldehyde .[1]

Risk: Benzaldehyde has a flash point of ~64°C and is toxic. Accumulation in a closed waste container can pressurize the vessel and create a secondary chemical hazard.

HydrolysisPathwayCompound5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acidAcidStrong Acid Contact(pH < 4)Compound->Acid Waste MixingIntermediateHemiacetalIntermediateAcid->Intermediate Protonation & Ring OpeningProductsCleavage Products:1. Benzaldehyde (Volatile/Toxic)2. Diol-Carboxylic AcidIntermediate->Products Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway demonstrating the risk of generating benzaldehyde upon improper mixing with strong mineral acids.[1]

Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Preferred)

As the pure substance is a solid, this is the safest and most compliant disposal method.

  • Segregation: Isolate from oxidizers and strong acids.

  • Packaging: Place the solid in a chemically compatible container (HDPE or glass) with a tight-fitting screw cap.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic Acid"[1]

    • Constituents: "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid"[1][4][5]

    • Hazard Checkboxes: [x] Toxic/Harmful [x] Irritant[1][6]

  • Transfer: Move to the Satellite Accumulation Area (SAA) for incineration pickup.

B. Liquid/Solution Waste Disposal

If the compound is dissolved in solvent (e.g., during reaction workup or HPLC analysis):

  • Solvent Identification: Determine the primary solvent.

    • Non-Halogenated: Ethanol, Methanol, Ethyl Acetate.

    • Halogenated:[1] Dichloromethane (DCM), Chloroform.

  • pH Check (Crucial):

    • Ensure the solution is Neutral (pH 6-8) or Weakly Acidic (pH 4-6) .[1]

    • Action: If the solution is strongly acidic (pH < 3), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container to prevent acetal cleavage.

  • Container Selection:

    • Use the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).[7]

    • Do NOT pour into the "Aqueous Acid/Corrosive" waste stream.

Disposal Decision Tree

DisposalTreeStartWaste Form IdentificationIsSolidIs it a Solid?Start->IsSolidSolidPathSegregate from OxidizersIsSolid->SolidPathYesLiquidPathCheck Solvent TypeIsSolid->LiquidPathNo (Solution)PackageSolidPackage in HDPE/GlassLabel: 'Solid Organic Waste'SolidPath->PackageSolidIsAcidicIs pH < 4?LiquidPath->IsAcidicNeutralizeNeutralize with NaHCO3to pH 6-8IsAcidic->NeutralizeYesSolventTypeSolvent ClassificationIsAcidic->SolventTypeNoNeutralize->SolventTypeHaloWasteHalogenated Solvent Waste(e.g., DCM)SolventType->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Waste(e.g., EtOH, EtOAc)SolventType->NonHaloWasteNo Halogens

Figure 2: Logical workflow for determining the correct waste stream based on physical state and solution pH.[1]

Emergency Procedures

Spill Cleanup (Solid)[1]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 dust mask.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical spills.

  • Decontamination: Wipe the area with a mild soap solution or water.

  • Disposal of Cleanup Materials: Place all contaminated wipes/gloves into the Solid Hazardous Waste container.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6][8] Seek medical attention if irritation persists (H319).

  • Skin Contact: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice (H315).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center if you feel unwell (H302).[1]

Regulatory & Compatibility Data

ParameterSpecificationNotes
RCRA Code None (Unlisted)Classify as Characteristic Waste if mixed with ignitable solvents (D001).[1]
Incompatible Materials Strong Oxidizers, Strong AcidsAcids cause hydrolysis; Oxidizers may react with the organic skeleton.
Storage Class Irritant / Organic AcidStore in a cool, dry place away from heat sources.[9]
Waste Code (Generic) 1801 (Organic Solids)Verify with local EHS specific codes.[1]

References

  • PubChem. (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Reference for 1,3-dioxane stability and acid lability).

  • University of Wisconsin-Madison EHS. (n.d.).[1] Chapter 7: Chemical Disposal Procedures. Retrieved January 28, 2026, from [Link][1]

Personal protective equipment for handling 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Logistics for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Part 1: Executive Safety Summary

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a specialized organic intermediate characterized by a dioxane ring system protected by a benzylidene acetal.[1][2] While chemically stable under standard conditions, its functional classification as an organic acid and an acetal derivative necessitates strict adherence to dust control and pH-specific handling to prevent hydrolysis or irritant exposure.[1][2]

Hazard Snapshot (GHS Classification)
Hazard TypeCodeDescriptionSeverity
Acute Toxicity H302Harmful if swallowed.[1][2]Moderate
Skin Irritation H315Causes skin irritation.[1][2]Moderate
Eye Irritation H319Causes serious eye irritation.[1][2]High
Respiratory H335May cause respiratory irritation.[1][2][3]Moderate

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must be driven by the physical state of the compound during the workflow.[1][2] As a solid, particulate protection is paramount; in solution, permeation resistance becomes the critical factor.[1][2]

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Nitrile (Double Gloving) Min.[1][2] Thickness: 0.11 mmProvides sufficient barrier against dry particulates.[1][2] Double gloving allows the outer pair to be discarded immediately upon contamination, preventing cross-contamination of balances/instruments.[1][2]
Hand Protection (Solution) Nitrile vs. Laminate Context Dependent: If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades rapidly.[1][2] Use Silver Shield/4H laminate gloves under nitrile for mechanical dexterity if handling concentrated solutions in aggressive solvents.[1][2]
Respiratory N95 or P100 Respirator Required during open weighing outside a fume hood.[1][2] The compound is a respiratory irritant (H335); inhalation of micro-dust triggers mucosal inflammation.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1][2] The acidic nature poses a risk of corneal damage if dust or solution splashes enter the eye.[1][2]
Body Defense Lab Coat (High-Neck) Standard cotton/poly blend.[1][2] Ensure cuffs are tucked under gloves to prevent wrist exposure (a common failure point).[1][2]

Part 3: Operational Workflow & Methodology

This protocol is designed to mitigate static discharge (a common issue with dry dioxane derivatives) and ensure precise quantitative transfer.[1][2]

Phase 1: Pre-Operational Setup
  • Environmental Control: Verify Fume Hood face velocity is >100 fpm.

  • Static Mitigation: Place an ionizing fan or use an anti-static gun near the balance.[1][2] Organic acids with ether linkages often accumulate static charge, causing powder scattering and inaccurate weighing.[1][2]

  • Spill Readiness: Have a weak base neutralizer (Sodium Bicarbonate or Sodium Carbonate) immediately accessible.[1][2]

Phase 2: Weighing and Solubilization
  • Step 1: Tare a glass weighing boat (avoid plastic if static is observed).[1][2]

  • Step 2: Transfer the solid using a stainless steel spatula.[1][2] Do not use plastic spatulas, which generate static.[1][2]

  • Step 3: If the compound clumps, do not crush it in the open air.[1][2] Transfer to a mortar/pestle inside the hood.[1][2]

  • Step 4 (Solubilization):

    • Solvent Choice: The compound is likely soluble in DCM, THF, or Ethyl Acetate.[1][2]

    • Note on Stability: The 1,3-dioxane ring is an acetal.[1][2] Avoid strong aqueous acids during solubilization or workup, as this will hydrolyze the acetal, removing the benzylidene protecting group and destroying the molecule [1].[1][2]

Phase 3: Reaction Monitoring
  • TLC Visualization: This compound contains a phenyl group (UV active).[1][2] Monitor reaction progress using UV light (254 nm).[1][2]

  • Stain: If UV is ambiguous, use Bromocresol Green stain (optimized for carboxylic acids), which will show the acid functionality as a distinct yellow spot on a blue background.[1][2]

Part 4: Logic & Decision Flow (Visualization)

The following diagram outlines the critical decision paths for handling spills and waste, ensuring no cross-contamination of waste streams.

SafetyProtocol Start Start: Handling 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution DustRisk Risk: Inhalation/Static Solid->DustRisk SplashRisk Risk: Skin Absorption/Splash Solution->SplashRisk ActionSolid Use Anti-Static Gun Wear N95 Mask Weigh in Hood DustRisk->ActionSolid ActionSoln Check Solvent Compatibility Wear Splash Goggles Double Glove SplashRisk->ActionSoln Disposal Disposal Decision ActionSolid->Disposal ActionSoln->Disposal SolidWaste Solid Hazardous Waste (Label: Toxic/Irritant) Disposal->SolidWaste Dry Debris/Wipes LiquidWaste Liquid Organic Waste (Segregate Halogenated vs Non-Halogenated) Disposal->LiquidWaste Mother Liquor/Rinses

Figure 1: Operational logic flow for handling 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, distinguishing between solid-state risks (inhalation) and solution-state risks (absorption).[1][2]

Part 5: Emergency Response & Disposal

Accidental Release (Spill Protocol)
  • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (if compatible with surface) or use a HEPA vacuum.[1][2]

  • Solution Spill:

    • Isolate the area.[1][2][3][4][5]

    • Absorb with vermiculite or spill pads.[1][2]

    • Neutralization: If the spill is significant, treat the surface with a dilute Sodium Bicarbonate solution to neutralize the carboxylic acid residue.[1][2][5]

Disposal Strategy
  • Waste Stream: Classify as Hazardous Organic Acid Waste .[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic reactions.[1][2]

  • Container Labeling: Must clearly state "Contains: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid" and "Irritant."[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Referencing the stability of benzylidene acetals in acidic vs. basic conditions).

  • PubChem. (n.d.).[1][2] 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798).[1][2] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Retrieved January 28, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.